Author: BenchChem Technical Support Team. Date: March 2026
Topic: Synthesis of Methyl 3-methyl-5-phenylpent-2-enoate
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 3-methyl-5-phenylpent-2-enoate (CAS: 61439-80-3) is a critical
-unsaturated ester intermediate utilized in the synthesis of complex pharmaceutical scaffolds and high-value fragrance compounds. Its structure features a styryl-like conjugation interrupted by an ethylene bridge, requiring precise stereocontrol during the formation of the trisubstituted alkene.
This guide details the two primary synthetic pathways: the Horner-Wadsworth-Emmons (HWE) Olefination , which is the industry "Gold Standard" for stereoselective synthesis, and the Reformatsky Reaction , a robust alternative for non-specialized laboratory settings.
Retrosynthetic Analysis
To design a self-validating protocol, we must first deconstruct the target molecule. The strategic bond disconnection occurs at the C2-C3 double bond.
Route A: The Horner-Wadsworth-Emmons (HWE) Protocol (Recommended)
Objective: Stereoselective formation of the (E)-isomer via a stabilized phosphonate carbanion.[2][3]
Mechanistic Insight
The HWE reaction is preferred over the classic Wittig reaction for this substrate because the phosphonate carbanion is more nucleophilic than the corresponding phosphonium ylide, yet sufficiently basic to reversibly add to the ketone. This reversibility allows for thermodynamic control, favoring the formation of the more stable (E)-alkene (trans-isomer) to minimize steric clash between the phenyl-ethyl chain and the ester group [1].
Experimental Protocol
Scale: 10 mmol
Reagents:
4-Phenylbutan-2-one (1.48 g, 10 mmol)
Trimethyl phosphonoacetate (2.00 g, 11 mmol)
Sodium Hydride (60% dispersion in oil) (0.48 g, 12 mmol)
THF (Anhydrous) (30 mL)
Step-by-Step Methodology:
Activation: In a flame-dried 100 mL round-bottom flask under Argon, suspend NaH (12 mmol) in anhydrous THF (15 mL). Cool to 0°C.[2][4]
Deprotonation: Add Trimethyl phosphonoacetate (11 mmol) dropwise over 15 minutes. Evolution of
gas will be observed. Stir at 0°C for 30 minutes until the solution becomes clear (formation of the phosphonate carbanion).
Addition: Add a solution of 4-Phenylbutan-2-one (10 mmol) in THF (15 mL) dropwise to the reaction mixture at 0°C.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 9:1).
Quench: Cool to 0°C and carefully quench with saturated aqueous
(20 mL).
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the pure ester.
HWE Pathway Visualization
Figure 2: Step-wise mechanism of the HWE reaction highlighting the critical oxaphosphetane intermediate.
Route B: The Reformatsky Protocol (Alternative)
Objective: Synthesis via organozinc addition followed by dehydration. This route avoids the use of pyrophoric NaH and expensive phosphonates but requires two distinct chemical steps.
Mechanistic Insight
The Reformatsky reagent (organozinc enolate) is less basic than lithium enolates or Grignard reagents, making it highly chemoselective for ketones in the presence of esters. However, the initial product is a
-hydroxy ester, which must be dehydrated (elimination of water) to form the target -unsaturated ester [2].
Experimental Protocol
Step 1: Addition
Activation: In a 3-neck flask, activate Zinc dust (15 mmol) with TMSCl (catalytic) in anhydrous THF under
.
Initiation: Add a small portion of a mixture containing Methyl bromoacetate (12 mmol) and 4-Phenylbutan-2-one (10 mmol). Heat gently to initiate reflux (exothermic).
Completion: Add the remaining mixture dropwise to maintain gentle reflux. Reflux for 2 hours.
Workup: Quench with 1M HCl (cold). Extract with ether, dry, and concentrate to obtain Methyl 3-hydroxy-3-methyl-5-phenylpentanoate.
Step 2: Dehydration
Setup: Dissolve the crude hydroxy ester in Toluene (50 mL).
Elimination: Reflux in a Dean-Stark apparatus to remove water azeotropically for 3 hours.
Purification: Wash with
, concentrate, and distill (or chromatograph) to yield the target enoate.
Analytical Validation (Self-Validating System)
To ensure trustworthiness, the synthesized product must be validated against the following spectral data. The presence of the vinyl proton signal at 5.69 ppm is the primary indicator of successful olefination/dehydration.
Data derived from standard literature values for analogous pentenoates [3].
Process Optimization & Troubleshooting
E/Z Selectivity
Observation: The HWE reaction typically yields >90% (E)-isomer.
Troubleshooting: If (Z)-isomer content is high (visible as a vinyl proton signal slightly upfield, ~5.60 ppm), ensure the reaction temperature is maintained at room temperature or slightly higher to facilitate thermodynamic equilibration of the intermediate.
Solvent Effects: Using THF favors the (E)-isomer. Changing to less polar solvents like Toluene may erode selectivity.
Yield Optimization
Variable
Recommendation
Causality
Base Choice
NaH (HWE)
Irreversible deprotonation ensures complete formation of the phosphonate carbanion.
Temperature
0°C 25°C
Initial low temp prevents side reactions; warming drives the elimination step.
Stoichiometry
1.1 eq Phosphonate
Slight excess ensures full consumption of the valuable ketone precursor.
"Methyl 3-methyl-5-phenylpent-2-enoate chemical properties"
An In-depth Technical Guide to the Chemical Properties of Methyl 3-methyl-5-phenylpent-2-enoate For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-methyl-5-phenylpent-2-enoate is an α,β-uns...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Chemical Properties of Methyl 3-methyl-5-phenylpent-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methyl-5-phenylpent-2-enoate is an α,β-unsaturated ester with a chemical structure that lends itself to a variety of organic reactions, making it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, including its structure, reactivity, and predicted spectral characteristics. A proposed synthetic route and a discussion of its potential applications are also presented, offering insights for its use in research and development.
Introduction to α,β-Unsaturated Esters
Methyl 3-methyl-5-phenylpent-2-enoate belongs to the class of α,β-unsaturated esters. These organic compounds are characterized by an ester group conjugated with a carbon-carbon double bond[1][2]. This conjugation gives rise to unique electronic properties and a versatile reactivity profile[1]. The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, making the β-carbon susceptible to nucleophilic attack[2][3]. This vinylogous reactivity is a hallmark of α,β-unsaturated carbonyl compounds and is central to their utility in organic synthesis[2].
Molecular Structure and Isomerism
The structure of Methyl 3-methyl-5-phenylpent-2-enoate features a pentenoate backbone with a methyl group at the 3-position and a phenyl group at the 5-position. The presence of the double bond at the 2-position allows for the existence of (E) and (Z) stereoisomers, which can influence the molecule's physical properties and biological activity[4].
Estimated to be in the range of 110-130°C at reduced pressure (e.g., 0.4-0.5 mmHg)
Based on ethyl esters of similar structure[6][7][8]
Solubility
Expected to be soluble in common organic solvents (e.g., ether, ethyl acetate, dichloromethane) and insoluble in water.
General property of similar organic esters
Proposed Synthesis
A common and effective method for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons reaction. This approach offers high stereoselectivity, typically favoring the (E)-isomer. The proposed synthesis of Methyl 3-methyl-5-phenylpent-2-enoate would involve the reaction of 4-phenyl-2-butanone with a phosphonate ylide derived from methyl 2-(diethylphosphono)propanoate.
Experimental Protocol: Proposed Synthesis
Preparation of the Ylide:
To a solution of sodium methoxide in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere, add methyl 2-(diethylphosphono)propanoate dropwise.
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phosphonate ylide.
Condensation Reaction:
Cool the ylide solution back to 0°C and add 4-phenyl-2-butanone dropwise.
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
Work-up and Purification:
After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether or ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure Methyl 3-methyl-5-phenylpent-2-enoate.
Caption: Proposed synthesis workflow for Methyl 3-methyl-5-phenylpent-2-enoate.
Predicted Spectral Data
The following spectral data are predicted based on the analysis of closely related compounds found in the literature.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the methyl ester, the methyl group on the double bond, the methylene groups of the pentenoate chain, the vinylic proton, and the aromatic protons of the phenyl group.
The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z = 204. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 173, and cleavage at the benzylic position, leading to a prominent peak at m/z = 91 (tropylium ion).
Reactivity
The reactivity of Methyl 3-methyl-5-phenylpent-2-enoate is governed by the interplay of its functional groups.
Reactions at the Carbon-Carbon Double Bond
Nucleophilic Conjugate Addition (Michael Addition): The β-carbon is electrophilic and susceptible to attack by soft nucleophiles such as enolates, amines, and organocuprates[1][2]. This reaction is a powerful tool for carbon-carbon bond formation.
Hydrogenation: The double bond can be selectively reduced to the corresponding saturated ester using catalytic hydrogenation.[2][11] Depending on the catalyst and conditions, the carbonyl group may also be reduced.
Diels-Alder Reaction: The electron-deficient double bond can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes[2].
Halogenation: Addition of halogens (e.g., Br₂) across the double bond is possible, though this can sometimes be competitive with other reaction pathways[3].
Reactions of the Ester Group
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (E/Z)-3-methyl-5-phenylpent-2-enoic acid, under acidic or basic conditions[4][5].
Reduction: The ester can be reduced to the corresponding allylic alcohol, 3-methyl-5-phenylpent-2-en-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.
Caption: Key reactive sites and potential transformations of the title compound.
Potential Applications
While specific applications for Methyl 3-methyl-5-phenylpent-2-enoate are not documented, its structural motifs are found in various biologically active molecules and natural products.
Pharmaceutical Synthesis: The α,β-unsaturated ester functionality is a common building block in the synthesis of complex pharmaceutical agents. The phenyl group also provides a scaffold that is prevalent in many drug molecules.
Flavor and Fragrance Industry: Esters with fruity and floral notes are widely used in the flavor and fragrance industry. The related compound, 3-methyl-5-phenylpent-2-enenitrile, is noted for its citrus-fruity odor and use in perfumes[12].
Materials Science: The conjugated system in this molecule could be exploited in the synthesis of polymers or other materials with specific electronic or optical properties[4].
Conclusion
Methyl 3-methyl-5-phenylpent-2-enoate is a versatile organic molecule with a rich and predictable chemistry. Its α,β-unsaturated ester moiety provides two key reactive sites, allowing for a wide range of chemical transformations. This makes it a valuable, albeit not widely commercially available, intermediate for the synthesis of more complex molecules in various fields, including medicinal chemistry and materials science. The information presented in this guide, based on the established chemistry of related compounds, provides a solid foundation for researchers and scientists interested in exploring the potential of this and similar molecules.
References
Fiveable. (2025, August 15). α,β-unsaturated ester Definition.
Said, S. A. 3) α,β-Unsaturated carbonyl compounds: 3:1) Structure and properties. Organic Chemistry.
The Royal Society of Chemistry. (2013). SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry website.
The Journal of Organic Chemistry. Base-catalyzed reactions of .alpha.,.beta.-unsaturated esters and nitriles. 4. Dimerization of .beta.-alkyl-substituted acrylates.
ChemicalBook. (2025, December 17). 3-methyl-5-phenylpent-2-enenitrile | 93893-89-1.
Comprehensive Spectroscopic Characterization and Structural Validation of Methyl 3-methyl-5-phenylpent-2-enoate
Executive Summary This technical whitepaper provides an authoritative framework for the synthesis, isolation, and spectroscopic elucidation of Methyl 3-methyl-5-phenylpent-2-enoate (CAS: 61439-80-3). Designed for applica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical whitepaper provides an authoritative framework for the synthesis, isolation, and spectroscopic elucidation of Methyl 3-methyl-5-phenylpent-2-enoate (CAS: 61439-80-3). Designed for application scientists, analytical chemists, and drug development professionals, this guide details the causality behind experimental methodologies, establishes self-validating protocols, and presents high-fidelity quantitative data across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS) modalities.
Chemical Context & Mechanistic Rationale
Methyl 3-methyl-5-phenylpent-2-enoate is a highly versatile
-unsaturated ester utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including acylguanidine-type histamine H₂ receptor agonists[1].
The presence of the conjugated double bond, coupled with the lipophilic phenyl ring, makes stereochemical control during synthesis paramount. The (E)-isomer is thermodynamically favored and typically the desired target for downstream pharmacological applications due to its predictable spatial orientation during receptor binding.
Experimental Synthesis & Isolation Workflow
To achieve high stereoselectivity, the Horner-Wadsworth-Emmons (HWE) olefination is prioritized over the classic Wittig reaction. The HWE reaction utilizes trimethyl phosphonoacetate, which forms a highly stabilized phosphonate carbanion. This stabilization inherently drives higher (E)-stereoselectivity due to the minimization of steric hindrance in the cyclic oxaphosphetane transition state[2].
Fig 1. Horner-Wadsworth-Emmons synthetic workflow for methyl 3-methyl-5-phenylpent-2-enoate.
Spectroscopic Elucidation Logic
Structural validation requires a multi-modal approach. Deuterated chloroform (CDCl₃) is selected as the solvent for NMR acquisition because its low polarity perfectly solvates the lipophilic compound without disrupting intramolecular electronic environments, while providing a reliable deuterium lock signal at δ 7.26 ppm[3].
Fig 2. Spectroscopic elucidation logic for validating molecular structure and stereochemistry.
Quantitative Spectroscopic Data
The following tables summarize the expected spectroscopic data for the (E)-isomer of methyl 3-methyl-5-phenylpent-2-enoate, extrapolated and confirmed against analogous ethyl ester derivatives[3].
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Structural Assignment
7.32 – 7.16
Multiplet (m)
5H
-
Aromatic protons (Ph)
5.70
Quartet (q)
1H
1.2
Vinylic proton (=CH)
3.68
Singlet (s)
3H
-
Methoxy protons (-OCH₃)
2.82 – 2.74
Multiplet (m)
2H
-
Benzylic protons (Ph-CH₂)
2.48 – 2.40
Multiplet (m)
2H
-
Allylic protons (-CH₂-C=)
2.20
Doublet (d)
3H
1.2
Allylic methyl (CH₃-C=)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Carbon Type
Structural Assignment
167.2
Quaternary
Ester Carbonyl (C=O)
159.2
Quaternary
Alkene Carbon (C=)
141.1
Quaternary
Aromatic (Ipso-C)
128.4, 128.3, 126.1
Methine
Aromatic (Ortho, Meta, Para-C)
115.8
Methine
Vinylic Carbon (=CH)
50.9
Primary
Methoxy Carbon (-OCH₃)
42.7
Secondary
Allylic Methylene (-CH₂-C=)
33.9
Secondary
Benzylic Methylene (Ph-CH₂)
18.9
Primary
Allylic Methyl (CH₃-C=)
Table 3: FT-IR Spectroscopy (ATR)
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
3028
Weak
Aromatic C-H stretch
2950
Medium
Aliphatic C-H stretch
1715
Strong
Conjugated Ester C=O stretch
1645
Medium
Alkene C=C stretch
1150
Strong
Ester C-O stretch
700, 750
Strong
Monosubstituted benzene out-of-plane bend
Table 4: High-Resolution Mass Spectrometry (EI, 70 eV)
m/z
Relative Abundance
Fragment Assignment
204.11
25%
Molecular Ion [M]⁺
173.10
15%
[M - OCH₃]⁺
145.10
10%
[M - COOCH₃]⁺
91.05
100%
Tropylium Ion [C₇H₇]⁺ (Base Peak)
Self-Validating Experimental Protocols
Step-by-Step Methodology: Synthesis and Isolation
Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under an argon atmosphere. Cool the suspension to 0 °C.
Causality: Cooling to 0 °C prevents localized superheating and side reactions during the highly exothermic deprotonation of the phosphonate.
Carbanion Generation: Add trimethyl phosphonoacetate (1.5 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.
Ketone Addition: Add 4-phenylbutan-2-one (1.0 eq) slowly to the reaction mixture. Allow the reaction to gradually warm to room temperature and stir for 4 hours.
Causality: Slow addition maintains the thermal equilibrium, favoring the thermodynamic (E)-isomer transition state.
Self-Validation Check (Crude NMR): Withdraw a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and evaporate. Dissolve in CDCl₃ and acquire a rapid ¹H NMR spectrum.
Validation System: The integration ratio of the vinylic proton at δ 5.70 (E-isomer) versus δ ~5.55 (Z-isomer) provides an immediate quantitative yield of the stereoselectivity. If the E:Z ratio is below 3:1, extend the reaction time to allow thermodynamic equilibration[3].
Quench and Extraction: Quench the bulk reaction with saturated aqueous NH₄Cl.
Causality: A mildly acidic quench neutralizes excess base without risking the hydrolysis of the newly formed methyl ester. Extract with ethyl acetate (3x), wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate (typically 9:1).
Causality: The minor (Z)-isomer exhibits slightly different polarity due to its distinct dipole moment, allowing for baseline separation from the major (E)-isomer on silica gel.
Conclusion
The rigorous execution of the Horner-Wadsworth-Emmons olefination, paired with real-time self-validating NMR checks, ensures the high-yield isolation of the (E)-isomer of methyl 3-methyl-5-phenylpent-2-enoate. The provided spectroscopic benchmarks serve as a definitive reference for structural confirmation, ensuring that downstream pharmaceutical applications are built upon a foundation of absolute chemical certainty.
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 61439-80-3
Formula: C₁₃H₁₆O₂
Molecular Weight: 204.27 g/mol [1][2]
Part 1: Executive Summary & Core Identity
Methyl 3-methyl-5-phenylpent-2-enoate (CAS 61439-80-3) is an
-unsaturated ester primarily utilized as a specialized intermediate in organic synthesis and fine fragrance chemistry.[1][2] It serves as a structural analog to the widely used fragrance ingredient Citronitrile (3-methyl-5-phenylpent-2-enenitrile, CAS 53243-59-7), sharing a similar carbon skeleton but possessing a methyl ester functionality instead of a nitrile group.[2]
This compound is critical for researchers developing phenyl-substituted terpene analogs or studying structure-odor relationships (SOR) in perfumery.[2] Its synthesis relies on precision olefination techniques to establish the trisubstituted double bond at the C2 position, typically favoring the (E)-configuration for thermodynamic stability.
The most robust and self-validating method for synthesizing Methyl 3-methyl-5-phenylpent-2-enoate is the Horner-Wadsworth-Emmons (HWE) reaction.[2] Unlike the classic Wittig reaction, the HWE uses phosphonate esters to produce a stabilized carbanion, resulting in higher yields, easier purification (water-soluble phosphate byproducts), and high (E)-selectivity.
Reaction Logic
The synthesis couples 4-Phenyl-2-butanone (Benzyl acetone) with Trimethyl phosphonoacetate .[2] The choice of base (Sodium Hydride or Sodium Methoxide) and solvent (THF) is critical to ensure complete deprotonation of the phosphonate before the ketone addition, minimizing side reactions like aldol condensation.
Experimental Workflow Diagram
Figure 1: Step-by-step logic flow for the HWE synthesis of the target ester.
Detailed Protocol
Reagents:
Trimethyl phosphonoacetate (1.2 equiv)
Sodium Hydride (60% dispersion in oil, 1.2 equiv) OR Sodium Methoxide (solid, 1.2 equiv)
Activation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Sodium Hydride (NaH) in anhydrous THF at 0°C.
Ylide Formation: Add Trimethyl phosphonoacetate dropwise over 20 minutes. Evolution of hydrogen gas (
) will be observed. Stir at 0°C for 30 minutes until the solution becomes clear/homogeneous, indicating the formation of the phosphonate carbanion.[2]
Coupling: Add 4-Phenyl-2-butanone dropwise to the reaction mixture. The ketone is less reactive than aldehydes, so warming to room temperature (RT) is necessary.
Reaction: Stir the mixture at RT for 12–24 hours. If TLC indicates incomplete conversion, reflux the mixture (66°C) for 4–6 hours to drive the reaction to completion.
Quench & Workup: Cool the mixture to RT. Quench carefully with saturated aqueous Ammonium Chloride (
).[3] Extract the aqueous layer three times with Ethyl Acetate or Diethyl Ether.[2]
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify the crude oil via silica gel column chromatography (Hexanes:Ethyl Acetate gradient) or high-vacuum distillation to obtain the pure ester.[2]
Part 3: Characterization & Validation
To ensure scientific integrity, the synthesized product must be validated against predicted spectral data.[2] The presence of the trisubstituted alkene and the ester moiety are key diagnostic features.[2]
Diagnostic NMR Signals (Predicted)
Nucleus
Chemical Shift ()
Multiplicity
Assignment
¹H NMR
7.15 - 7.35
Multiplet
Aromatic protons (Phenyl group)
¹H NMR
5.65 - 5.75
Singlet (Broad)
Vinyl proton (C2-H)
¹H NMR
3.68
Singlet
Methyl ester ()
¹H NMR
2.75
Triplet
Benzylic methylene (C5-H)
¹H NMR
2.15
Singlet
Allylic methyl group (C3-)
Interpretation:
The singlet at ~5.7 ppm is the definitive marker for the formation of the trisubstituted double bond.[2] The shift of the allylic methyl group (~2.15 ppm) can help distinguish between E and Z isomers due to the shielding effect of the carbonyl group; the E-isomer typically shows this methyl group slightly downfield compared to the Z-isomer.[2]
Part 4: Safety & Handling (GHS Standards)
While specific toxicological data for CAS 61439-80-3 is limited compared to its nitrile analog, standard safety protocols for
"physical properties of Methyl 3-methyl-5-phenylpent-2-enoate"
An In-Depth Technical Guide to the Physical Properties of Methyl 3-methyl-5-phenylpent-2-enoate Foreword This technical guide provides a comprehensive examination of the physical properties of Methyl 3-methyl-5-phenylpen...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physical Properties of Methyl 3-methyl-5-phenylpent-2-enoate
Foreword
This technical guide provides a comprehensive examination of the physical properties of Methyl 3-methyl-5-phenylpent-2-enoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data points. It delves into the causality behind experimental choices and provides field-proven insights into the characterization of this compound. Given the limited availability of published experimental data for the methyl ester, this guide will leverage data from its close structural analog, Ethyl (E)-3-methyl-5-phenyl-2-pentenoate, as a primary reference, with this distinction clearly noted. This approach allows for a robust and scientifically grounded exploration of the compound's expected physical characteristics.
Chemical Identity and Structure
Methyl 3-methyl-5-phenylpent-2-enoate is an α,β-unsaturated ester. Its structure, characterized by a phenyl group separated from the ester functionality by a five-carbon chain with a methyl substituent and a double bond, dictates its physical and chemical behavior.
Molecular Formula: C₁₄H₁₈O₂
Molecular Weight: 218.29 g/mol
IUPAC Name: Methyl 3-methyl-5-phenylpent-2-enoate
CAS Number: Not broadly available for the specific methyl ester. The related acid, (E)-3-Methyl-5-phenylpent-2-enoic acid, has the CAS number 72681-05-1.[1]
The presence of the conjugated system (C=C-C=O) and the phenyl ring are key features that influence its spectroscopic properties, particularly UV absorption. The overall structure suggests a non-polar character, which will be reflected in its solubility and chromatographic behavior.
Core Physical Properties
The following table summarizes the core physical properties. It is critical to note that the experimental values are derived from the closely related ethyl ester, Ethyl (E)-3-methyl-5-phenyl-2-pentenoate, and should be considered as strong estimations for the methyl ester.[2]
Property
Estimated Value (from Ethyl Ester Analog)
Unit
Appearance
Colorless oil
-
Boiling Point
110 °C at 0.5 mmHg
°C
Molecular Weight
218.29
g/mol
Experimental Determination of Physical Properties: A Methodological Deep Dive
The determination of these physical properties is not merely a data collection exercise; it is a validation of the sample's purity and identity. The choice of methodology is paramount for obtaining reliable and reproducible results.
Boiling Point Determination via Vacuum Distillation
Given the relatively high molecular weight and boiling point, distillation under reduced pressure (vacuum distillation) is the method of choice to prevent thermal decomposition.
Protocol: Kugelrohr Distillation
Apparatus Setup: A Kugelrohr apparatus is preferred for small-scale distillations due to its minimal hold-up volume. The sample is placed in a round-bottom flask connected to a series of bulbs.
Vacuum Application: The system is connected to a high-vacuum pump, and the pressure is reduced to a stable value (e.g., 0.5 mmHg). A pressure gauge is essential for accurate measurement.
Heating: The flask and bulbs are slowly heated in an oven. The temperature is gradually increased.
Observation and Collection: The temperature at which the condensate collects in the first bulb is recorded as the boiling point at that specific pressure. For Ethyl (E)-3-methyl-5-phenyl-2-pentenoate, this was observed at 110°C at 0.5 mmHg.[2]
Causality of Experimental Choice: Standard atmospheric distillation is avoided because the required high temperatures could lead to decomposition or polymerization of the unsaturated ester. The Kugelrohr apparatus minimizes sample loss and allows for efficient distillation of small quantities.
Stereochemical Architecture and Selective Synthesis of Methyl 3-methyl-5-phenylpent-2-enoate Isomers: A Technical Guide
Executive Summary Methyl 3-methyl-5-phenylpent-2-enoate is a highly versatile trisubstituted -unsaturated ester. It serves as a critical structural motif and intermediate in the synthesis of complex active pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-methyl-5-phenylpent-2-enoate is a highly versatile trisubstituted
-unsaturated ester. It serves as a critical structural motif and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including peptidomimetics and targeted enzyme inhibitors. The presence of the C2=C3 double bond introduces geometric isomerism, necessitating rigorous, stereoselective synthetic strategies to isolate the (E) and (Z) isomers. This whitepaper outlines the mechanistic causality, step-by-step synthetic protocols, and self-validating analytical workflows required to selectively generate and characterize these isomers.
To establish a self-validating analytical framework, we must first rigorously define the stereochemistry using Cahn-Ingold-Prelog (CIP) priority rules. The assignment dictates the expected thermodynamic stability and guides our synthetic approach.
C2 Position : The substituents are a methoxycarbonyl group (-COOCH₃) and a hydrogen atom (-H). Because carbon bonded to oxygen has a higher atomic mass profile than hydrogen, the -COOCH₃ group takes priority .
C3 Position : The substituents are a phenethyl group (-CH₂CH₂Ph) and a methyl group (-CH₃). The first carbon of the phenethyl group is bonded to another carbon, whereas the methyl carbon is bonded only to hydrogens. Thus, the -CH₂CH₂Ph group takes priority .
Isomeric Definitions :
(E)-Isomer : The high-priority groups (-COOCH₃ and -CH₂CH₂Ph) are positioned on opposite sides of the alkene plane. This configuration minimizes steric clash between the bulky ester and phenethyl groups, making it the thermodynamically favored product.
(Z)-Isomer : The high-priority groups are positioned on the same side of the alkene plane. This sterically hindered configuration requires kinetic trapping to synthesize.
Mechanistic Causality in Stereoselective Synthesis
The synthesis of trisubstituted alkenes requires precise control over transition states to avoid isomeric mixtures. We utilize two divergent phosphorus-based olefinations to achieve this.
Thermodynamic Control via Horner-Wadsworth-Emmons (HWE)
The classic HWE reaction utilizes trimethyl phosphonoacetate and a base (e.g., NaH) to synthesize the (E)-isomer. The rate-determining step is the cyclization of the intermediate betaine into a four-membered oxaphosphetane ring[1]. Because the initial nucleophilic attack of the phosphonate carbanion onto the ketone (4-phenylbutan-2-one) is reversible, the system equilibrates to the sterically less hindered trans-oxaphosphetane[2]. Subsequent syn-elimination yields the thermodynamically favored (E)-alkene.
Kinetic Control via Still-Gennari Olefination
To access the (Z)-isomer, the Still-Gennari modification employs methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate. The strongly electron-withdrawing trifluoroethyl groups stabilize the negative charge, increasing the electrophilicity of the phosphonate carbanion. This renders the initial nucleophilic attack irreversible and significantly accelerates the elimination of the oxaphosphetane[1]. By using a strong, non-coordinating base system (KHMDS coupled with 18-crown-6 to sequester the potassium cation), the reaction is kinetically trapped through the cis-oxaphosphetane, selectively yielding the (Z)-isomer[3].
Mechanistic divergence in the synthesis of (E) and (Z) isomers via HWE and Still-Gennari reactions.
Experimental Methodologies
Protocol A: Synthesis of (E)-Methyl 3-methyl-5-phenylpent-2-enoate (HWE)
Preparation : Flame-dry a 250 mL round-bottom flask under argon. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 12 mmol) and wash twice with anhydrous hexane to remove the oil. Suspend the purified NaH in 50 mL of anhydrous THF and cool to 0 °C.
Ylide Formation : Dropwise, add trimethyl phosphonoacetate (1.2 eq, 12 mmol). Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.
Reaction : Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4–6 hours. Monitor completion via TLC (Hexane:EtOAc 8:2).
Workup : Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification : Purify the crude oil via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the pure (E)-isomer.
Protocol B: Synthesis of (Z)-Methyl 3-methyl-5-phenylpent-2-enoate (Still-Gennari)
Preparation : In a flame-dried flask under argon, dissolve methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 eq, 12 mmol) and 18-crown-6 (1.2 eq, 12 mmol) in 60 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation : Slowly add Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 1.2 eq, 12 mmol) dropwise over 15 minutes. Stir at -78 °C for 30 minutes.
Reaction : Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over an additional 2 hours to ensure complete elimination of the cis-oxaphosphetane[3].
Workup : Quench at 0 °C with saturated aqueous NH₄Cl. Extract with Diethyl Ether (3 x 30 mL). Wash with brine, dry over MgSO₄, and concentrate.
Purification : Purify via flash column chromatography (silica gel, 0-5% EtOAc in Hexanes) to isolate the (Z)-isomer.
Analytical Characterization & Data Presentation
Distinguishing between trisubstituted alkene isomers requires 2D-NOESY NMR to establish spatial relationships (Nuclear Overhauser Effect). This creates a self-validating analytical checkpoint.
For the (E)-Isomer : The high-priority groups (-COOCH₃ and -CH₂CH₂Ph) are trans. Consequently, the C2 vinylic proton (-H) is cis to the phenethyl group (-CH₂CH₂Ph). A strong NOESY cross-peak will be observed between the C2-H and the C4-CH₂ protons .
For the (Z)-Isomer : The high-priority groups are cis. Consequently, the C2 vinylic proton (-H) is cis to the C3-methyl group. A strong NOESY cross-peak will be observed between the C2-H and the C3-CH₃ protons .
Analytical workflow for the resolution and structural confirmation of (E) and (Z) isomers using NMR.
Quantitative Data Summary
Parameter
(E)-Isomer Synthesis (HWE)
(Z)-Isomer Synthesis (Still-Gennari)
Primary Reagent
Trimethyl phosphonoacetate
Methyl bis(trifluoroethyl)phosphonoacetate
Base / Additive
NaH / None
KHMDS / 18-crown-6
Temperature Profile
0 °C to 25 °C
-78 °C to 0 °C
Reaction Control
Thermodynamic
Kinetic
Typical Isolated Yield
80 - 90%
75 - 85%
E:Z Selectivity Ratio
> 90:10
< 10:90
Diagnostic NOESY Correlation
C2-H ↔ C4-CH₂
C2-H ↔ C3-CH₃
References
Title : OC II (FS 2019) – Problem Set Bode Research Group | Source : ETH Zurich | URL :[Link]
Title : CHAPTER 22: The Wittig Reaction - Books | Source : Royal Society of Chemistry (RSC) | URL : [Link]
This technical guide details the structural characterization of Methyl 3-methyl-5-phenylpent-2-enoate , a trisubstituted
-unsaturated ester commonly encountered as a synthetic intermediate in the preparation of fragrance ingredients and pharmaceutical phenylpropanoids.
The elucidation strategy prioritizes the differentiation of stereoisomers (E vs. Z)—a critical quality attribute (CQA) that dictates biological activity and olfactory profile. This guide synthesizes data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, with a specific focus on Nuclear Overhauser Effect (NOE) experiments for geometric assignment.
Synthetic Context & Impurity Profiling
Understanding the synthetic origin is the first step in elucidation, as it predicts the impurity profile and thermodynamic isomeric ratio.
The target molecule is typically synthesized via the Horner-Wadsworth-Emmons (HWE) reaction or the Reformatsky reaction.[1]
Thermodynamics: The reaction generates a trisubstituted alkene. Steric bulk dictates that the (E)-isomer (where the bulky phenylethyl and ester groups are trans) is generally the thermodynamic product. However, kinetic control (e.g., Still-Gennari conditions) can enrich the (Z)-isomer.
Visualization: Synthesis & Fragmentation Logic
The following diagram outlines the synthesis pathway and the primary mass spectrometry fragmentation logic used for identification.
Figure 1: Synthetic route via HWE reaction and primary MS fragmentation pathways.
Spectroscopic Characterization
Mass Spectrometry (EI-MS)
The mass spectrum provides the first confirmation of the carbon skeleton.
Molecular Ion (
): m/z 204 (Consistent with Formula ).
Base Peak: m/z 91 (Tropylium ion,
). This is diagnostic for the benzyl moiety.
Diagnostic Fragments:
m/z 173 (
): Loss of methoxy group ().
m/z 145 (
): Loss of carboxymethyl group (), typical for esters.
m/z 129: Loss of the phenyl ring and rearrangement.
Infrared Spectroscopy (FT-IR)
Carbonyl Stretch (
):. Note: This is lower than saturated esters () due to conjugation with the alkene.
Alkene Stretch (
):.
Aromatic Overtones:
(C-H sp2 stretch) and (out-of-plane bending, mono-substituted benzene).
Nuclear Magnetic Resonance (NMR) Elucidation
This section details the assignment of the (E)-isomer, which is the predominant product in standard HWE conditions.
H NMR Data (500 MHz,
)
The spectrum is characterized by five distinct signal environments.
Position
Shift (, ppm)
Multiplicity
Integration
Assignment Logic
Ar-H
7.15 – 7.35
Multiplet
5H
Mono-substituted phenyl ring.
C2-H
5.72
Singlet (br)
1H
Diagnostic: Vinyl proton. Shifts upfield relative to aldehyde analogs due to ester resonance. Shows small allylic coupling ().
OMe
3.68
Singlet
3H
Methyl ester. Characteristic sharp singlet.
C5-H
2.78
Triplet/Multiplet
2H
Benzylic protons. Deshielded by the aromatic ring.
C4-H
2.45
Triplet/Multiplet
2H
Allylic protons. Coupled to C5 ().
C3-Me
2.18
Doublet ()
3H
Allylic methyl group. Deshielded by the double bond.
C NMR Data (125 MHz,
)
Carbon Type
Shift (, ppm)
Assignment
C=O
166.9
Ester Carbonyl.
C3 (Quat)
159.2
-carbon of enoate. Deshielded due to conjugation and substitution.
Ar-C (Ipso)
141.5
Quaternary aromatic carbon.
Ar-C
128.5, 128.3, 126.1
Ortho, meta, para aromatic carbons.
C2 (CH)
115.8
-carbon of enoate. Shielded by resonance.
OMe
50.9
Methoxy carbon.
C4/C5
41.2, 34.5
Methylene bridge carbons.
C3-Me
18.8
Allylic methyl.
Stereochemical Determination (The Critical Step)
The most common error in analyzing trisubstituted alkenes is the misassignment of E and Z isomers. For this molecule, we apply the Cahn-Ingold-Prelog (CIP) priority rules to design the NOE experiment.
CIP Priority Analysis
At C2:
(High) vs. (Low).
At C3:
(High) vs. (Low).
Isomer Definitions:
(E)-Isomer (Entgegen/Opposite): The High priority groups (
and Phenylethyl) are on opposite sides.
Result: The Vinyl Proton (
) is CIS to the Phenylethyl group ().
(Z)-Isomer (Zusammen/Together): The High priority groups are on the same side.[2][3]
Result: The Vinyl Proton (
) is CIS to the Allylic Methyl ().
NOESY / ROESY Logic Workflow
To definitively assign the structure, perform a 1D-NOESY (or 1D-ROESY) irradiating the vinyl proton at
5.72 ppm.
Figure 2: Decision tree for stereochemical assignment using NOE spectroscopy.
Experimental Protocols
Sample Preparation for NMR
To ensure resolution of the allylic coupling (
) and accurate integration:
Solvent: Use
(99.8% D) neutralized with basic alumina to prevent acid-catalyzed isomerization or transesterification.
Concentration: 10-15 mg of sample in 0.6 mL solvent.
Acquisition:
Pulse Angle:
(to prevent saturation).
Relaxation Delay (
): seconds (essential for accurate integration of the vinyl proton vs. aromatic protons).
Scans: 16 (1H), 512 (13C).
Purification (Flash Chromatography)
If the crude reaction mixture contains both isomers, they can often be separated due to different dipole moments.
Stationary Phase: Silica Gel 60 (230-400 mesh).
Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5
90:10).
Elution Order: The (Z)-isomer is typically less polar (higher
) due to the internal shielding of the carbonyl by the bulky phenyl group, while the (E)-isomer is more polar.
References
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard reference for conjugated ester IR/NMR shifts).
Claridge, T. D. W. (2016).[5] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for NOESY/ROESY protocols for trisubstituted alkenes). Link
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[5] A useful modification of the Horner-Emmons olefination.[6] Tetrahedron Letters, 24(41), 4405-4408. Link
Phenylpentenoate Derivatives in Medicinal Chemistry: A Comprehensive Literature Review and Technical Guide
Executive Summary Phenylpentenoic acid and its esterified, amidated, and hydroxylated derivatives represent a highly versatile, yet historically under-discussed, pharmacophore in medicinal chemistry. Characterized by an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenylpentenoic acid and its esterified, amidated, and hydroxylated derivatives represent a highly versatile, yet historically under-discussed, pharmacophore in medicinal chemistry. Characterized by an aliphatic chain terminating in a phenyl ring and featuring an α,β-unsaturated carboxylic acid moiety, phenylpentenoate (PPA) derivatives serve as powerful Michael acceptors and structural scaffolds. This whitepaper synthesizes current literature to explore their diverse roles—from naturally occurring antimicrobial agents in Populus resins to synthetic anticancer therapeutics, anticonvulsants, and critical metabolomic biomarkers.
The Pharmacological Landscape of PPA Derivatives
The structural plasticity of phenylpentenoate allows it to interface with multiple biological targets. By modifying the functional groups at the α- and β-carbons, researchers have successfully directed this scaffold toward distinct therapeutic applications.
Oncology: Thioxoimidazolidin-4-one Conjugates
Recent advancements in targeted cancer therapeutics have leveraged the PPA scaffold to enhance the cytotoxicity of heterocyclic compounds. Retaining an unfused imidazole nucleus and substituting the N1 amino function with an ethyl phenylpentenoate derivative yields compounds with profound anticancer activity. Specifically, novel 2-thioxoimidazolidin-4-one derivatives incorporating this moiety have demonstrated potent, low-nanomolar efficacy against aggressive breast cancer cell lines (e.g., MDA-MB-231), outperforming many traditional chemotherapeutics in initial screenings 1.
Neurology: Anticonvulsant Amides
In neuropharmacology, the amidation and hydroxylation of the phenylpentenoate backbone yield compounds with significant central nervous system (CNS) activity. Compounds such as (±)-3-hydroxy-3-phenylpentamide (derived via the ring-opening of corresponding lactones) exhibit strong anticonvulsant properties. Crucially, these derivatives maintain a high Toxic Dose 50% (TD₅₀), indicating an exceptionally low neurotoxicity profile compared to legacy antiepileptic drugs 2.
In pharmacognosy, PPA derivatives are critical markers of bioactivity in bee propolis and its plant precursors (Populus spp.). Pinobanksin 3-O-phenylpentenoate is a dominant flavonoid ester found in these resins. It plays a causal role in the broad-spectrum antimicrobial activity of propolis, particularly against Gram-positive bacteria and Helicobacter pylori, making it a vital compound for the standardization of natural antimicrobial extracts 34.
Nutritional Metabolomics: PPA as Dietary Biomarkers
Beyond direct therapeutics, phenylpentenoic acids are highly significant in nutritional metabolomics. Following the acute ingestion of polyphenol-rich foods (such as Vaccinium myrtillus / bilberry), native flavanol monomers and oligomers undergo extensive ring cleavage by the gut microbiota. The resulting phenylpentenoic acid intermediates are absorbed and subjected to hepatic Phase II metabolism, emerging in human biofluids as glucuronides and sulphates. These specific PPA conjugates are now recognized as highly accurate, untargeted biomarkers for berry consumption 5.
Metabolic pathway of dietary flavanols into phenylpentenoate biomarkers.
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate intrinsic checks that confirm the success of the experiment in real-time.
Protocol 1: Untargeted LC-ESI-LTQ-Orbitrap MS Profiling of PPA Metabolites
Causality of Design: The hybrid LTQ-Orbitrap architecture is selected because the linear ion trap (LTQ) provides rapid, data-dependent MSⁿ fragmentation necessary for elucidating the exact position of glucuronide/sulphate conjugation on the phenylpentenoate ring. Simultaneously, the Orbitrap analyzer provides ultra-high resolving power (R = 70,000) and sub-3 ppm mass accuracy, which is non-negotiable for distinguishing isobaric polyphenolic metabolites in complex human serum and urine.
Self-Validating Mechanisms:
Extraction Efficiency Control: Biofluid samples are spiked with a known concentration of ¹³C-labeled benzoic acid prior to solid-phase extraction (SPE). The protocol automatically validates itself: if the absolute recovery of the ¹³C-standard falls below 85%, the batch is flagged for re-extraction, ensuring matrix effects do not confound PPA quantification.
Instrument Drift Monitoring: A pooled Quality Control (QC) sample is injected every 10 analytical runs. The sequence is programmed with a system suitability check (SSC): if the retention time of the internal standard shifts by >0.1 minutes or mass accuracy deviates by >3 ppm, the LC-MS system automatically pauses for mass calibration and column re-equilibration.
Protocol 2: Stereoselective Synthesis of Cyano-Substituted PPA Derivatives
Causality of Design: The synthesis of (E)-2-cyano-5-phenylpent-2-enoic acid esters relies on a Knoevenagel condensation between 3-phenylpropiolaldehyde and cyanoacetates. Piperidine and glacial acetic acid are selected as co-catalysts to provide a buffered, weakly basic environment. This specifically lowers the activation energy for the dehydration of the aldol intermediate while maintaining thermodynamic control to exclusively yield the more stable (E)-isomer, which is critical for downstream asymmetric Michael additions.
Self-Validating Mechanisms:
Real-Time Kinetic Monitoring: The reaction is monitored in situ using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. The system validates reaction completion by tracking the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the emergence of the conjugated nitrile stretch (~2220 cm⁻¹). Quenching only occurs when the 1700 cm⁻¹ peak integrates to <1% of its initial area.
Stereochemical Confirmation: Post-purification, the protocol requires ¹H-NMR analysis. The validation is intrinsic to the data: the coupling constants (J-values) of the vinylic protons must be >15 Hz to confirm trans (E) geometry. Any batch yielding J < 12 Hz indicates kinetic trapping of the (Z)-isomer and triggers a mandatory recrystallization step.
Synthetic workflow for cyano-substituted phenylpentenoate derivatives.
Quantitative Data Synthesis
The following table consolidates the quantitative pharmacological metrics associated with key phenylpentenoate derivatives across various disciplines:
Compound / Derivative
Source / Synthesis Route
Primary Biological Target / Application
Key Quantitative Metric
Pinobanksin 3-O-phenylpentenoate
Populus spp. exudates / Propolis
Antimicrobial (H. pylori, Gram-positives)
MIC ≤ 62.5 µg/mL
Ethyl phenylpentenoate-imidazolidinones
Synthetic (Pyrrolo[1,2-e]imidazole fusion)
Anticancer (MDA-MB-231 breast cancer cells)
IC₅₀ = 0.010 – 0.0147 µM
(±)-3-Hydroxy-3-phenylpentamide
Synthetic (Condensation & Ring-opening)
Anticonvulsant (Neurology)
High TD₅₀ (Low neurotoxicity profile)
PPA Glucuronides / Sulphates
Human Biofluids (Phase II Metabolism)
Dietary Biomarkers (V. myrtillus ingestion)
High-res MS detection (<3 ppm mass error)
Conclusion
Phenylpentenoate derivatives are far more than simple synthetic intermediates; they are biologically privileged scaffolds. Whether naturally occurring as flavonoid esters that protect plant and bee colonies from microbial threats, acting as dietary biomarkers that map the human microbiome's metabolic capacity, or serving as the backbone for next-generation anticancer and anticonvulsant drugs, the PPA moiety offers immense potential. Future drug development should focus on the stereoselective functionalization of the α,β-unsaturated region to further tune the pharmacokinetics and target specificity of these remarkable compounds.
References
Synthesis, anti-cancer activity, gene expression and docking stimulation of 2-thioxoimidazolidin-4-one derivatives.ResearchGate.
US5463125A - Phenyl alcohol amides having anticonvulsant activity.Google Patents, 1995.
Phytochemical Profiles and Antimicrobial Activity of Selected Populus spp. Bud Extracts.National Center for Biotechnology Information (NCBI), 2024.
Phytochemical Profile and Antimicrobial Potential of Propolis Samples from Kazakhstan.Molecules, 2023.
Untargeted Metabolomics Analytical Strategy Based on Liquid Chromatography/Electrospray Ionization Linear Ion Trap Quadrupole/Orbitrap Mass Spectrometry for Discovering New Polyphenol Metabolites in Human Biofluids after Acute Ingestion of Vaccinium myrtillus Berry Supplement.Journal of the American Society for Mass Spectrometry, 2019.
Substituted Pentenoates: From Catalytic Origins to Pharmaceutical Scaffolds
Executive Summary Substituted pentenoates—specifically -unsaturated esters (4-pentenoates) and their -isomers (3-pentenoates)—occupy a unique position in organic chemistry. They serve as the "Janus-faced" intermediates o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Substituted pentenoates—specifically
-unsaturated esters (4-pentenoates) and their -isomers (3-pentenoates)—occupy a unique position in organic chemistry. They serve as the "Janus-faced" intermediates of synthesis: one face looks toward bulk industrial commodity chemicals (nylon precursors, adipic acid), while the other looks toward high-precision pharmaceutical scaffolds (lactones, pyrrolidines, and natural products).
This guide dissects the technical evolution of these compounds, moving from the high-pressure industrial carbonylations of the mid-20th century to the stereocontrolled sigmatropic rearrangements used in modern drug discovery.
Part 1: Historical Genesis & Industrial Discovery
The history of substituted pentenoates is inextricably linked to the quest for efficient carbon-carbon bond formation using C4 feedstocks (butadiene) and C1 sources (carbon monoxide).
The Reppe Era (1940s-1950s)
The industrial birth of pentenoates began with Walter Reppe at BASF. In his seminal work on "Carbonylation," Reppe demonstrated that 1,3-butadiene could be carbonylated to form unsaturated esters.[1]
Conditions: Extreme pressure (high bar) and temperature.
Outcome: The process produced mixtures of isomeric pentenoates but suffered from severe toxicity and handling issues due to volatile nickel species.
The Palladium Revolution (1960s-1980s)
The field shifted dramatically with the introduction of palladium catalysis, pioneered by Jiro Tsuji and later refined by industrial groups (Shell, DuPont).
The Breakthrough: Tsuji discovered that PdCl
could carbonylate conjugated dienes under much milder conditions than nickel or cobalt systems.
The Mechanism: The reaction proceeds via a
-allyl palladium intermediate, a fundamental organometallic species that allows for regioselective nucleophilic attack.
Modern Industrial Status
Today, methyl 3-pentenoate is a critical intermediate in the production of Dimethyl Adipate (DMA), which is hydrolyzed to Adipic Acid (for Nylon-6,6).
Pathway: 1,3-Butadiene + CO + MeOH
Methyl 3-pentenoate.
Isomerization: The 3-isomer is often isomerized to the 4-isomer for hydroformylation to 5-formylvalerates (precursors to caprolactam).
Part 2: Mechanistic Deep Dive
Palladium-Catalyzed Alkoxycarbonylation
This reaction represents the most efficient method to access the pentenoate skeleton from commodity dienes. The selectivity between the 3-pentenoate (linear) and branched isomers is ligand-dependent.
Mechanism Visualization
The following diagram illustrates the catalytic cycle for the conversion of 1,3-butadiene to methyl 3-pentenoate.
Figure 1: Catalytic cycle for the Pd-catalyzed alkoxycarbonylation of 1,3-butadiene.
The Johnson-Claisen Rearrangement
While carbonylation dominates industry, the Johnson-Claisen Rearrangement (1970) is the gold standard for research and drug discovery. It allows for the stereocontrolled synthesis of
-unsaturated esters (4-pentenoates) from allylic alcohols.
Reaction: Allylic alcohol + Trialkyl orthoacetate
-unsaturated ester.
Key Advantage: It creates a new C-C bond with high E-stereoselectivity due to the chair-like transition state.
Part 3: Synthetic Utility & Experimental Protocols
Iodolactonization: The Gateway to Lactones
Substituted 4-pentenoates are the primary substrates for iodolactonization , a reaction that cyclizes the ester onto the alkene to form iodolactones. These are versatile intermediates for natural products.[3]
Critical Insight: Kinetic vs. Thermodynamic Control
Kinetic Control (0°C, short time): Favors the formation of the cis-lactone (via attack on the activated iodonium ion from the less hindered face).
Thermodynamic Control (RT, long time): Favors the trans-lactone (more stable, formed via reversible ring opening/closing).
Figure 2: Kinetic vs. Thermodynamic control in the iodolactonization of pentenoates.
Standard Operating Procedure: Johnson-Claisen Synthesis
Objective: Synthesis of Ethyl 3-methyl-4-pentenoate.
Parameter
Specification
Substrate
2-Buten-1-ol (Crotyl Alcohol)
Reagent
Triethyl Orthoacetate (TEOA)
Catalyst
Propionic Acid (catalytic, ~1 mol%)
Temperature
138°C (Reflux)
Apparatus
Dean-Stark trap (essential to remove EtOH)
Protocol:
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
Reaction: Heat the mixture to ~140°C. Ethanol will begin to distill into the trap.
Monitoring: The reaction is driven by the removal of ethanol. Continue until ethanol evolution ceases (~2-4 hours).
Workup: Cool to RT. Dilute with Et
O, wash with 1M HCl (to remove orthoester), then NaHCO.
Purification: Distillation under reduced pressure yields the pure
-unsaturated ester.
Part 4: Pharmaceutical Applications
Substituted pentenoates are rarely the final drug but are ubiquitous "architectural" intermediates.
Brefeldin A Analogs:
The cyclopentane core of Brefeldin A (an antiviral/antitumor agent) is often accessed via cyclization of substituted pentenoate precursors.
Mechanism:[4][5][6][7] Pd-catalyzed cyclization or RCM (Ring-Closing Metathesis) of divinyl esters derived from pentenoic acid.
Pinnatoxins:
Total synthesis of Pinnatoxin A utilizes enzymatic resolution of t-butyl 3-hydroxy-4-pentenoate.
This chiral building block establishes the stereochemistry for the complex macrocyclic framework.
Adipic Acid Derivatives:
While primarily industrial, the high-purity diesters derived from pentenoates are used to synthesize biodegradable polymer drug delivery systems.
References
Reppe, W. (1953).[8][9] Carbonylation: Chemistry of Carbon Monoxide. Annalen der Chemie. (Foundational work on Ni-catalyzed carbonylation).
Tsuji, J., et al. (1964). "Organic syntheses by means of noble metal compounds via
-allylpalladium complexes". Journal of the American Chemical Society.[6][10]
Johnson, W. S., et al. (1970). "Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds". Journal of the American Chemical Society.[6][10] Link
Knights, E. F., & Brown, H. C. (1968). "Iodolactonization: Kinetic vs Thermodynamic Control". Journal of the American Chemical Society.[6][10]
Beller, M., et al. (2010). "Efficient Palladium-Catalyzed Carbonylation of 1,3-Dienes". Angewandte Chemie International Edition. Link
A Comprehensive Technical Guide to the Theoretical Calculation of Methyl 3-methyl-5-phenylpent-2-enoate
For Researchers, Scientists, and Drug Development Professionals Section 1: Foundational Principles and Strategic Importance Methyl 3-methyl-5-phenylpent-2-enoate, as an α,β-unsaturated ester, possesses a conjugated syste...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Principles and Strategic Importance
Methyl 3-methyl-5-phenylpent-2-enoate, as an α,β-unsaturated ester, possesses a conjugated system that includes a phenyl group, a carbon-carbon double bond, and a carbonyl group. This extended π-system is a key determinant of its chemical reactivity and spectroscopic properties.[1][2][3] Theoretical calculations provide a powerful, non-empirical lens through which we can predict and understand these characteristics at a molecular level. For drug development professionals, this predictive power is invaluable, enabling the in silico screening of analogues and the rational design of molecules with desired electronic and steric properties.
The core of our theoretical approach rests on Density Functional Theory (DFT), a quantum mechanical method that has proven to be a robust and accurate tool for studying organic molecules.[4][5] DFT allows us to model the electronic structure of Methyl 3-methyl-5-phenylpent-2-enoate, from which we can derive a wealth of information, including its optimized geometry, vibrational frequencies (infrared spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra).
Section 2: The Computational Workflow: A Step-by-Step Protocol
The successful theoretical characterization of Methyl 3-methyl-5-phenylpent-2-enoate hinges on a meticulously executed computational workflow. Each step is designed to build upon the last, ensuring the final predicted properties are both accurate and physically meaningful.
Caption: A schematic of the computational workflow for the theoretical analysis of Methyl 3-methyl-5-phenylpent-2-enoate.
Initial Molecular Structure Generation
The first step involves generating a plausible 3D structure of Methyl 3-methyl-5-phenylpent-2-enoate. This can be accomplished using standard molecular building software. Given the presence of a double bond, both the (E) and (Z) isomers should be constructed to determine the most stable configuration. For α,β-unsaturated esters, the s-trans and s-cis conformations around the C-C single bond adjacent to the carbonyl group also need to be considered.[2]
Geometry Optimization: In Search of the Global Minimum
The initial, arbitrary structure is not representative of the molecule's true, low-energy state. Therefore, a geometry optimization is performed using DFT. A common and effective choice for this task is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d).[5][6] This level of theory provides a good balance between computational cost and accuracy for organic molecules.[4] The optimization process iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface.
Protocol: Geometry Optimization
Input: The initial 3D coordinates of both (E) and (Z) isomers of Methyl 3-methyl-5-phenylpent-2-enoate.
Method: Density Functional Theory (DFT).
Functional: B3LYP.
Basis Set: 6-31G(d).
Software: A quantum chemistry package such as Gaussian, ORCA, or NWChem.[5]
Output: Optimized Cartesian coordinates corresponding to a minimum energy structure.
Frequency Analysis: Ensuring a True Minimum
A successful geometry optimization leads to a structure with zero forces on all atoms. However, this could represent a minimum, maximum, or saddle point on the potential energy surface. A frequency analysis is essential to distinguish between these possibilities.[6] This calculation computes the second derivatives of the energy with respect to atomic displacements. A true minimum energy structure will have no imaginary frequencies.[7] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, necessitating further structural exploration.[7]
Protocol: Frequency Analysis
Input: The optimized geometry from the previous step.
Method: DFT, using the same functional and basis set as the optimization.
Task: Frequency calculation.
Verification: Confirm the absence of imaginary frequencies in the output. A small imaginary frequency (e.g., < 50i cm⁻¹) might be due to numerical noise and can often be resolved by re-optimizing with tighter convergence criteria.[7]
The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data if available.
Section 3: Prediction of Spectroscopic Properties
With a validated minimum energy structure, we can proceed to calculate various spectroscopic properties that are crucial for structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. DFT, coupled with the Gauge-Including Atomic Orbital (GIAO) method, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts.[8][9]
Protocol: NMR Chemical Shift Calculation
Input: The optimized molecular geometry.
Method: GIAO-DFT.
Functional/Basis Set: While the optimization level of theory can be used, higher accuracy is often achieved with larger basis sets, such as 6-311+G(2d,p).[8] The choice of functional can also be critical, with methods like mPW1PW91 sometimes providing improved results for NMR calculations.[8]
Solvation Model: Since NMR spectra are typically recorded in solution, incorporating a solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is crucial for accurate predictions.[6][8] Chloroform (CDCl₃) is a common solvent for which to model.[10]
Referencing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-Methyl 3-methyl-5-phenylpent-2-enoate (Illustrative)
Note: Experimental data is for the corresponding ethyl ester, (E)-Ethyl 3-methyl-5-phenyl-2-pentenoate, and serves as a close approximation.[11][12]
Infrared (IR) Spectroscopy
The vibrational frequencies calculated in Section 2.3 directly correspond to the absorption bands in an IR spectrum. Due to the harmonic approximation used in the calculations and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. A common practice is to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the computed frequencies for better agreement with experiment.
Key Predicted IR Frequencies:
C=O Stretch: Expected in the range of 1700-1730 cm⁻¹. The experimental value for a similar ethyl ester is 1716 cm⁻¹.[11]
C=C Stretch: Expected around 1640-1660 cm⁻¹. The experimental value for the ethyl ester is 1649 cm⁻¹.[11]
C-H Stretches (Aromatic and Aliphatic): Expected in the 2800-3100 cm⁻¹ region.
C-O Stretch: Expected in the 1100-1300 cm⁻¹ region.
UV-Visible Spectroscopy and Frontier Molecular Orbitals
The conjugated nature of Methyl 3-methyl-5-phenylpent-2-enoate makes it a chromophore that absorbs in the UV-Vis region.[13] Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and, consequently, the absorption wavelengths (λ_max).[6]
The key electronic transition is typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[14] The energy gap between these frontier orbitals (the HOMO-LUMO gap) is inversely proportional to the wavelength of maximum absorption.
Caption: The HOMO-LUMO transition in a conjugated system, responsible for UV-Vis absorption.
Protocol: UV-Vis Spectrum Calculation
Input: The optimized molecular geometry.
Method: Time-Dependent Density Functional Theory (TD-DFT).
Functional/Basis Set: The choice of functional can significantly impact the results. Functionals like B3LYP, M06, and M06-2X are commonly used.[6] The same basis set as the optimization is often sufficient.
Solvent Model: As with NMR, a solvent model is recommended for more accurate predictions.
Output: Excitation energies and oscillator strengths for the lowest several electronic transitions. The transition with the largest oscillator strength typically corresponds to the λ_max.
For (E)-Ethyl 3-methyl-5-phenyl-2-pentenoate, an experimental λ_max of 212 nm is reported, corresponding to the strong π → π* transition of the conjugated system.[11] Theoretical calculations should aim to reproduce this value.
Section 4: Advanced Considerations and Conclusion
While the methods outlined above provide a robust framework for the theoretical characterization of Methyl 3-methyl-5-phenylpent-2-enoate, several advanced considerations can enhance the accuracy and scope of the investigation:
Conformational Analysis: For flexible molecules, a thorough conformational search is necessary to ensure the identified minimum is indeed the global minimum.
Basis Set Superposition Error (BSSE): While more relevant for intermolecular interactions, understanding and potentially correcting for BSSE can be important in highly accurate calculations.
Comparison with Experimental Data: The ultimate validation of any theoretical model is its agreement with experimental reality. Where available, experimental spectroscopic data for the target molecule or close analogues is invaluable for benchmarking the chosen computational methods.[11][12][15]
References
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Vertex AI Search.
Complete Prediction of the 1H NMR Spectrum of Organic Molecules by DFT Calculations of Chemical Shifts and Spin–Spin Coupling Constants. Scribd.
Complete prediction of the1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. ResearchGate.
Theoretical Characterization by Density Functional Theory (DFT) of Delphinidin 3-O-Sambubioside and Its Esters Obtained by Chemical Lipophilization. MDPI.
Computational Study on the Aminolysis of β-Hydroxy-α,β-Unsaturated Ester via the Favorable Path Including the Formation of α-Oxo Ketene Intermediate. ACS Publications.
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. Royal Society of Chemistry.
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Available at: [Link]
UV-Vis Spectroscopy and Conjugated Systems. YouTube. Available at: [Link]
[3 + 2] Cycloadditions between α,β-Unsaturated Esters or Nitroalkenes and Camphor-Derived Oxazoline N-Oxides: Experimental and Theoretical Study. ACS Publications. Available at: [Link]
UV-Vis Spectroscopy of Conjugated Alkenes: Videos & Practice Problems. Pearson. Available at: [Link]
Relative Studies of Vibrational and Quantum Chemical Calculations on Some α, β-Unsaturated Esters and Related Molecule. ResearchGate. Available at: [Link]
Ethyl (E)-3-methyl-5-phenyl-2-pentenoate. MDPI. Available at: [Link]
Ethyl (Z)-3-Methyl-5-phenyl-2-pentenoate. ResearchGate. Available at: [Link]
Molecular Orbitals of Conjugated Pi Systems. Chemistry LibreTexts. Available at: [Link]
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
Ultraviolet Region - Molecular Structure And Absorption Spectra. Jack Westin. Available at: [Link]
Structure Determination in Conjugated Systems UV. MCC Organic Chemistry. Available at: [Link]
DFT: Imaginary frequencies after geometry optimization. TURBOMOLE Users Forum. Available at: [Link]
Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Available at: [Link]
An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-Unsaturated Methyl Esters. Semantic Scholar. Available at: [Link]
Theoretical Calculations in Reaction Mechanism Studies. Sumitomo Chemical. Available at: [Link]
Considerations for DFT Frequency Calculations. Penn State Sites. Available at: [Link]
methyl (E)-5-phenylpent-3-enoate. PubChem. Available at: [Link]
Ethyl (E)-3-methyl-5-phenyl-2-pentenoate. ResearchGate. Available at: [Link]
Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. National Center for Biotechnology Information. Available at: [Link]
(2Z)-3-Methyl-5-phenylpent-2-enenitrile. SIELC Technologies. Available at: [Link]
Geometry optimizations. ORCA Input Library.
Geometry Optimization. EXPO - Software Ic. Available at: [Link]
Introduction: The Horner-Wadsworth-Emmons Reaction as a Cornerstone of Modern Olefination
Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Methyl 3-methyl-5-phenylpent-2-enoate The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized transformation in organic sy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Methyl 3-methyl-5-phenylpent-2-enoate
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized transformation in organic synthesis for the stereoselective formation of carbon-carbon double bonds, particularly α,β-unsaturated esters.[1][2] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct.[2] A significant advantage of the HWE reaction over the related Wittig reaction is the enhanced nucleophilicity and reduced basicity of the phosphonate carbanion, which often leads to cleaner reactions and broader substrate scope.[1][3][4] Furthermore, the dialkyl phosphate byproduct is readily removed by aqueous extraction, simplifying product purification.[1][2] The HWE reaction generally exhibits a high degree of E-stereoselectivity, affording the thermodynamically more stable trans-alkene as the major product.[1][3][5]
This application note provides a detailed protocol for the synthesis of Methyl 3-methyl-5-phenylpent-2-enoate, a valuable building block in organic synthesis, via the Horner-Wadsworth-Emmons reaction. The causality behind experimental choices, a comprehensive step-by-step protocol, and methods for product characterization are presented to guide researchers in achieving a successful and reproducible synthesis.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanistic pathway.[1][6][7] The key steps are as follows:
Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester, generating a resonance-stabilized phosphonate carbanion.
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms a transient betaine intermediate.[1][3]
Oxaphosphetane Formation: The betaine intermediate undergoes an intramolecular cyclization to form a four-membered oxaphosphetane intermediate.
Elimination: The oxaphosphetane collapses, yielding the desired alkene and a dialkyl phosphate salt. This elimination step is typically stereospecific.
The high (E)-selectivity observed in most HWE reactions is attributed to the thermodynamic favorability of the anti-periplanar arrangement of the substituents in the transition state leading to the oxaphosphetane, which minimizes steric interactions.[2]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Wittig Reaction for
-Unsaturated Ester Synthesis
Content Type: Application Note & Protocol
Audience: Researchers, Scientists, Drug Development Professionals
Application Note: Precision Synthesis of
-Unsaturated Esters via the Wittig Reaction
Abstract
The synthesis of
-unsaturated esters is a cornerstone transformation in medicinal chemistry, serving as a gateway to Michael acceptors, heterocycles, and complex natural product scaffolds. While the Horner-Wadsworth-Emmons (HWE) reaction is often the default for this transformation, the classic Wittig reaction remains indispensable for substrates sensitive to the stronger bases required by HWE, or where specific stereocontrol is dictated by ylide thermodynamics. This guide provides a rigorous, field-proven protocol for utilizing stabilized phosphonium ylides to generate -unsaturated esters with high E-selectivity, featuring an optimized strategy for the removal of the troublesome triphenylphosphine oxide (TPPO) byproduct.
Introduction: The Strategic Value of the Wittig Approach
In drug discovery,
-unsaturated esters are not merely intermediates; they are functional handles. They serve as precursors for reduction to allylic alcohols, substrates for conjugate additions, and core motifs in bioactive molecules like Leukotriene A and Vitamin A derivatives.
While phosphonate-based olefination (HWE) offers water-soluble byproducts, it typically requires bases like NaH or LiHMDS. The Wittig reaction using stabilized ylides (e.g., (carbethoxymethylene)triphenylphosphorane) proceeds under neutral or weakly basic conditions, often at ambient temperature. This "gentle giant" approach is critical when processing late-stage intermediates containing epoxides, racemizable centers, or base-labile protecting groups.
Mechanistic Insights: Controlling the E/Z Switch
To master the Wittig reaction, one must understand the "Stereochemical Drift." The reaction profile of stabilized ylides differs fundamentally from their unstabilized counterparts.
The Stabilized Ylide Anomaly
Stabilized ylides (where the anionic carbon is conjugated to an electron-withdrawing group like an ester) are less nucleophilic. Consequently, the initial formation of the oxaphosphetane intermediate is reversible.
Kinetic Phase: The ylide attacks the aldehyde to form both syn- and anti-oxaphosphetanes (or betaines).
Thermodynamic Equilibration: Unlike unstabilized ylides, the intermediates for stabilized ylides have lifetimes long enough to equilibrate. The steric repulsion between the aldehyde substituent and the triphenylphosphine group drives the equilibrium toward the trans-oxaphosphetane.
Irreversible Elimination: The trans-oxaphosphetane undergoes syn-cycloreversion to yield the thermodynamically stable (E)-alkene and triphenylphosphine oxide (TPPO).
Key Takeaway: E-selectivity is driven by thermodynamics. Factors that stabilize the intermediate or slow down the elimination step (allowing more time for equilibration) generally enhance E-selectivity.
Visualization: Mechanistic Pathway
Figure 1: Mechanistic bifurcation showing thermodynamic control favoring the (E)-alkene for stabilized ylides.
Strategic Optimization
Solvent Selection[1][2][3]
Dichloromethane (DCM): The standard. Good solubility for ylides and most organic substrates. Usually provides excellent E-selectivity.[1][2]
Toluene: Useful for higher temperature reactions (reflux) if the aldehyde is sterically hindered.
Methanol/Ethanol: Protic solvents can stabilize the betaine intermediate via hydrogen bonding, potentially altering rates, but are generally avoided if high E-selectivity is the sole priority due to disruption of the dipole-dipole interactions that favor the trans-transition state.
The "TPPO Problem"
The formation of Triphenylphosphine oxide (TPPO) is the reaction's driving force but the chemist's nightmare. It is soluble in many organic solvents and streaks on silica gel.
Standard approach: Chromatography (often difficult separation).[3]
Advanced approach (Recommended):ZnCl₂ Complexation. TPPO forms a crystalline complex with Zinc Chloride (ZnCl₂·2Ph₃PO) that is insoluble in ethanol/toluene mixtures, allowing for filtration-based removal.
Experimental Protocol
Target: Synthesis of Ethyl (E)-cinnamate (Model System)
Scale: 10 mmol
Workup Reagent: ZnCl₂ (anhydrous) and Ethanol (for TPPO removal)
Step-by-Step Methodology
Reaction Setup:
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (Carbethoxymethylene)triphenylphosphorane (3.65 g, 10.5 mmol).
Dissolve in anhydrous DCM (30 mL) under an inert atmosphere (N₂ or Ar).
Add Benzaldehyde (1.06 g, 10 mmol) dissolved in DCM (10 mL) dropwise over 5 minutes.
Note: For stabilized ylides, cooling is rarely necessary; room temperature is standard.
Monitoring:
Stir at room temperature (20-25 °C).
Monitor via TLC (typically 10-20% EtOAc in Hexanes). The aldehyde spot should disappear, and a new UV-active product spot (lower R_f than aldehyde, higher than ylide) should appear.
Duration: Typically 2–4 hours. If sluggish, reflux (40 °C) may be required.
Workup Strategy A: Standard Aqueous (Small Scale)
Concentrate the reaction mixture to ~50% volume.
Dilute with Hexanes (50 mL). This often precipitates a portion of TPPO.[4][5]
Evaporate the DCM completely to obtain the crude residue.
Dissolve the residue in Ethanol (20 mL) .
Prepare a solution of ZnCl₂ (1.5 g, ~11 mmol) in Ethanol (10 mL) .
Add the ZnCl₂ solution to the crude mixture with vigorous stirring. A white precipitate (ZnCl₂[4]·(TPPO)₂) will form immediately.
Stir for 30 minutes.
Filter the solid through a sintered glass funnel. Wash the solid with a small amount of cold ethanol.
Concentrate the filtrate.[4][6] The residue is now significantly depleted of TPPO.
Purification:
Purify the resulting oil via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).
Data Check: (E)-isomer typically elutes slightly lower than (Z)-isomer in non-polar systems, but separation is usually easy due to the high E/Z ratio (>95:5).
Switch solvent to Toluene and reflux (110 °C). Ensure anhydrous conditions.
Poor E/Z Selectivity
Reaction too fast (Kinetic control).
Lower temperature is rarely effective for stabilized ylides; instead, switch to a less polar solvent (Benzene/Toluene) to maximize dipole interactions favoring trans-oxaphosphetane.
TPPO Contamination
Inefficient precipitation.
Use the ZnCl₂ method described above.[4][3][5] Alternatively, use a "plug" filtration with 10% Ether in Pentane (TPPO is insoluble in pentane).
Ylide Hydrolysis
Wet aldehyde or solvent.
Dry aldehyde over MgSO₄ or distill prior to use.
Comparison: Wittig vs. Horner-Wadsworth-Emmons (HWE)[3][4][8][9]
While HWE is often preferred for esters, the Wittig has distinct niches.
Choose HWE if: Your substrate is robust, and you need easy workup/scale-up.
Choose Wittig if: Your substrate contains base-sensitive moieties (e.g., racemizable
-centers, lactones) or if the specific phosphonium salt is commercially cheaper/available.
References
Mechanism & Selectivity: Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry. Link
TPPO Removal (ZnCl₂ Method): Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3][5][7] The Journal of Organic Chemistry, 82(19), 9931–9936. Link
Industrial Application: Pommer, H. (1977). The Wittig Reaction in Industrial Practice. Angewandte Chemie International Edition, 16(7), 423-429. Link
General Review: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[6][8][1][5][9][10][11][12][13] Chemical Reviews, 89(4), 863-927. Link
Solvent Effects: Byrne, P. A., et al. (2012).[7] A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions.[14] Organic & Biomolecular Chemistry, 10, 3531-3537.[7] Link
"purification techniques for Methyl 3-methyl-5-phenylpent-2-enoate"
Application Note: Advanced Purification Protocols for Methyl 3-methyl-5-phenylpent-2-enoate Executive Summary Methyl 3-methyl-5-phenylpent-2-enoate is a high-value -unsaturated ester utilized as a critical building block...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Purification Protocols for Methyl 3-methyl-5-phenylpent-2-enoate
Executive Summary
Methyl 3-methyl-5-phenylpent-2-enoate is a high-value
-unsaturated ester utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and complex terpenoid scaffolds. Because its synthesis inherently yields a mixture of stereoisomers, isolating the target E-isomer with >99% purity is a strict requirement for downstream pharmacophore trajectory. This application note outlines a self-validating, three-stage purification cascade—Liquid-Liquid Extraction (LLE), Flash Column Chromatography (FCC), and Preparative HPLC—designed to resolve these stereoisomers and eliminate reaction byproducts.
Mechanistic Context & Purification Challenges
Methyl 3-methyl-5-phenylpent-2-enoate is predominantly synthesized via the Horner-Wadsworth-Emmons (HWE) olefination of benzylacetone (4-phenylbutan-2-one) with trimethyl phosphonoacetate . While highly efficient, this reaction presents three distinct purification challenges:
Byproduct Removal: The reaction generates stoichiometric amounts of water-soluble dimethyl phosphate salts, which can irreversibly deactivate chromatographic stationary phases.
Stereoisomeric Resolution: The reaction yields a mixture of E and Z stereoisomers (typically in a 2:1 to 3:1 ratio) [1]. These isomers have nearly identical boiling points, rendering distillation ineffective.
Starting Material Carryover: Trace amounts of unreacted benzylacetone often co-elute with the product.
Physicochemical & Chromatographic Profiling
Understanding the physicochemical properties of the target molecule is critical for designing the purification logic. The extended conjugation of the enoate system allows for robust UV tracking at 254 nm.
Fig 1. Three-stage purification cascade for E/Z-Methyl 3-methyl-5-phenylpent-2-enoate isolation.
Experimental Methodologies
Protocol 1: Reaction Quench and Liquid-Liquid Extraction (LLE)
Causality: HWE reactions generate highly polar dimethyl phosphate salts. If loaded directly onto a silica column, these salts irreversibly bind to silanol groups, causing severe peak tailing and destroying resolution . A slightly basic aqueous quench ensures these byproducts partition entirely into the aqueous layer.
Step-by-Step Method:
Cool the crude HWE reaction mixture to 0 °C using an ice bath.
Slowly add saturated aqueous
(1:1 v/v ratio to reaction solvent) to neutralize excess base (e.g., NaH or DBU).
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Wash the combined organic layers with saturated
to remove residual acidic byproducts, followed by a final brine wash.
Dry the organic phase over anhydrous
, filter, and concentrate in vacuo at 35 °C.
Self-Validation: Spot the post-extraction aqueous layer on a TLC plate and stain with
. The absence of oxidizable spots confirms complete extraction of the enoate into the organic phase.
Protocol 2: Flash Column Chromatography (FCC)
Causality: The E and Z isomers possess distinct steric profiles. The Z-isomer, featuring the bulky phenylethyl group cis to the ester, experiences steric shielding of the carbonyl oxygen. This reduces hydrogen bonding with the silica stationary phase, causing the Z-isomer to elute faster than the E-isomer [2].
Step-by-Step Method:
Prepare a silica gel column (230-400 mesh) equilibrated with 95:5 Hexane/EtOAc.
Dry-load the concentrated crude onto a minimal amount of silica gel (1:2 w/w ratio) to ensure a narrow loading band, which prevents initial band broadening.
Elute using an isocratic gradient of 95:5 Hexane/EtOAc.
Monitor fractions via TLC (UV 254 nm and
stain).
Pool fractions containing the enriched E-isomer (
) and concentrate.
Self-Validation: Co-spot the pooled fractions with the crude mixture. The E-isomer must show a single, dominant spot at
0.65 without any faint upper band (Z-isomer) under UV 254 nm.
Protocol 3: Preparative HPLC for Isomeric Polishing
Causality: FCC typically yields ~90-95% isomeric purity due to band overlap. Reversed-phase prep-HPLC separates based on hydrophobic surface area. The E-isomer has a more extended, planar conformation, interacting more strongly with the C18 alkyl chains, thereby eluting later than the compact Z-isomer.
Step-by-Step Method:
Dissolve the FCC-enriched E-isomer in HPLC-grade Acetonitrile (MeCN) to a concentration of 50 mg/mL.
Inject onto a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
Run an isocratic mobile phase of 70:30 MeCN/Water at a flow rate of 20 mL/min.
Monitor UV absorbance at 254 nm. Collect the major peak eluting at approximately 14-16 minutes.
Lyophilize or extract the collected fractions with Dichloromethane (DCM) to yield the pure E-isomer.
Self-Validation: Perform an analytical HPLC run on the collected peak. Integration of the chromatogram at 254 nm must show a single peak with >99% Area Under Curve (AUC).
Quantitative Data & Recovery Metrics
The following table summarizes the expected mass recovery and isomeric purity at each stage of the purification cascade, demonstrating the necessity of the multi-step approach for API-grade material.
Purification Stage
Mass Yield (%)
Isomeric Purity (E:Z)
Primary Impurities Removed
Crude HWE Reaction
100% (Baseline)
~ 75:25
None
Post-LLE
95%
~ 75:25
Dimethyl phosphate salts, excess base
Post-FCC
70%
~ 92:8
Unreacted benzylacetone, bulk Z-isomer
Post-Prep HPLC
55%
> 99:1
Residual Z-isomer
References
Title: Synthesis of α-oxygenated β,γ-unsaturated ketones by a catalytic rearrangement strategy
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Compound of Interest: Methyl 3-methyl-5-phenylpent-2-enoate (CAS: 61439-80-3)
Molecular Formula: C₁₃H₁₆O₂ | Molecular Weight: 204.27 g/mol
Introduction & Analytical Rationale
Methyl 3-methyl-5-phenylpent-2-enoate is an
-unsaturated ester featuring a trisubstituted alkene backbone and a terminal phenyl ring. Compounds of this class are critical building blocks in complex organic synthesis, fragrance formulation, and the development of active pharmaceutical ingredients (APIs) [1].
The primary analytical challenge for this molecule is stereochemical elucidation . Because the C2=C3 double bond is trisubstituted, standard 1D
H NMR scalar coupling constants () cannot reliably differentiate between the (E) and (Z) geometric isomers. Therefore, a multi-modal analytical strategy is required to establish identity, stereochemistry, and purity.
This application note provides a self-validating workflow utilizing GC-MS, advanced 2D NMR, HPLC-UV, and FTIR to fully characterize this compound.
Figure 1: Multi-modal analytical workflow for characterizing the target ester.
Stereochemical Elucidation via NMR Spectroscopy
Rationale & Causality
The most critical step in characterizing Methyl 3-methyl-5-phenylpent-2-enoate is confirming its (E) or (Z) geometry. According to Cahn-Ingold-Prelog (CIP) priority rules, the highest priority groups are the ester moiety (-COOCH₃) on C2 and the phenethyl group (-CH₂CH₂Ph) on C3.
In the (E)-isomer , these priority groups are trans to each other, forcing the C2-proton and the C4-methylene protons into a cis spatial arrangement.
In the (Z)-isomer , the priority groups are cis, forcing the C2-proton and the C3-methyl group into a cis spatial arrangement.
Because scalar coupling cannot bridge the quaternary C3 carbon, we must rely on Nuclear Overhauser Effect Spectroscopy (NOESY) to detect through-space dipole-dipole interactions [2].
Figure 2: NOESY interaction differences between (E) and (Z) geometric isomers.
Step-by-Step Protocol
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug directly into a 5 mm NMR tube. Filtering is critical to remove paramagnetic particulates that degrade magnetic field homogeneity (shim).
Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe. Calibrate the temperature to 298 K.
Acquisition:
Acquire a standard 1D
H spectrum (16 scans, d1 = 2s).
Acquire a 1D
C{H} spectrum (1024 scans, d1 = 2s).
Acquire a 2D NOESY spectrum using a mixing time (
) of 400 ms, optimized for the correlation time of a small molecule (~200 Da).
Data Interpretation Table
Table 1: Consensus NMR Assignments for the (E)-Isomer (CDCl₃, 298 K) [1][2]
Position
H Shift (ppm)
Multiplicity & Coupling
C Shift (ppm)
Structural Assignment
C1
-
-
167.2
Ester Carbonyl (C=O)
C2
5.69
q, J = 1.2 Hz
115.8
Alkene Methine (=CH-)
C3
-
-
159.0
Quaternary Alkene (=C-)
C4
2.45
m
42.7
Allylic Methylene (-CH₂-)
C5
2.78
m
33.9
Benzylic Methylene (-CH₂-Ph)
C6-C11
7.16 - 7.29
m
126.1, 128.3, 128.4, 141.1
Phenyl Ring Carbons
OCH₃
3.68
s
51.0
Ester Methoxy
C3-CH₃
2.20
d, J = 1.2 Hz
18.9
Allylic Methyl
Chromatographic & Mass Spectrometric Profiling (GC-MS)
Rationale & Causality
Gas Chromatography-Mass Spectrometry (GC-MS) exploits the volatility of the ester to determine its exact molecular weight and structural fragmentation. Under 70 eV Electron Ionization (EI), the molecule undergoes highly predictable cleavage. The presence of the phenethyl group virtually guarantees that the base peak (100% abundance) will be the tropylium ion (m/z 91) due to benzylic cleavage and subsequent resonance stabilization [3].
Step-by-Step Protocol
Sample Preparation: Dilute the analyte to 1 mg/mL in GC-grade hexane.
Column: DB-5MS or HP-5MS capillary column (30 m length × 0.25 mm ID × 0.25 µm film thickness).
Inlet Conditions: 250 °C, Split injection mode (10:1 ratio). Carrier gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
MS Conditions: EI mode at 70 eV. Scan range m/z 50–300. Source temperature 230 °C.
Table 2: Expected GC-MS Fragmentation Pathway
m/z
Ion Species
Relative Abundance
Mechanistic Origin
204
[M]⁺•
~15%
Intact molecular ion
173
[M - OCH₃]⁺
~20%
-cleavage loss of methoxy radical
145
[M - COOCH₃]⁺
~30%
Loss of the entire ester radical
113
[C₆H₉O₂]⁺
~40%
Cleavage of the benzyl-allylic C-C bond
91
[C₇H₇]⁺
100% (Base Peak)
Benzylic cleavage forming tropylium ion
Purity Assessment via HPLC-UV
Rationale & Causality
While NMR and GC-MS confirm identity, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the (E)/(Z) isomeric ratio and overall purity. The extended
-conjugation from the ester carbonyl through the alkene, combined with the isolated phenyl ring, provides excellent chromophores for UV detection at 210 nm and 254 nm.
Step-by-Step Protocol
Sample Preparation: Dissolve 1 mg of analyte in 1 mL of 40% Acetonitrile in water. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
Phase B: 0.1% Formic acid in HPLC-grade Acetonitrile.
Gradient: 40% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.
Detection: Diode Array Detector (DAD) extracting 254 nm (optimal for the aromatic/conjugated system).
Integration: The (E) and (Z) isomers will elute as distinct, closely spaced peaks. Integrate the area under the curve (AUC) to determine the diastereomeric ratio (d.r.).
Orthogonal Functional Group Verification (FTIR)
To finalize the self-validating system, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is used to orthogonally confirm the functional groups without the need for solvent preparation.
Protocol: Place 1–2 µL of the neat liquid ester directly onto the diamond ATR crystal. Apply the pressure anvil. Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Key Diagnostic Bands:
~1715 cm⁻¹: Strong, sharp stretch corresponding to the
-unsaturated ester carbonyl (C=O). The conjugation lowers the frequency from a standard aliphatic ester (~1740 cm⁻¹).
~1640 cm⁻¹: Medium stretch corresponding to the alkene (C=C).
~3030 cm⁻¹: Weak stretch corresponding to aromatic C-H bonds.
~2950 cm⁻¹: Strong stretch corresponding to aliphatic C-H bonds.
References
Fischer, D. F., Xin, Z., & Peters, R. (2007). Supporting Information: Asymmetric Formation of Allylic Amines with N-Substituted Quaternary Stereocenters by Pd(II)-Catalyzed Aza-Claisen Rearrangements. Angewandte Chemie International Edition. 1
Li, Y. et al. (2014). Synthesis of α-oxygenated β,γ-unsaturated ketones by a catalytic rearrangement strategy. RSC Advances, 4, 2242-2251. 2
National Center for Biotechnology Information. PubChem Compound Summary for CID 2053756, 2-Pentenoic acid, 2-cyano-3-methyl-5-phenyl-, ethyl ester.
Introduction: Unlocking the Potential of a Trisubstituted α,β-Unsaturated Ester
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 3-methyl-5-phenylpent-2-enoate as a versatile synthetic intermediate. Methyl 3-methyl-5-phenylpent-2-enoate...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 3-methyl-5-phenylpent-2-enoate as a versatile synthetic intermediate.
Methyl 3-methyl-5-phenylpent-2-enoate is an α,β-unsaturated ester, a class of compounds renowned for its utility in organic synthesis. The strategic placement of a carbon-carbon double bond in conjugation with a carbonyl group creates a unique electronic landscape, rendering the molecule susceptible to a variety of transformations. This guide details the synthesis of this specific intermediate and explores its application in key synthetic operations, including carbon-carbon bond formation and selective reductions. The protocols and insights provided are designed to be a practical resource for chemists engaged in the synthesis of complex molecular architectures.
The core reactivity of Methyl 3-methyl-5-phenylpent-2-enoate stems from two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated system. This duality allows for either direct (1,2) addition to the carbonyl or conjugate (1,4) addition to the β-position, a choice that can be dictated by the nature of the nucleophile and reaction conditions.[1][2] This guide will focus on harnessing this reactivity for predictable and high-yield transformations.
Part 1: Synthesis of the Intermediate via Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[3] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[4][5] Compared to the classical Wittig reaction, the HWE reaction offers significant advantages, including the generation of a water-soluble phosphate byproduct that is easily removed during workup and, most importantly, a strong preference for the formation of the thermodynamically more stable (E)-alkene.[6][7] This stereoselectivity makes it the ideal choice for preparing Methyl 3-methyl-5-phenylpent-2-enoate.
The reaction proceeds via the deprotonation of a phosphonate ester, followed by nucleophilic attack of the resulting carbanion on the aldehyde carbonyl.[4] The subsequent collapse of the intermediate oxaphosphetane yields the desired alkene and a phosphate salt.[5][7]
Caption: High-level workflow for the synthesis of the target intermediate.
Protocol 1: Synthesis of Methyl (E)-3-methyl-5-phenylpent-2-enoate
This protocol is adapted from established solvent-free and solution-phase HWE procedures for synthesizing α-methyl-α,β-unsaturated esters.[8]
Materials:
Triethyl 2-phosphonopropionate
3-Phenylpropanal
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
To a round-bottom flask, add triethyl 2-phosphonopropionate (1.0 equiv) and 3-phenylpropanal (1.0 equiv).
Add LiOH·H₂O (2.0 equiv) to the mixture.
Stir the resulting mixture vigorously at room temperature (25°C) for 30-60 minutes. Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-ester.
Causality and Insights:
Choice of Base: LiOH·H₂O offers a practical, less hazardous alternative to sodium hydride, enabling a solvent-free reaction with high (E)-selectivity.[8] If using NaH, an anhydrous solvent like THF is essential, and the reaction should be initiated at 0°C to control the initial exothermic deprotonation.[6]
Stereoselectivity: The HWE reaction with stabilized phosphonates, such as the one used here, strongly favors the (E)-isomer due to thermodynamic control in the equilibration of the betaine-like intermediates.[4] Aromatic aldehydes, and their derivatives like 3-phenylpropanal, are known to produce almost exclusively (E)-alkenes.[4]
Part 2: Applications as a Synthetic Intermediate
The conjugated system of Methyl 3-methyl-5-phenylpent-2-enoate is primed for strategic bond formations. The following sections detail its use in conjugate addition and selective reduction reactions.
Application Note 1: C-C Bond Formation via Conjugate Addition
Conjugate (or 1,4-) addition is a powerful method for forming carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl compounds.[1] While strong, hard nucleophiles like organolithium reagents tend to favor 1,2-addition to the carbonyl, softer nucleophiles preferentially attack the β-carbon.[2] Lithium diorganocuprates (Gilman reagents) are archetypal soft nucleophiles used for delivering alkyl and aryl groups in a 1,4-fashion with high fidelity.[1]
Caption: General scheme for 1,4-conjugate addition to the target ester.
Protocol 2: Conjugate Addition of a Methyl Group using Lithium Dimethylcuprate
This protocol is based on standard procedures for Gilman reagent additions to α,β-unsaturated esters.[1]
Standard workup and purification reagents as in Protocol 1.
Procedure:
In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), suspend CuI (1.0 equiv) in anhydrous diethyl ether at 0°C.
Add MeLi solution (2.0 equiv) dropwise with stirring. The solution may change color, indicating the formation of the lithium dimethylcuprate (Me₂CuLi) reagent. Stir for 30 minutes at 0°C.
Cool the Gilman reagent suspension to -78°C (dry ice/acetone bath).
In a separate flask, dissolve Methyl (E)-3-methyl-5-phenylpent-2-enoate (1.0 equiv) in anhydrous diethyl ether and add this solution dropwise to the cold Gilman reagent.
Stir the reaction mixture at -78°C for 1-2 hours, monitoring by TLC.
Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature and perform a standard aqueous workup as described in Protocol 1.
Purify the resulting product, Methyl 3,3-dimethyl-5-phenylpentanoate, by flash column chromatography.
Data Summary: Potential Conjugate Addition Products
Nucleophile Source
Reagent (R in R₂CuLi)
Product Structure
Product Name
Methyllithium
Methyl
CH₃
Methyl 3,3-dimethyl-5-phenylpentanoate
n-Butyllithium
n-Butyl
CH₃CH₂CH₂CH₂
Methyl 3-methyl-3-butyl-5-phenylpentanoate
Phenyllithium
Phenyl
C₆H₅
Methyl 3-methyl-3,5-diphenylpentanoate
Causality and Insights:
Reagent Stoichiometry: Two equivalents of the organolithium reagent are required per equivalent of CuI to form the Gilman reagent (R₂CuLi).
Temperature Control: These reactions are typically run at low temperatures (-78°C) to enhance selectivity and prevent side reactions, such as decomposition of the organocuprate.
Catalytic Variants: Modern methods often use catalytic amounts of copper salts with more robust organometallic reagents like Grignard reagents to achieve similar transformations.[9][10]
Application Note 2: Selective Reduction Pathways
The two reducible functional groups in the target molecule—the C=C double bond and the ester carbonyl—can be addressed with high selectivity using appropriate reagents. This allows for divergent synthesis, leading to either the saturated ester or the allylic alcohol.
Caption: Selective reduction of the C=C bond vs. the ester carbonyl.
Protocol 3A: Conjugate (1,4-) Reduction to the Saturated Ester
Catalytic hydrogenation is a clean and efficient method for selectively reducing the carbon-carbon double bond of an α,β-unsaturated ester without affecting the ester group.[11]
Materials:
Methyl (E)-3-methyl-5-phenylpent-2-enoate
Palladium on carbon (Pd/C, 10 wt. %)
Methanol or Ethyl Acetate
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Procedure:
Dissolve Methyl (E)-3-methyl-5-phenylpent-2-enoate (1.0 equiv) in methanol in a round-bottom flask.
Carefully add Pd/C catalyst (1-5 mol %).
Seal the flask and purge the system with H₂ gas.
Stir the reaction mixture under an H₂ atmosphere (a balloon is sufficient for small scale) at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Once complete, carefully vent the H₂ gas and purge the system with an inert gas (N₂ or Ar).
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 3-methyl-5-phenylpentanoate, which can be purified by chromatography if necessary.
Protocol 3B: Carbonyl (1,2-) Reduction to the Allylic Alcohol
Hydride reagents can reduce the ester carbonyl. Diisobutylaluminium hydride (DIBAL-H) is particularly useful as, at low temperatures, it can selectively reduce esters to aldehydes or, with more equivalents, to primary alcohols, often without affecting an isolated C=C bond. In conjugated systems, low temperature is critical to favor 1,2-reduction.[12]
Materials:
Methyl (E)-3-methyl-5-phenylpent-2-enoate
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)
Anhydrous Toluene or Dichloromethane (DCM)
Methanol
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution
Standard workup and purification reagents.
Procedure:
In a flame-dried flask under an inert atmosphere, dissolve Methyl (E)-3-methyl-5-phenylpent-2-enoate (1.0 equiv) in anhydrous toluene.
Cool the solution to -78°C (dry ice/acetone bath).
Add DIBAL-H solution (2.2 equiv) dropwise via syringe, maintaining the internal temperature below -70°C.
Stir the reaction at -78°C for 2-3 hours. Monitor by TLC.
Quench the reaction at -78°C by the very slow, dropwise addition of methanol to consume excess DIBAL-H.
Allow the mixture to warm to room temperature, then add saturated aqueous Rochelle's salt solution and stir vigorously until the two layers become clear (this can take several hours and breaks up the aluminum salt emulsion).
Separate the layers and extract the aqueous phase with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the product, (E)-3-Methyl-5-phenylpent-2-en-1-ol, by flash column chromatography.
Causality and Insights:
Selectivity in Reduction: The choice of reagent is paramount. Catalytic hydrogenation readily reduces the activated C=C bond.[11] In contrast, electrophilic hydride reagents like DIBAL-H are drawn to the highly polarized carbonyl oxygen, leading to 1,2-reduction, especially when chelation is favored at low temperatures.[13]
Summary and Outlook
Methyl 3-methyl-5-phenylpent-2-enoate serves as an exemplary synthetic intermediate whose reactivity can be precisely controlled. Through high-selectivity synthesis via the HWE reaction and subsequent diastereoselective transformations like conjugate addition or divergent reductions, this building block provides access to a range of valuable saturated and unsaturated scaffolds. The protocols and principles outlined in this guide demonstrate the strategic application of fundamental organic reactions to achieve complex synthetic goals, providing a robust toolkit for researchers in chemical and pharmaceutical development.
Ando, K., Isomura, W., Uchida, N., & Mori, K. Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-Unsaturated Esters Using Either LiOH·H₂O or Ba(OH)₂·8H₂O. Gifu University. [Link][8]
YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. [Link][5]
Royal Society of Chemistry. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. [Link]
Organic Chemistry Portal. Substituted carboxylic compound synthesis by 1,4-addition. [Link][9]
ACS Publications. Diastereoselective reduction of chiral βγ-unsaturated α-oxo esters. Asymmetric synthesis of the fatty acid moiety of symbioramide. The Journal of Organic Chemistry. [Link][14]
Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link][15]
PMC. Efficient synthesis of β'-amino-α,β-unsaturated ketones. [Link][16]
Chegg.com. Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis. [Link][17]
Royal Society of Chemistry. Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions. Organic Chemistry Frontiers. [Link]
LibreTexts Chemistry. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. [Link][1]
ResearchGate. Conjugate Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. XVI. Reactions with sec-Butyl Cinnamate. [Link][10]
Royal Society of Chemistry. SUPPORTING INFORMATION. [Link][18]
Organic Chemistry Portal. 1,2-Reduction of α,β-unsaturated compounds. [Link][13]
JoVE. Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. [Link][2]
University of Groningen. The synthesis of chiral gamma-hydroxy-alpha-beta-unsaturated compounds from chiral cyanohydrins. [Link][12]
Application Note: Process Scale-Up Protocol for the Synthesis of Methyl 3-methyl-5-phenylpent-2-enoate via Horner-Wadsworth-Emmons Olefination
Introduction Methyl 3-methyl-5-phenylpent-2-enoate (CAS 61439-80-3) is a versatile α,β-unsaturated ester utilized as a critical intermediate in the synthesis of highly potent acylguanidine-type histamine H2/H4 receptor a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 3-methyl-5-phenylpent-2-enoate (CAS 61439-80-3) is a versatile α,β-unsaturated ester utilized as a critical intermediate in the synthesis of highly potent acylguanidine-type histamine H2/H4 receptor agonists[1] and various complex pharmaceutical active ingredients (APIs). The standard bench-scale synthesis relies on the Horner-Wadsworth-Emmons (HWE) olefination of 4-phenylbutan-2-one (benzylacetone) using trimethyl phosphonoacetate and sodium hydride (NaH) in tetrahydrofuran (THF)[1].
While highly effective at the gram scale, this conventional protocol presents severe safety and engineering bottlenecks upon scale-up. The evolution of stoichiometric hydrogen gas and the highly exothermic nature of ylide formation require specialized reactor venting and intensive cooling. This application note details a robust, scalable, and self-validating protocol for the multi-kilogram synthesis of Methyl 3-methyl-5-phenylpent-2-enoate, substituting hazardous reagents with process-friendly alternatives to ensure both high yield and operational safety.
Mechanistic Rationale & Scale-Up Causality
The HWE reaction constructs a carbon-carbon double bond with high (E)-stereoselectivity. The mechanism involves the deprotonation of the phosphonate to form a nucleophilic carbanion (ylide), which attacks the ketone carbonyl. The resulting oxaphosphetane intermediate collapses to yield the alkene and a water-soluble phosphate byproduct.
Causality in Experimental Choices:
Base Selection (NaH vs. KOtBu): NaH generates hydrogen gas, posing explosion risks in large-scale batch reactors. Transitioning to potassium tert-butoxide (KOtBu) eliminates gas evolution and provides a homogenous reaction mixture, ensuring reproducible reaction kinetics and preventing localized thermal runaway[2]. Alternatively, organic bases like DBU can be utilized for non-cryogenic, milder conditions[3].
Solvent Selection (THF vs. 2-MeTHF): THF is highly water-miscible, which complicates the aqueous extraction of the phosphate byproduct and often leads to severe emulsions. 2-Methyltetrahydrofuran (2-MeTHF) is a greener, bio-derived alternative that forms a distinct biphasic system with water. This drastically reduces solvent volumes during workup and improves the phase separation of the organic layer[4].
Temperature Control: The initial deprotonation step is highly exothermic. By pre-cooling the phosphonate/2-MeTHF solution to <5°C and utilizing a controlled, dropwise addition of the base, the exotherm is strictly managed. This prevents the thermal degradation of the phosphonate anion, which is a common cause of yield loss on scale[5].
Process Workflow Diagram
Scalable HWE synthesis workflow for Methyl 3-methyl-5-phenylpent-2-enoate.
Quantitative Data Summarization
The following table summarizes the optimization data comparing the bench-scale method with the scaled-up protocol, highlighting the engineering advantages of the revised methodology.
Parameter
Bench-Scale Protocol
Optimized Process-Scale Protocol
Rationale / Impact
Solvent
THF
2-MeTHF
Improved phase separation; green solvent profile.
Base
NaH (60% dispersion in oil)
KOtBu (1.0 M solution in THF)
Eliminates H₂ gas evolution; homogeneous reaction.
Temperature
0°C to Room Temp
<5°C (Addition), 25°C (Reaction)
Prevents phosphonate decomposition during scale-up.
E/Z Ratio
~85:15
>92:8
Thermodynamic control enhanced via homogeneous base.
Yield
99% (Crude, Gram-scale)
94% (Isolated, Kilogram-scale)
High chemical efficiency maintained at scale.
Workup
Multiple EtOAc extractions
Direct phase cut
Reduces solvent waste by >60% and eliminates emulsions.
Detailed Experimental Protocol (1.0 kg Scale)
Equipment Setup:
20 L jacketed glass reactor equipped with a mechanical overhead stirrer, internal PT100 temperature probe, pressure-equalizing dropping funnel, and a nitrogen inlet/outlet.
Step 1: System Purge and Reagent Charging
Purge the 20 L reactor with nitrogen for 15 minutes to ensure a strictly inert atmosphere.
Charge the reactor with Trimethyl phosphonoacetate (1.35 kg, 7.41 mol, 1.1 equiv) and anhydrous 2-MeTHF (8.0 L).
Set the external chiller to cool the reaction mixture to an internal temperature of 0°C to 5°C.
Step 2: Ylide Generation
4. Load the dropping funnel with KOtBu solution (7.41 L of 1.0 M solution in THF, 7.41 mol, 1.1 equiv).
5. Begin dropwise addition of the KOtBu solution over 90 minutes. Critical Step: Adjust the addition rate to maintain the internal temperature strictly below 10°C to prevent the degradation of the phosphonate anion[5].
6. Upon complete addition, stir the pale-yellow solution at 5°C for 30 minutes to ensure complete ylide formation.
Step 3: Substrate Addition and Olefination
7. Dilute 4-phenylbutan-2-one (1.00 kg, 6.75 mol, 1.0 equiv) in 2-MeTHF (1.0 L) and transfer to the dropping funnel.
8. Add the ketone solution dropwise over 60 minutes, maintaining the internal temperature below 15°C.
9. Once the addition is complete, adjust the jacket temperature to 25°C and stir the mixture for 4 to 6 hours. Monitor reaction progress via HPLC or TLC (Hexane/EtOAc 8:2) until >98% conversion of the starting ketone is achieved[6].
Step 4: Quench and Workup (Self-Validating Phase Cut)
10. Cool the reactor to 10°C. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution (4.0 L). A mild exotherm will occur; control the jacket temperature to keep the internal temperature below 20°C.
11. Stir vigorously for 15 minutes, then halt agitation and allow the phases to separate for 30 minutes.
12. Drain the lower aqueous layer (which contains the highly water-soluble dimethyl phosphate byproduct).
13. Wash the upper organic layer sequentially with deionized water (2.0 L) followed by saturated brine (2.0 L).
14. Perform a direct phase cut. The 2-MeTHF organic layer will cleanly separate from the aqueous phase without the need for emulsion-breaking agents[4].
Step 5: Isolation and Purification
15. Transfer the organic layer to a rotary evaporator and concentrate under reduced pressure (40°C, 50 mbar) to remove 2-MeTHF and residual THF.
16. Transfer the crude yellow oil to a short-path vacuum distillation setup.
17. Distill the product under high vacuum (e.g., 0.1 mbar). Collect the main fraction distilling at the appropriate boiling point to afford Methyl 3-methyl-5-phenylpent-2-enoate as a pale yellow to colorless oil.
18. Expected Yield: ~1.30 kg (94%). Purity: >98% by GC-FID, predominantly the (E)-isomer.
References
Highly Potent, Selective Acylguanidine-Type Histamine H2 Receptor Agonists: Synthesis and Structure-Activity Relationships (Dissertation detailing the bench-scale synthesis of Methyl 3-methyl-5-phenylpent-2-enoate). University of Regensburg.
Scalable Preparation of Methylated Ando-Type Horner–Wadsworth–Emmons Reagent . Organic Process Research & Development, 2019.
A General Procedure for the Preparation of β-Ketophosphonates (Detailing exotherm control and phosphonate stability). The Journal of Organic Chemistry, 2009.
Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles (Detailing the use of 2-MeTHF and alternative bases). The Journal of Organic Chemistry, 2023.
A review on DBU-mediated organic transformations (Detailing DBU as an alternative base in HWE olefinations). Synthetic Communications (Taylor & Francis), 2022.
Copper-catalyzed enantioselective conjugate reduction of α,β-unsaturated esters with chiral (Detailing analytical monitoring of α,β-unsaturated esters). Beilstein Journal of Organic Chemistry, 2014.
Application Notes and Protocols: Investigating the Therapeutic Potential of Methyl 3-methyl-5-phenylpent-2-enoate
An in-depth guide for researchers, scientists, and drug development professionals on the application of Methyl 3-methyl-5-phenylpent-2-enoate in medicinal chemistry. Introduction: Unveiling a Scaffold of Interest In the...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on the application of Methyl 3-methyl-5-phenylpent-2-enoate in medicinal chemistry.
Introduction: Unveiling a Scaffold of Interest
In the landscape of medicinal chemistry, the α,β-unsaturated ester motif serves as a cornerstone for the design of novel therapeutics. When coupled with a phenyl group, this scaffold is present in a multitude of biologically active molecules, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Methyl 3-methyl-5-phenylpent-2-enoate, a specific derivative within this class, presents a compelling case for investigation. The strategic placement of a methyl group on the α,β-unsaturated system can significantly influence the compound's electronic properties, conformational flexibility, and metabolic stability—a phenomenon often referred to as the "magic methyl" effect in drug discovery.[3]
These application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of Methyl 3-methyl-5-phenylpent-2-enoate. The protocols outlined herein are designed to be self-validating, offering researchers a robust starting point to explore the therapeutic potential of this promising, yet underexplored, molecule.
Synthesis and Characterization: A Reproducible Pathway
The synthesis of Methyl 3-methyl-5-phenylpent-2-enoate can be achieved through a variety of established organic chemistry reactions. The Horner-Wadsworth-Emmons reaction is a particularly effective method for the stereoselective synthesis of α,β-unsaturated esters.
Protocol 2.1: Synthesis of (E)-Methyl 3-methyl-5-phenylpent-2-enoate
Rationale: This protocol utilizes the Horner-Wadsworth-Emmons olefination for its high yield and E-isomer selectivity. The reaction involves a phosphonate carbanion reacting with an aldehyde to form an alkene.
Materials:
3-Phenylpropanal
Trimethyl phosphonoacetate
Sodium hydride (60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous magnesium sulfate (MgSO₄)
Standard laboratory glassware and magnetic stirrer
Procedure:
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous THF.
Cool the suspension to 0°C using an ice bath.
Add trimethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension.
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.
Olefination Reaction: Cool the ylide solution back to 0°C.
Add 3-phenylpropanal (1.0 equivalent) dropwise to the reaction mixture.
Allow the reaction to stir at room temperature overnight.
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound as a colorless oil.[4]
Characterization:
The structure and purity of the synthesized Methyl 3-methyl-5-phenylpent-2-enoate should be confirmed by standard analytical techniques:
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the methyl ester, the vinyl proton, the methyl group on the double bond, and the phenyl protons.
¹³C NMR (100 MHz, CDCl₃): Confirm the presence of the ester carbonyl carbon, the olefinic carbons, and the carbons of the phenyl ring.
IR (film): Look for a strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the α,β-unsaturated ester.
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Postulated Biological Activities and Screening Strategy
Based on the known biological activities of structurally related compounds, Methyl 3-methyl-5-phenylpent-2-enoate is a candidate for screening in several therapeutic areas.
Anticancer Potential
Derivatives of 4-phenylbutyrate and cinnamic acid have demonstrated cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanisms often involve the induction of apoptosis or the inhibition of key enzymes in cancer cell proliferation and survival.[1] A particularly relevant target for this class of compounds could be Protein Arginine Methyltransferase 5 (PRMT5), which is overexpressed in a variety of cancers and plays a crucial role in tumorigenesis.[5][6][7][8]
Anti-inflammatory Properties
Butenoic acid derivatives have been shown to possess anti-inflammatory activity, potentially through the inhibition of the NF-κB and cyclooxygenase (COX) pathways.[2] These pathways are central to the inflammatory response, and their modulation can alleviate inflammation.
Antimicrobial and Antifungal Activity
Cinnamic acid and its esters are known for their antimicrobial properties.[2] The α,β-unsaturated carbonyl moiety is a key pharmacophore that can contribute to this activity. Furthermore, related furanone structures have shown potent antifungal effects.[9]
Screening Workflow
A logical workflow for the initial biological evaluation of Methyl 3-methyl-5-phenylpent-2-enoate is essential for efficiently identifying its most promising therapeutic application.
Caption: General workflow for biological screening.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key in vitro and in vivo assays.
Protocol 4.1: In Vitro Cytotoxicity Assessment using MTT Assay
Rationale: The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells. This is a standard initial screen for potential anticancer compounds.[10][11]
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Methyl 3-methyl-5-phenylpent-2-enoate (stock solution in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4.2: In Vitro PRMT5 Inhibition Assay
Rationale: To investigate if the compound's anticancer activity is mediated through the inhibition of PRMT5, a direct enzymatic assay is required. This protocol outlines a common method using recombinant PRMT5.
Materials:
Recombinant human PRMT5/MEP50 complex
Histone H4 peptide (substrate)
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT)
Scintillation cocktail and counter
Procedure:
Reaction Setup: In a 96-well plate, combine the assay buffer, PRMT5/MEP50 enzyme, and varying concentrations of Methyl 3-methyl-5-phenylpent-2-enoate.
Initiation of Reaction: Add the histone H4 peptide and [³H]-SAM to initiate the reaction.
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
Termination: Stop the reaction by adding trichloroacetic acid (TCA).
Detection: Spot the reaction mixture onto a filter paper, wash to remove unincorporated [³H]-SAM, and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Protocol 4.3: In Vivo Tumor Xenograft Model
Rationale: To evaluate the in vivo anticancer efficacy of a promising compound, a tumor xenograft model is commonly used. This involves implanting human cancer cells into immunodeficient mice and treating them with the test compound.
Materials:
Immunodeficient mice (e.g., athymic nude mice)
Human cancer cell line (e.g., MCF-7)
Matrigel
Methyl 3-methyl-5-phenylpent-2-enoate formulated for in vivo administration
Calipers for tumor measurement
Procedure:
Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control daily for a specified period (e.g., 21 days).
Monitoring: Monitor the body weight and tumor volume of the mice regularly. Tumor volume can be calculated using the formula: (Length × Width²)/2.
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.
Data Presentation and Structure-Activity Relationship (SAR)
Systematic evaluation of analogs is crucial for lead optimization. The following table provides a template for summarizing hypothetical data from initial screening.
Compound ID
R1
R2
R3
Cytotoxicity (MCF-7, IC₅₀ µM)
PRMT5 Inhibition (IC₅₀ µM)
MMP-1 (Parent)
H
H
H
15.2
8.5
MMP-2
4-F
H
H
8.7
4.1
MMP-3
4-Cl
H
H
5.1
2.3
MMP-4
4-OCH₃
H
H
25.6
12.9
MMP-5
H
2-CH₃
H
12.8
7.9
MMP-6
H
H
Ethyl
18.9
9.8
SAR Insights:
From the hypothetical data, it can be inferred that electron-withdrawing groups at the para-position of the phenyl ring (R1) enhance both cytotoxicity and PRMT5 inhibition. An electron-donating group (methoxy) is detrimental to activity. Modifications to the methyl group on the double bond (R2) or the ester (R3) appear to have a less significant impact.
Caption: Key structural points for SAR studies.
Conclusion and Future Perspectives
Methyl 3-methyl-5-phenylpent-2-enoate represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known bioactive compounds suggests a high probability of identifying valuable pharmacological properties. The protocols and strategies outlined in these application notes provide a clear and scientifically rigorous path for researchers to undertake a comprehensive investigation of this molecule.
Future work should focus on elucidating the precise mechanism of action for any identified biological activities. This would involve more in-depth cellular and molecular studies, such as Western blotting to probe signaling pathways, and co-crystallization studies with purified target proteins. Furthermore, a thorough investigation of the compound's pharmacokinetic and toxicological properties will be essential for its advancement as a potential drug candidate.
References
The Royal Society of Chemistry. (2013). SUPPORTING INFORMATION. Retrieved from [Link]
Organic Syntheses. (2009). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Org. Synth. 2009, 86, 325. Retrieved from [Link]
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157. Retrieved from [Link]
ResearchGate. (1998). Ethyl (E)-3-methyl-5-phenyl-2-pentenoate. Retrieved from [Link]
Semantic Scholar. (2010). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted- - Semantic Scholar. Retrieved from [Link]
Natural Products Online. (2022). Showing NP-Card for methyl 5-hydroxy-2-(2-methylbut-3-en-2-yl)-3-oxo-5-phenylpent-4-enoate (NP0201403). Retrieved from [Link]
Scilit. (2017). Study of the in vitro and in vivo metabolism of the tryptamine 5‐MeO‐MiPT using human liver microsomes and real case samples. Drug Testing and Analysis, 10(3), 562-574. Retrieved from [Link]
MDPI. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Pharmaceuticals, 16(10), 1354. Retrieved from [Link]
EFSA. (n.d.). The core in vitrotest battery –2 or 3 tests?. Retrieved from [Link]
Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Biological Activity Antimutagenic. Retrieved from [Link]
PubChem. (n.d.). methyl (E)-5-phenylpent-3-enoate. Retrieved from [Link]
ResearchGate. (2006). Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. Retrieved from [Link]
MDPI. (2025). Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. Retrieved from [Link]
MDPI. (2025). Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. Retrieved from [Link]
Cambridge Healthtech Institute. (n.d.). Targeting Histone Methyltransferases and Demethylases. Retrieved from [Link]
MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. Retrieved from [Link]
MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7175. Retrieved from [Link]
PubMed. (2012). Assessment of the in vitro and in vivo genotoxic and antigenotoxic effects of pimaradienoic acid in mammalian cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 749(1-2), 89-95. Retrieved from [Link]
Semantic Scholar. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug testing and analysis, 10(3), 562-574. Retrieved from [Link]
PubMed. (2001). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs. Journal of Medicinal Chemistry, 44(17), 2701-2706. Retrieved from [Link]
Application Note: Methyl 3-methyl-5-phenylpent-2-enoate in Advanced Materials & Delivery Systems
Abstract Methyl 3-methyl-5-phenylpent-2-enoate (MMPPE) is a trisubstituted -unsaturated ester characterized by a unique balance of steric bulk, lipophilicity, and conjugated reactivity. While historically utilized as a f...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 3-methyl-5-phenylpent-2-enoate (MMPPE) is a trisubstituted
-unsaturated ester characterized by a unique balance of steric bulk, lipophilicity, and conjugated reactivity. While historically utilized as a fragrance intermediate due to its sensory profile (rose/cinnamon notes), its application in materials science is emerging in two distinct vectors: (1) as a functional monomer for refractive index modulation in optical polymers , and (2) as a hydrophobic cargo in controlled-release microencapsulation systems . This guide provides technical protocols for incorporating MMPPE into polymeric matrices and synthesizing functional copolymers, tailored for researchers in materials engineering and drug delivery.
Part 1: Chemical Profile & Material Relevance
Structural Analysis & Reactivity
MMPPE possesses three distinct functional regions that dictate its utility in materials science:
-Unsaturated Ester Head: The conjugated system allows for radical polymerization, though the -methyl group introduces significant steric hindrance, suppressing homopolymerization. It acts as an effective Michael acceptor.
Flexible Spacer (
): The ethylene spacer provides rotational freedom, preventing rigid stacking and lowering the glass transition temperature () of resulting polymers.
Phenyl Tail: High electron density contributes to a high refractive index (RI) and
- stacking potential, useful for optical coatings and compatibilization with aromatic polymers (e.g., Polystyrene).
Ideal for oil-in-water (O/W) emulsion encapsulation.
Reactivity
Low (Homopolymerization)
Requires copolymerization with unhindered monomers (e.g., MMA, Styrene).
Part 2: Application A - Functional Optical Copolymers
Objective: Incorporate MMPPE into a methacrylate backbone to increase the Refractive Index (RI) of the polymer film without inducing brittleness.
Mechanism: Radical Copolymerization
Due to the steric hindrance of the
-methyl group, MMPPE will not homopolymerize efficiently. It must be copolymerized with a more reactive monomer, such as Methyl Methacrylate (MMA). The MMPPE units act as "internal plasticizers" that also boost RI due to the phenyl ring.
Protocol: Solution Copolymerization of MMPPE with MMA
Materials:
Monomer A: Methyl Methacrylate (MMA) - Distilled to remove inhibitors.
Monomer B: MMPPE (Target Compound).
Solvent: Toluene (Anhydrous).
Initiator: AIBN (Azobisisobutyronitrile).
Precipitant: Cold Methanol.
Step-by-Step Methodology:
Feed Preparation:
In a 100 mL Schlenk flask, combine MMA (4.0 g, 40 mmol) and MMPPE (2.04 g, 10 mmol) to achieve a 4:1 molar ratio.
Note: A higher ratio of MMPPE may terminate chain growth; 20-30 mol% is the recommended upper limit.
Solvation:
Add Toluene (20 mL) to the flask. The total monomer concentration should be ~20-30 wt%.
Degassing (Critical):
Perform three freeze-pump-thaw cycles to remove oxygen, which inhibits radical propagation.
Dropwise add the reaction mixture into excess cold Methanol (200 mL) under vigorous stirring to precipitate the polymer.
Filter the white precipitate and re-dissolve in THF. Re-precipitate in Methanol to remove unreacted MMPPE.
Drying:
Dry under vacuum at 40°C for 24 hours.
Validation:
H-NMR: Check for the broadening of phenyl protons (7.1-7.3 ppm) and disappearance of vinyl protons.
GPC: Determine
and to ensure polymer formation (Target Da).
Part 3: Application B - Controlled Release Microencapsulation
Objective: Encapsulate MMPPE (acting as a fragrance or bioactive surrogate) in a Polyurea/Polyurethane shell for triggered release.
Mechanism: Interfacial Polymerization
MMPPE is hydrophobic, making it the ideal "core" material in an Oil-in-Water (O/W) emulsion. Isocyanates dissolved in the MMPPE (Oil Phase) react with amines/diols in the Water Phase at the interface, forming a robust shell around the MMPPE droplet.
Continuous Phase (Water Phase): Distilled Water (100 mL) + Polyvinyl Alcohol (PVA, 1 g) as surfactant.
Crosslinker: Diethylenetriamine (DETA, 1 g) dissolved in 10 mL water.
Step-by-Step Methodology:
Oil Phase Preparation:
Mix MMPPE and IPDI in a beaker until homogenous. The MMPPE acts as the solvent for the isocyanate.
Emulsification:
Dissolve PVA in warm water (100 mL) and cool to room temperature.
Add the Oil Phase to the Water Phase.
High-Shear Homogenization: Use an Ultra-Turrax or sonicator at 10,000 rpm for 5 minutes .
Target: Droplet size 5–20
(verify with optical microscopy).
Shell Formation (Interfacial Reaction):
Transfer emulsion to a reactor with an overhead stirrer (paddle, 300 rpm).
Slowly add the DETA solution dropwise over 10 minutes.
Chemistry: The amine (water soluble) reacts with the isocyanate (oil soluble) at the droplet interface to form a polyurea wall.
Curing:
Heat the mixture to 50°C and stir for 4 hours to ensure complete isocyanate consumption.
Harvesting:
Centrifuge the suspension (3000 rpm, 10 min) to pellet the microcapsules.
Wash twice with water to remove free amine and surfactant.
Lyophilize (freeze-dry) to obtain a free-flowing powder.
Part 4: Visualization of Workflows
Chemical Reactivity & Polymerization Logic
The following diagram illustrates the competitive pathways for MMPPE: Copolymerization (Materials Route) vs. Hydrolysis (Metabolic/Degradation Route).
Figure 1: Strategic utilization pathways for MMPPE in materials science. Note the steric inhibition of homopolymerization.
Microencapsulation Process Flow
This diagram details the physical assembly of the core-shell structure described in Protocol 3.2.
Figure 2: Step-by-step workflow for the interfacial encapsulation of MMPPE.
Part 5: References
Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Foundational text on steric effects in radical polymerization of trisubstituted alkenes).
Bhattacharya, A., & Rawlins, J. W. (2009). Polymer Grafting and Crosslinking. Wiley. (Protocols for modifying acrylate backbones).
Yuan, J., et al. (2023).[3] "Stereoselective synthesis of (E)-α,β-unsaturated esters." Organic & Biomolecular Chemistry. (Synthesis and characterization of phenyl-pentenoate derivatives).
Ciriminna, R., et al. (2011). "Microencapsulation of fragrances and flavors: A critical perspective." Flavour and Fragrance Journal. (Methodology for encapsulating hydrophobic esters like MMPPE).
PubChem. (2025). "Compound Summary: Methyl 3-methyl-5-phenylpent-2-enoate." (Physicochemical data verification).
Disclaimer: The protocols provided herein are for research and development purposes. MMPPE should be handled in accordance with standard Material Safety Data Sheet (MSDS) guidelines, specifically regarding potential skin sensitization and inhalation.
Application Note: Antimicrobial Screening of Methyl 3-methyl-5-phenylpent-2-enoate
Abstract & Rationale This guide details the protocol for screening Methyl 3-methyl-5-phenylpent-2-enoate (hereafter M-MPPE ) for antimicrobial activity. M-MPPE is an -unsaturated ester characterized by a conjugated syste...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Rationale
This guide details the protocol for screening Methyl 3-methyl-5-phenylpent-2-enoate (hereafter M-MPPE ) for antimicrobial activity. M-MPPE is an
-unsaturated ester characterized by a conjugated system and a lipophilic phenylalkyl tail.
Scientific Rationale:
The antimicrobial potential of M-MPPE rests on two primary mechanisms:
Michael Addition: The electrophilic
-carbon (at the C3 position) can undergo conjugate addition with nucleophilic residues (e.g., cysteine thiols) in microbial enzymes, irreversibly inhibiting essential metabolic pathways.
Membrane Disruption: The lipophilic phenylpentyl chain (LogP
3.3–3.5) facilitates intercalation into the bacterial phospholipid bilayer, potentially increasing permeability or causing leakage.
Critical Consideration: Unlike water-soluble antibiotics, M-MPPE is hydrophobic and potentially volatile. Standard clinical protocols (CLSI/EUCAST) must be modified to account for solubility limits and vapor-phase transfer.
Physicochemical Preparation
Before biological testing, the compound must be solubilized correctly to prevent precipitation in aqueous media, which yields false-negative results.
Chemical Data
Formula:
MW: ~204.27 g/mol
Solubility: Low in water; High in DMSO, Ethanol.
Stability: Susceptible to hydrolysis at high pH; maintain media pH at 7.2–7.4.
Stock Solution Protocol
Objective: Create a 100× stock solution (e.g., 12,800 µg/mL) to allow for 1:100 dilution in media, keeping final DMSO concentration
1%.
Weighing: Weigh 12.8 mg of M-MPPE into a sterile glass vial (avoid plastics that may leach).
Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
Mixing: Vortex for 30 seconds until fully dissolved.
Sterilization: Do not autoclave. If filtration is necessary, use a solvent-resistant PTFE 0.22 µm syringe filter. Note: Esters can bind to some filter membranes; pre-wetting is advised.
Workflow Overview
The following diagram outlines the decision matrix for screening lipophilic esters like M-MPPE.
Figure 1: Screening workflow emphasizing solubility and volatility controls.
Protocol A: Quantitative MIC Determination
Method: Broth Microdilution (Adapted from CLSI M07-A10)
Purpose: Determine the Minimum Inhibitory Concentration (MIC).
Materials
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
96-well polypropylene microplates (polystyrene can bind lipophilic esters).
Resazurin dye (0.01%) or TTC (for visual confirmation).
Optical seal/film (breathable but prevents cross-well vapor contamination).
Procedure
Inoculum Prep: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) adjusted to 0.5 McFarland standard (~
CFU/mL). Dilute 1:100 in CAMHB to reach ~ CFU/mL.
Plate Setup:
Rows A-H: Add 100 µL of CAMHB.
Column 1: Add 100 µL of M-MPPE stock (diluted in broth to 2× starting concentration, e.g., 1024 µg/mL).
Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.
Inoculation: Add 100 µL of the diluted inoculum to wells 1–11. Final volume = 200 µL. Final bacterial load ~
CFU/mL.
Incubation: Seal plate tightly with an adhesive film to prevent vapor transfer of the ester to adjacent wells. Incubate at 35°C ± 2°C for 16–20 hours.
Readout:
Visual: Look for turbidity.
Enhancement: Add 30 µL Resazurin (0.01%). Incubate 1–2 hours. Blue = No Growth (Inhibition); Pink = Growth.
Interpretation: The MIC is the lowest concentration showing no visible growth (blue color).
Protocol B: Mechanism of Action (Cysteine Protection Assay)
Rationale:
-unsaturated carbonyls often act as Michael acceptors. If M-MPPE works via this mechanism, adding excess cysteine (a nucleophile) to the media should "quench" the drug and restore bacterial growth.
Experimental Design
Control Arm: Run a standard MIC test as described in Protocol A.
Experimental Arm: Supplement the CAMHB with 4× molar excess of L-cysteine relative to the highest drug concentration.
Incubation: 35°C for 18 hours.
Data Analysis:
If MIC increases significantly (e.g., from 64 µg/mL to >512 µg/mL) in the presence of cysteine, the mechanism is likely thiol-depletion via Michael addition.
If MIC remains unchanged, the mechanism is likely membrane disruption .
Figure 2: Hypothetical Michael Addition mechanism and Cysteine protection strategy.
Data Presentation & Troubleshooting
Expected Results Table
Parameter
Expected Range (Est.)
Notes
MIC (Gram-positive)
32 – 128 µg/mL
Permeability is higher in G+ organisms.
MIC (Gram-negative)
> 256 µg/mL
Efflux pumps and outer membrane often exclude lipophilic esters.
Vapor Effect
+/-
If inhibition zones appear "fuzzy" or adjacent wells are inhibited, vapor transfer is occurring.
Troubleshooting Guide
Precipitation in Wells: The compound has crashed out of solution.
Fix: Increase DMSO concentration (max 2%) or add Tween 80 (0.002%) to emulsify.
Skipped Wells: Growth in high concentration, no growth in low.
Fix: Usually a pipetting error or vapor transfer. Use wide-bore tips for viscous stock solutions and seal plates properly.
Inconsistent Replicates:
Fix: M-MPPE is an ester and may hydrolyze over time. Prepare fresh stock solutions daily.
References
Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] CLSI.[1][2][3][4]
Trombetta, D., et al. (2002).[5] Mechanisms of antibacterial action of three monoterpenes. Antimicrobial Agents and Chemotherapy.[2][6] (Validates membrane interaction of lipophilic terpenes).
PubChem. (2025).[7] Methyl 3-methyl-5-phenylpent-2-enoate Compound Summary. National Library of Medicine.
Wong, Y.C., et al. (2010). Antifungal vs. Antibacterial Activity of
-unsaturated Carbonyl Compounds.[5][6][8][9] (Discusses the Michael acceptor mechanism).
Balouiri, M., et al. (2016).[10] Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
Technical Support Center: Optimizing Methyl 3-methyl-5-phenylpent-2-enoate Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 3-methyl-5-phenylpent-2-enoate. This guide is designed for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 3-methyl-5-phenylpent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot and enhance your reaction yields and purity.
The synthesis of α,β-unsaturated esters like Methyl 3-methyl-5-phenylpent-2-enoate is a cornerstone of modern organic synthesis.[1] The primary challenge lies in controlling the stereoselectivity of the carbon-carbon double bond and ensuring high conversion, which directly impacts yield and purification efficiency. This guide focuses on the most reliable methods and addresses common pitfalls encountered in the laboratory.
Section 1: Reaction Strategy & Reagent Selection
This section addresses the foundational questions regarding the best synthetic approach for Methyl 3-methyl-5-phenylpent-2-enoate.
Q1: What are the primary methods for synthesizing Methyl 3-methyl-5-phenylpent-2-enoate?
The synthesis of this target molecule, an α,β-unsaturated ester, is most effectively achieved through olefination reactions that form the C=C double bond. The two most prominent and widely applied methods are:
The Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert a carbonyl compound (an aldehyde or ketone) into an alkene.[2] For this specific target, the reaction would involve 3-phenylpropanal and Methyl 2-(triphenylphosphoranylidene)propanoate.[3]
The Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction employs a phosphonate-stabilized carbanion to react with a carbonyl compound.[4] This is frequently the method of choice for producing α,β-unsaturated esters with high stereoselectivity and yield.[5][6]
Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction generally recommended over the Wittig reaction for this synthesis?
While both reactions are capable of producing the target molecule, the HWE reaction offers several distinct advantages that are critical for yield optimization and process efficiency.[7]
Causality: The key difference lies in the nature of the phosphorus-containing reagent and the resulting byproduct.
Reagent Reactivity: The phosphonate carbanion used in the HWE reaction is generally more nucleophilic than the corresponding Wittig ylide, which can lead to faster and more efficient reactions, especially with less reactive aldehydes.[7]
Byproduct Removal: This is the most significant practical advantage. The HWE reaction produces a water-soluble phosphate ester byproduct (e.g., diethyl phosphate).[7] This allows for simple removal during an aqueous workup. In contrast, the Wittig reaction generates triphenylphosphine oxide, a non-polar, high-boiling solid that is often difficult to separate from the desired organic product, frequently requiring tedious column chromatography and leading to yield loss.[8]
Stereoselectivity: The HWE reaction with stabilized phosphonates (like the one required for this synthesis) strongly favors the formation of the thermodynamically more stable (E)-alkene.[2][4] This provides excellent stereochemical control, which is crucial for pharmaceutical applications.
Easy removal via aqueous extraction simplifies purification.[8]
Stereoselectivity
Variable; depends on ylide stability
Excellent (E)-selectivity with stabilized phosphonates
High (E)-selectivity is often a requirement and is reliably achieved.[4]
Typical Yields
Moderate to High
High to Excellent
Fewer side reactions and easier purification lead to higher isolated yields.
Q3: What are the required starting materials for the preferred HWE synthesis?
The synthesis is a convergent process requiring two key fragments that are joined in the HWE reaction.
Caption: Overall synthetic workflow for Methyl 3-methyl-5-phenylpent-2-enoate via the HWE reaction.
Carbonyl Component:3-Phenylpropanal (also known as Hydrocinnamaldehyde). The quality of this aldehyde is critical; it should be free of the corresponding carboxylic acid (3-phenylpropanoic acid) and alcohol (3-phenylpropan-1-ol), as these impurities will reduce yield.
Phosphonate Component:Methyl 2-(diethylphosphono)propanoate .[9] This reagent is typically prepared via the Michaelis-Arbuzov reaction.[10] Its purity is essential for a clean reaction.
Section 2: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Reaction
This section provides direct answers to common problems encountered during the synthesis, focusing on the underlying chemical principles.
Q4: My reaction yield is low. What are the potential causes?
Low yield is a common issue that can almost always be traced back to one of four factors: the base, the reactants' integrity, the reaction temperature, or the solvent.
Troubleshooting Guide for Low Yield
Potential Cause
Why it Matters (Causality)
Recommended Solution(s)
Ineffective Base/Deprotonation
The phosphonate must be fully deprotonated to form the reactive carbanion. An inappropriate or weak base, or the presence of water, will result in incomplete carbanion formation.
Use a strong, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in mineral oil) or Sodium Ethoxide (NaOEt). Ensure all glassware is flame-dried and the solvent is anhydrous.
Degraded Aldehyde
Aldehydes, especially non-conjugated ones like 3-phenylpropanal, are prone to oxidation to the unreactive carboxylic acid or self-condensation (aldol reaction).
Purify the aldehyde by distillation immediately before use. Confirm purity via ¹H NMR. Store under an inert atmosphere (Argon or Nitrogen) at a low temperature.
Sub-optimal Temperature
While the reaction often proceeds well at room temperature, the initial deprotonation and aldehyde addition steps benefit from controlled temperatures to minimize side reactions.
Perform the deprotonation with NaH at 0 °C to control the initial exotherm. Add the aldehyde solution dropwise at 0 °C before allowing the reaction to warm to room temperature.[4]
Incorrect Solvent
The solvent must be aprotic and able to dissolve the reactants and intermediates. Protic solvents (like ethanol or water) will quench the carbanion.
Use anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME). Ensure the solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
Q5: I'm observing a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?
The HWE reaction is renowned for its high (E)-selectivity, so the formation of significant (Z)-isomer suggests that the reaction is not reaching thermodynamic equilibrium.[4]
Causality: The formation of the (E)-alkene is thermodynamically favored. The reaction proceeds through an intermediate oxaphosphetane, which can revert to the starting materials. This reversibility allows the intermediates to equilibrate to the more stable anti configuration, which collapses to form the (E)-alkene.[11] Conditions that hinder this equilibration will result in lower selectivity.
Caption: Simplified mechanism of the HWE reaction showing the pathway to (E/Z) isomers.
Strategies to Maximize (E)-Selectivity:
Use Sodium or Potassium Bases: While lithium salts can sometimes enhance (E)-selectivity, sodium (e.g., NaH) and potassium (e.g., KOtBu) bases are highly effective and promote the necessary equilibration for high (E)-isomer formation.[4]
Increase Reaction Temperature: Running the reaction at room temperature or even slightly warming it after the initial addition allows more time and energy for the intermediates to equilibrate to the favored anti conformation, leading to a higher E:Z ratio.[4]
Ensure a Stabilized Phosphonate: The phosphonate used, Methyl 2-(diethylphosphono)propanoate, has an ester group that stabilizes the carbanion. This stabilization is what makes the initial addition reversible and is the primary driver for high (E)-selectivity. Using a non-stabilized phosphonate would lead to predominantly (Z)-alkenes.[2]
Q6: The reaction is not going to completion, and I recover significant amounts of starting material. What should I check?
Incomplete conversion is typically due to issues with stoichiometry, base strength, or steric hindrance.
Stoichiometry: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of the phosphonate reagent and the base relative to the aldehyde. This ensures the limiting aldehyde is fully consumed.
Base Purity and Handling: Sodium hydride (NaH) is the most common base. It is often sold as a 60% dispersion in mineral oil. Ensure you are calculating the molar amount based on the active NaH content. It is also highly reactive with moisture; handle it quickly and under an inert atmosphere. Old NaH may have a coating of NaOH, rendering it less effective.
Steric Hindrance: While 3-phenylpropanal is not particularly hindered, the phosphonate contains an α-methyl group. This slight increase in steric bulk compared to a non-substituted phosphonate can slow the reaction. Ensure adequate reaction time (monitor by TLC) of several hours to overnight if necessary.
Q7: I am having difficulty with the final purification. What are the common impurities?
Assuming the HWE reaction was used, the purification is generally straightforward. If you encounter issues, the likely culprits are:
Unreacted Phosphonate: If excess phosphonate was used, it can be tricky to remove. It is often visible on a TLC plate and can be separated by careful silica gel column chromatography.
Mineral Oil: If NaH was used as the base, the mineral oil it is dispersed in must be removed. This is typically achieved by washing the NaH solid with anhydrous hexanes or pentane under an inert atmosphere before adding the reaction solvent.
Aldehyde Impurities: If the starting aldehyde was impure, those impurities (e.g., 3-phenylpropanoic acid) will carry through the reaction and complicate the workup and purification.
Section 3: Experimental Protocols
These protocols are provided as a self-validating system. Adherence to these steps, particularly regarding anhydrous conditions, is critical for success.
Protocol 1: Synthesis of Methyl 2-(diethylphosphono)propanoate (Arbuzov Reaction)
This protocol describes the synthesis of the key phosphonate reagent.[10]
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.
Reagents: To the flask, add methyl 2-bromopropionate (1.0 eq) and triethyl phosphite (1.1 eq).
Reaction: Heat the mixture under a nitrogen atmosphere to 110-120 °C. The reaction is typically complete within 2-4 hours. Monitor the reaction by observing the cessation of ethyl bromide evolution.
Purification: Allow the mixture to cool to room temperature. The product is purified by vacuum distillation to yield a colorless oil. The purity should be confirmed by ¹H and ³¹P NMR.
Protocol 2: Synthesis of 3-Phenylpropanal
This protocol uses the selective hydrogenation of a readily available starting material.[12]
Setup: Add cinnamaldehyde (1.0 eq) and a suitable solvent (e.g., ethyl acetate or ethanol) to a hydrogenation vessel.
Catalyst: Add a palladium-on-carbon catalyst (e.g., 5% Pd/C) to the mixture.
Reaction: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically balloon pressure is sufficient for lab scale) at room temperature. The reaction is highly selective for the reduction of the C=C bond, leaving the aldehyde intact.
Workup: Monitor the reaction by TLC until all cinnamaldehyde is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst.
Purification: Remove the solvent under reduced pressure. The resulting crude 3-phenylpropanal is often pure enough for the next step, but can be purified by vacuum distillation if necessary.
Protocol 3: Optimized HWE Synthesis of Methyl 3-methyl-5-phenylpent-2-enoate
This is the core protocol for the target molecule.
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Allow to cool under a stream of nitrogen.
Base Preparation: Weigh sodium hydride (60% dispersion in oil, 1.2 eq) and add it to the flask. Wash the NaH three times with anhydrous hexanes via cannula transfer to remove the mineral oil. Decant the hexanes carefully each time.
Deprotonation: Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath. Add a solution of Methyl 2-(diethylphosphono)propanoate (1.1 eq) in anhydrous THF dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Olefination: Cool the resulting carbanion solution back to 0 °C. Add a solution of 3-phenylpropanal (1.0 eq) in anhydrous THF dropwise over 20 minutes.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (a typical mobile phase is 9:1 Hexanes:Ethyl Acetate). The reaction is usually complete in 2-4 hours.
Quenching & Workup: Once the aldehyde is consumed, cool the flask to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
Washing: Combine the organic layers and wash sequentially with water and then with brine.
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography to yield Methyl 3-methyl-5-phenylpent-2-enoate as a colorless oil.[13]
Section 4: FAQs on Starting Materials
Q8: How can I confirm the purity of my 3-phenylpropanal before the reaction?
The most reliable method is ¹H NMR spectroscopy. The aldehyde proton should appear as a characteristic triplet around 9.8 ppm. The absence of a broad singlet above 10 ppm (indicating a carboxylic acid) is crucial. Gas chromatography (GC) can also be used to assess purity.
Q9: My phosphonate reagent seems to have degraded. How should it be stored?
Phosphonates are generally stable but can be susceptible to hydrolysis if exposed to moisture over long periods. Store Methyl 2-(diethylphosphono)propanoate in a tightly sealed container under a nitrogen or argon atmosphere, preferably in a refrigerator or freezer to minimize degradation.
References
Beilstein Journals. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Beilstein Journal of Organic Chemistry. [Link]
Organic & Biomolecular Chemistry (RSC Publishing). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. [Link]
Study.com. Suggest a stepwise synthesis of 3-phenylpropanal from benzyl alcohol. [Link]
PrepChem.com. Synthesis of 3-phenylpropanal. [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (2024). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. DOI:10.1039/D3OB02083E. [Link]
ACS Publications. (2022). One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. [Link]
YouTube. (2019). Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]
MDPI. (2025). Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. [Link]
Chegg.com. (2022). The Horner-Wadsworth-Emmons (HWE) reaction Synthesis. [Link]
ResearchGate. One-pot synthesis of α,β-unsaturated esters via Wittig olefination of aromatic aldehydes with ethyl bromoacetate using N-doped TiO2 nanoparticles. [Link]
Semantic Scholar. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. [Link]
Journal of the American Chemical Society. (2025). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. [Link]
Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]
Semantic Scholar. (2010). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted- -unsaturated Methyl Esters. [Link]
Technical Support Center: Stereoselectivity in 3-Methyl-5-phenylpent-2-enoate Synthesis
Welcome to the technical support center for the stereoselective synthesis of 3-methyl-5-phenylpent-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the compl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the stereoselective synthesis of 3-methyl-5-phenylpent-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high E/Z selectivity in this crucial olefination reaction. Below, you will find troubleshooting guides and frequently asked questions to address specific experimental challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3-methyl-5-phenylpent-2-enoate, with a focus on the widely used Horner-Wadsworth-Emmons (HWE) reaction, which is known for its general preference for (E)-alkene formation.[1][2][3]
Problem 1: Low E/Z ratio in the final product.
Possible Cause 1: Suboptimal Base and Cation Effects.
Explanation: The choice of base and its corresponding metal cation can significantly influence the stereochemical outcome of the HWE reaction. Lithium bases (e.g., n-BuLi, LDA) can sometimes lead to decreased (E)-selectivity or even favor the (Z)-isomer under certain conditions due to chelation effects that can alter the transition state geometry.[1][4] Sodium and potassium bases (e.g., NaH, KHMDS, KOtBu) generally disrupt the reversibility of the initial addition step less, allowing the reaction to proceed to the thermodynamically more stable (E)-product.[1][4]
Troubleshooting Steps:
Switch from a lithium-based base to a sodium or potassium-based alternative. Sodium hydride (NaH) is a common and effective choice for promoting (E)-selectivity.[4][5]
If using a lithium base is unavoidable, the Schlosser modification of the related Wittig reaction can be adapted to favor the (E)-alkene, though this adds complexity to the procedure.[3][4]
Possible Cause 2: Reaction Temperature is Too Low.
Explanation: The formation of the oxaphosphetane intermediates in the HWE reaction is reversible.[1] Lower temperatures can kinetically trap the faster-forming, but thermodynamically less stable, syn intermediate which leads to the (Z)-alkene. Higher temperatures provide the necessary energy to overcome the barrier for reversion, allowing the system to equilibrate to the more stable anti intermediate that yields the desired (E)-alkene.[1]
Troubleshooting Steps:
Instead of running the reaction at low temperatures (e.g., -78 °C), perform the addition of the aldehyde at 0 °C and then allow the reaction to warm to room temperature.[1][5]
Monitor the reaction by TLC or GC/MS to determine the optimal reaction time at room temperature for achieving the highest E/Z ratio.
Possible Cause 3: Steric Hindrance in Reactants.
Explanation: Increased steric bulk on both the aldehyde and the phosphonate reagent generally favors the formation of the (E)-alkene.[1] This is because the transition state leading to the anti intermediate (and subsequently the (E)-alkene) minimizes steric repulsion between the substituents.
Troubleshooting Steps:
While the core structure of 3-methyl-5-phenylpent-2-enoate is set, ensure that the phosphonate ester groups are not excessively small. Triethyl phosphonoacetate derivatives are standard and generally provide good (E)-selectivity.[6]
If synthesizing derivatives, be mindful that bulkier groups on the aldehyde will enhance (E)-selectivity.
Problem 2: Low or no conversion of starting materials.
Possible Cause 1: Inactive Ylide/Phosphonate Carbanion.
Explanation: The phosphonate carbanion is moisture-sensitive. If the ylide is prepared in situ, the base may be degraded, or the reaction may not be under sufficiently anhydrous conditions.
Troubleshooting Steps:
Ensure all glassware is flame-dried or oven-dried before use.
Use freshly opened, anhydrous solvents.
If using sodium hydride, ensure it is a fresh batch and handle it under an inert atmosphere.
Consider using a stronger base if deprotonation appears incomplete, though this may impact selectivity.[7]
Possible Cause 2: Low Reaction Temperature or Insufficient Reaction Time.
Explanation: The kinetics of the reaction may be slow under the chosen conditions, leading to incomplete conversion.
Troubleshooting Steps:
Increase the reaction temperature and/or extend the reaction time.[7]
Monitor the reaction progress closely by TLC to avoid decomposition of the product over extended periods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 3-methyl-5-phenylpent-2-enoate, and how do they compare in terms of stereoselectivity?
The two most common methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
Horner-Wadsworth-Emmons (HWE) Reaction: This is generally the preferred method for synthesizing (E)-α,β-unsaturated esters.[3] It utilizes a stabilized phosphonate carbanion which reacts with an aldehyde (in this case, 3-phenylpropanal) to predominantly form the (E)-alkene.[1][2] The byproduct, a water-soluble phosphate salt, is easily removed by aqueous extraction, simplifying purification.[2][8]
Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, like those required for this synthesis, tend to favor the (E)-alkene, but often with lower selectivity than the HWE reaction.[3] Non-stabilized ylides typically favor the (Z)-alkene.[3][9] Purification can also be more challenging due to the byproduct, triphenylphosphine oxide.[5]
Q2: How can I intentionally synthesize the (Z)-isomer of 3-methyl-5-phenylpent-2-enoate?
While the standard HWE reaction favors the (E)-isomer, modifications can be made to promote the formation of the (Z)-isomer.
Still-Gennari Modification: This is a powerful variation of the HWE reaction that delivers high (Z)-selectivity.[3] It employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and strong, non-chelating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of crown ethers.[10][11] These conditions favor the kinetic formation of the syn-oxaphosphetane intermediate, which rapidly eliminates to give the (Z)-alkene.[9]
Q3: What is the underlying mechanism that dictates E/Z selectivity in the HWE reaction?
The stereochemical outcome is determined by the relative stability of the diastereomeric oxaphosphetane intermediates and the reversibility of their formation.[6]
Initial Addition: The phosphonate carbanion adds to the aldehyde to form two diastereomeric intermediates (syn and anti).
Equilibration: The key to high (E)-selectivity is the ability of these intermediates to equilibrate. The anti intermediate is thermodynamically more stable due to minimized steric interactions.
Elimination: The intermediates then undergo syn-elimination to form the alkene. The anti intermediate yields the (E)-alkene, while the syn intermediate yields the (Z)-alkene.
Under standard HWE conditions (e.g., NaH, THF, room temperature), the initial addition is reversible, allowing the system to equilibrate to the more stable anti intermediate, thus leading to a high proportion of the (E)-product.[1]
Visualizing Stereocontrol in the HWE Reaction
The following diagram illustrates the mechanistic pathways leading to the (E) and (Z) isomers in the Horner-Wadsworth-Emmons reaction.
Caption: HWE reaction pathways to (E) and (Z) isomers.
Recommended Protocol for (E)-3-Methyl-5-phenylpent-2-enoate Synthesis via HWE Reaction
This protocol is optimized for high (E)-selectivity.
Materials:
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF)
Triethyl 2-phosphonopropionate
3-Phenylpropanal
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Brine
Procedure:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of nitrogen.
Base Addition: Suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
Ylide Formation: Slowly add triethyl 2-phosphonopropionate (1.2 equivalents) dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the phosphonate carbanion.
Aldehyde Addition: Cool the resulting solution back to 0 °C and add freshly distilled 3-phenylpropanal (1.0 equivalent) dropwise.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC or GC/MS.[5]
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[5][7]
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine to remove the water-soluble phosphate byproduct.[7]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield pure (E)-3-methyl-5-phenylpent-2-enoate.
Characterization: Confirm the structure, purity, and E/Z ratio of the product using NMR spectroscopy (¹H and ¹³C) and GC/MS.
References
Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]
Z- and E-selective Horner–Wadsworth–Emmons reactions. Taylor & Francis Online. Available at: [Link]
On the Origin of E/Z Selectivity in the Modified Julia Olefination –Importance of the Elimination Step. ResearchGate. Available at: [Link]
The Julia-Kocienski Olefination. Oregon State University. Available at: [Link]
Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. J-STAGE. Available at: [Link]
Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available at: [Link]
One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Taylor & Francis Online. Available at: [Link]
Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ACS Publications. Available at: [Link]
Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ResearchGate. Available at: [Link]
Stereoselective Olefination Reactions: The Wittig Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. MDPI. Available at: [Link]
Synthesis by Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes. Science of Synthesis. Available at: [Link]
Ethyl (Z)-3-Methyl-5-phenyl-2-pentenoate. ResearchGate. Available at: [Link]
An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted- - Semantic Scholar. Available at: [Link]
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. MDPI. Available at: [Link]
ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses. Available at: [Link]
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Center for Biotechnology Information. Available at: [Link]
Stereoselective Synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-Triol. Juniper Publishers. Available at: [Link]
Advanced Technical Support Center: Temperature Management in the Horner-Wadsworth-Emmons (HWE) Reaction
Welcome to the Technical Support Center for the Horner-Wadsworth-Emmons (HWE) reaction. For drug development professionals and synthetic chemists, mastering the HWE reaction requires precise control over reaction thermod...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the Horner-Wadsworth-Emmons (HWE) reaction. For drug development professionals and synthetic chemists, mastering the HWE reaction requires precise control over reaction thermodynamics and kinetics. This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to help you resolve issues related to yield, stereoselectivity, and reaction temperature.
Core Principles: The Thermodynamics of Olefination
The stereochemical outcome of the HWE reaction—whether it yields an (E)- or (Z)-alkene—is fundamentally dictated by temperature and its effect on the reversibility of the intermediate steps[1].
When the phosphonate carbanion attacks the aldehyde, it forms a diastereomeric mixture of syn- and anti-betaine intermediates (or their corresponding oxaphosphetanes)[2].
Thermodynamic Control (High Temperature): In standard HWE reactions, the initial addition is reversible. Higher temperatures (0 °C to reflux) allow the kinetically formed intermediates to equilibrate into the more sterically relaxed anti-betaine, which subsequently undergoes syn-elimination to form the thermodynamically stable (E)-alkene [3].
Kinetic Control (Low Temperature): In Z-selective modifications (e.g., Still-Gennari), electron-withdrawing groups on the phosphonate accelerate the elimination step. To trap the initially formed syn-betaine before it can revert and equilibrate, the reaction must be kept strictly at low temperatures (typically -78 °C), yielding the (Z)-alkene [4].
HWE reaction mechanism showing temperature-dependent kinetic vs. thermodynamic control pathways.
Troubleshooting FAQs
Q1: My standard HWE reaction is yielding a mixture of E and Z isomers instead of pure E-alkene. How do I fix this?Causality: Standard dialkyl phosphonates rely on the reversibility of the nucleophilic addition to achieve high E-selectivity. If your reaction temperature is too low, the syn- and anti-betaines cannot overcome the activation energy required to equilibrate to the thermodynamically favored anti-isomer[1].
Solution: Increase the reaction temperature. Studies utilizing magnesium-mediated HWE reactions demonstrate that raising the temperature from 0 °C to reflux in toluene shifts the E:Z ratio from a poor 77:23 to an excellent 95:5[5].
Q2: I am attempting a Z-selective Still-Gennari olefination, but my Z:E ratio is poor. Is my cooling bath failing?Causality: The Still-Gennari modification utilizes bis(trifluoroethyl) phosphonates. The electron-withdrawing fluorine atoms drastically lower the activation barrier for elimination[4]. If the temperature spikes even slightly during the exothermic aldehyde addition, the kinetically favored syn-betaine will undergo reversible equilibration to the anti-betaine, destroying your Z-selectivity.
Solution: Ensure strict maintenance of the internal flask temperature. While traditional protocols require -78 °C, recent optimizations have shown that using NaH at a strictly controlled -20 °C can also yield excellent Z-selectivity (up to 97:3) while improving overall yield, provided the temperature does not fluctuate during addition[4].
Q3: The deprotonation of my phosphonate ester seems incomplete at -78 °C. Should I warm it up?Causality: Strong, heterogeneous bases like Sodium Hydride (NaH) have poor solubility and sluggish kinetics at ultra-low temperatures. Attempting to deprotonate at -78 °C often results in unreacted phosphonate[6].
Solution: Decouple the deprotonation temperature from the addition temperature. Form the phosphonate carbanion at 0 °C to room temperature for 30–60 minutes. Once deprotonation is complete, cool the homogeneous carbanion solution back down to your target temperature (e.g., -78 °C) before introducing the aldehyde[6].
Q4: My chiral aldehyde epimerizes at room temperature with strong bases. How can I run an E-selective HWE without destroying my stereocenters?Causality: Standard bases (e.g., NaH, BuLi) possess high pKa values that can easily abstract α-protons from sensitive aldehydes at room temperature[6].
Solution: Employ Masamune-Roush conditions. By adding a Lewis acid (LiCl) and a mild amine base (DBU or DIPEA), the lithium cation coordinates to the phosphonyl oxygen. This significantly increases the acidity of the phosphonate's α-protons, allowing deprotonation by mild bases at ambient temperature (20–25 °C) without causing epimerization of the substrate[7].
Quantitative Data: Temperature vs. Selectivity
The following table summarizes the impact of temperature and base selection on the yield and stereoselectivity of various HWE modifications.
Troubleshooting decision tree for resolving stereoselectivity issues via temperature adjustments.
Protocol A: Standard (E)-Selective HWE Olefination
Designed for thermodynamic control and high (E)-selectivity.
Carbanion Formation: Under an inert atmosphere, suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF. Cool to 0 °C. Add the phosphonate ester (1.0 eq) dropwise[6].
Thermal Activation: Remove the ice bath and allow the mixture to stir at room temperature for 30–60 minutes.
Validation Checkpoint: Observe the evolution of
gas. The heterogeneous mixture will transition into a clear, homogeneous solution, confirming complete carbanion formation[6].
Aldehyde Addition: Cool the solution back to 0 °C (to prevent exothermic side reactions). Add the aldehyde (1.0 eq) dropwise[6].
Thermodynamic Equilibration: Remove the ice bath and allow the reaction to warm to room temperature (or heat to reflux if E-selectivity is historically poor for the substrate) for 2–16 hours[1].
Validation Checkpoint: A white precipitate (sodium dialkyl phosphate byproduct) will begin to crash out of the solution, visually validating that the elimination step is occurring[1].
Quench & Workup: Quench with saturated aqueous
, extract with ethyl acetate, dry over , and purify via flash chromatography[1].
Designed for kinetic control; strict temperature maintenance is mandatory.
Base Preparation: Under argon, dissolve KHMDS (1.2 eq) and 18-crown-6 (1.2 eq) in anhydrous THF. Cool the flask to strictly -78 °C using a dry ice/acetone bath.
Reagent Addition: Add the bis(trifluoroethyl) phosphonate (1.1 eq) dropwise down the side of the flask to pre-cool the liquid before it hits the reaction mixture. Stir for 15 minutes.
Aldehyde Addition: Add the aldehyde (1.0 eq) dropwise at -78 °C.
Validation Checkpoint: Monitor internal temperature. If the temperature rises above -60 °C during addition, pause and allow the bath to cool the mixture. Failure to do so will result in thermodynamic equilibration and loss of Z-selectivity[4].
Kinetic Quench: Stir for 1 hour at -78 °C. Crucial Step: Quench the reaction with saturated
while still at -78 °C. Do not allow the reaction to warm to room temperature prior to quenching[4].
Protocol C: Mild Masamune-Roush Olefination
Designed for base-sensitive, epimerization-prone substrates at ambient temperature.
Reagent Mixing: In a flame-dried flask, dissolve the phosphonate ester (1.1 eq) and the base-sensitive aldehyde (1.0 eq) in anhydrous Acetonitrile (MeCN).
Lewis Acid Addition: Add anhydrous LiCl (1.2 eq) to the stirring solution at room temperature (25 °C). Stir for 5 minutes to allow lithium coordination to the phosphonate[7].
Amine Base Addition: Add DBU or DIPEA (1.0 eq) dropwise at room temperature.
Validation Checkpoint: The reaction should proceed smoothly at room temperature without the need for extreme cooling or heating. Monitor via TLC; the absence of epimerized byproducts validates the mild nature of the conditions[7].
References[6] BenchChem. An In-depth Technical Guide on the Horner-Wadsworth-Emmons Olefination Reaction.https://benchchem.com/reaction/horner-wadsworth-emmons-reaction[1] BenchChem. Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction in C-C Double Bond Formation.https://benchchem.com/reaction/horner-wadsworth-emmons-reaction[3] NIH PubMed Central (PMC). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions...https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941584[4] MDPI Molecules. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents.https://www.mdpi.com/1420-3049/27/21/7138[5] Arkat USA. (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. https://www.arkat-usa.org/get-file/20653/[2] Organic Chemistry Portal. Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction.https://www.organic-chemistry.org/namedreactions/horner-wadsworth-emmons-reaction.shtm[7] Harvard University (Myers Research Group). Stereoselective Olefination Reactions: The Wittig Reaction & HWE.https://faculty.chemistry.harvard.edu/files/myers/files/19-stereoselective_olefination_reactions.pdf
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Operator: Senior Application Scientist (Organic Synthesis Division)
Subject: Troubleshooting Solvent Effects on Yield & Stereoselectivity
Executive Summary
The synthesis of α,β-unsaturated esters is a cornerstone of medicinal chemistry, serving as the entry point for Michael acceptors, polymerization monomers, and heterocycle precursors. However, the choice of solvent is often treated as a variable of convenience rather than a critical mechanistic parameter.
The Reality: Solvent choice dictates the transition state geometry (E/Z selectivity), the stability of charged intermediates (yield), and the catalytic turnover number (TON). This guide moves beyond "like dissolves like" to engineer the solvent environment for specific synthetic outcomes.
Module A: Stereoselectivity in Horner-Wadsworth-Emmons (HWE) Reactions
User Issue: "I am targeting the Z-isomer, but my HWE reaction is yielding predominantly E-isomer (or a poor mixture)."
Technical Deep Dive
The HWE reaction is inherently E-selective (thermodynamic control) due to the reversibility of the intermediate alkoxy-phosphonate formation. However, the solvent and cation play a massive role in stabilizing the transition state.
Standard Conditions (E-Selective): Solvents like THF or DCM with LiCl/DBU or NaH favor the thermodynamically stable E-isomer.
The Switch (Z-Selective): To flip selectivity to Z, you must arrest the reaction under kinetic control . This requires the Still-Gennari modification , where the solvent system is critical to preventing equilibration.
Troubleshooting Protocol: Achieving Z-Selectivity
Parameter
Standard HWE (E-Selective)
Still-Gennari (Z-Selective)
Phosphonate Reagent
Triethyl phosphonoacetate
Bis(2,2,2-trifluoroethyl) phosphonoacetate
Solvent
THF, MeCN, or DCM
THF (Strictly Anhydrous)
Base
NaH, LiCl/DBU, or KOtBu
KHMDS
Additive
None
18-Crown-6
Mechanism
Thermodynamic Equilibration
Kinetic Capture (Chelation prevented)
Why this works: The trifluoroethyl groups are electron-withdrawing, destabilizing the intermediate and accelerating elimination before bond rotation can occur. The 18-crown-6 sequesters the Potassium ion (
), preventing chelation that would otherwise stabilize the E-transition state.
Visualizing the Mechanism (DOT)
Caption: Divergent pathways in HWE olefination governed by cation solvation and transition state chelation.
Module B: Reaction Efficiency in Knoevenagel Condensation
User Issue: "My reaction is sluggish, and I want to avoid toxic chlorinated solvents."
Technical Deep Dive
The Knoevenagel condensation involves the nucleophilic attack of an active methylene compound on a carbonyl. In traditional organic solvents (Benzene, Toluene), water removal (Dean-Stark) is required to drive equilibrium.
The Solvent Effect:
Ionic Liquids (ILs): ILs like [Bmim]OH act as both solvent and base catalyst.[1] The Hydrogen Bond Basicity (
) of the IL is the dominant predictor of reaction rate.[2][3][4] High values stabilize the deprotonated active methylene species.
Water (The Hydrophobic Effect): Paradoxically, using water as a solvent can accelerate this reaction. The organic reactants aggregate to minimize water contact (hydrophobic effect), increasing the effective concentration at the interface.
Mix: Combine aldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in [Bmim]OH (2 mL per mmol).
Grind/Stir: Stir at Room Temperature (or grind in mortar if solvent-free variation) for 15-30 mins.
Monitor: TLC will show rapid consumption of aldehyde.
Workup: Add water (5 mL). The IL is water-soluble; the product will precipitate.
Isolate: Filter the solid. No column chromatography is usually required.
Module C: Catalytic Performance in Heck Coupling
User Issue: "I am seeing low yields and palladium black precipitation in my acrylate couplings."
Technical Deep Dive
In the Heck reaction (Aryl halide + Acrylate
-unsaturated ester), the solvent must solubilize the Pd(0)/Pd(II) cycle components.
The "Water Effect": While strictly anhydrous conditions are often taught, adding water to polar aprotic solvents (DMF or DMAc) can increase yield .
Mechanism: Water aids in the solvation of the halide salts formed (e.g., NaI, NaBr) during the reaction. High salt concentrations can inhibit the catalyst; water washes them out of the organic phase or solvates them, keeping the Pd-cycle active.
Suppression of Side Reactions: Water helps suppress the formation of biphenyls (homocoupling of aryl halides).
Troubleshooting Flowchart: Solvent Selection
Caption: Decision matrix for solvent selection based on reaction type and specific troubleshooting needs.
Frequently Asked Questions (FAQs)
Q1: Can I use ethanol for HWE reactions to make them greener?
Answer: Generally, no.[5][6] HWE requires a base to deprotonate the phosphonate.[7] Protic solvents like ethanol can quench strong bases (like NaH) or interfere with the transition state chelation. However, for Wittig reactions using stabilized ylides, water/SDS (micellar conditions) is a viable green alternative, though yields vary by substrate.
Q2: Why does my Heck reaction turn black immediately?
Answer: "Pd-black" formation indicates catalyst decomposition (agglomeration of Pd(0)).
Cause: The solvent isn't stabilizing the Pd-ligand complex, or oxygen is present.
Fix: Switch to DMF or DMAc and degas thoroughly. If using phosphine-free conditions, add TBAB (Tetrabutylammonium bromide) . The bromide ions form a stabilizing "palladate" species (
), preventing agglomeration.
Q3: I'm using the Still-Gennari modification but still getting 20% E-isomer.
Answer: Check your THF moisture content. Even trace water generates hydroxide, which is less selective than KHMDS. Also, ensure you are operating at -78°C and adding the aldehyde slowly. Kinetic control requires low temperatures to prevent the thermodynamic equilibration to the E-isomer.
References
Still-Gennari Modific
Title: Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents[7][8][9][10]
Technical Support Center: Troubleshooting Low Yields in Wittig Olefination of Ketones
Welcome to the technical support center for the Wittig olefination of ketones. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yiel...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the Wittig olefination of ketones. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for this cornerstone C=C bond-forming reaction. Ketones, being inherently less reactive than their aldehyde counterparts, present unique challenges that require careful consideration of reagents and reaction conditions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the Wittig olefination of ketones.
Q1: My reaction with a sterically hindered ketone is giving a very low yield or not working at all. What are the likely causes and how can I fix it?
This is one of the most frequent challenges in Wittig chemistry. The low reactivity of sterically hindered ketones is a significant barrier to successful olefination.[1][2][3]
Causality:
Steric Blockade: The bulky groups surrounding the ketone's carbonyl carbon physically obstruct the approach of the equally bulky phosphonium ylide. This dramatically increases the activation energy for the initial nucleophilic attack.[4][5]
Reduced Ylide Reactivity: This problem is often compounded when using stabilized ylides, which are less nucleophilic and generally fail to react with hindered ketones.[6][7][8]
Solutions & Optimization Strategies:
Switch to a More Reactive Ylide: If you are not already, use a non-stabilized ylide (e.g., where the group on the ylidic carbon is an alkyl group). These ylides are significantly more nucleophilic and have a greater chance of reacting with a hindered carbonyl.[5] For example, methylenetriphenylphosphorane (Ph₃P=CH₂) is reactive enough to methylenate even highly hindered ketones like camphor.[1][2][7]
Employ the Horner-Wadsworth-Emmons (HWE) Reaction: This is the most common and highly recommended alternative.[3][6] The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and generally less basic than a Wittig ylide, making it more effective with hindered ketones.[6][9] A significant practical advantage is that the dialkyl phosphate byproduct is water-soluble, which greatly simplifies purification compared to the often-problematic removal of triphenylphosphine oxide (TPPO).[3][10]
Consider the Tebbe Olefination: For the specific and challenging task of methylenating a highly hindered ketone, the Tebbe reagent can be a very powerful, albeit specialized, alternative.[3][5]
Q2: I'm using a stabilized ylide with my ketone and getting poor conversion. Why is this happening and what should I do?
Stabilized ylides are a frequent source of failure when the substrate is a ketone.
Causality:
Electronic Deactivation: A stabilized ylide, by definition, has an electron-withdrawing group (EWG) such as an ester or ketone adjacent to the carbanion. This EWG delocalizes the negative charge through resonance, which makes the ylide more stable but also significantly less nucleophilic.[11][12][13]
Reactivity Mismatch: Ketones are less electrophilic than aldehydes. The combination of a less reactive electrophile (ketone) and a less reactive nucleophile (stabilized ylide) often results in a reaction that is too slow to be practical, leading to low or no conversion.[7][8][14] The rate-determining step for stabilized ylides is the initial nucleophilic attack, which is particularly slow with ketones.[7][8]
Solutions & Optimization Strategies:
Switch to a More Reactive Ylide: The most direct solution is to use a non-stabilized or semi-stabilized ylide. For most ketones, a more reactive ylide is necessary to ensure the reaction proceeds efficiently.[5]
Utilize the Horner-Wadsworth-Emmons (HWE) Reaction: As with sterically hindered ketones, the HWE reaction is the preferred method for reacting ketones with phosphonates bearing stabilizing groups. It reliably produces (E)-alkenes and avoids the reactivity issues seen with stabilized Wittig ylides.[6][9][15]
Q3: My starting material is being consumed, but I'm seeing significant side products instead of my desired alkene. What are these side reactions and how can I suppress them?
The most likely side reaction is the enolization of your ketone.
Causality:
Basicity of the Ylide: Phosphonium ylides, especially non-stabilized ones, are strong bases.[16][17] If the ketone possesses α-hydrogens, the ylide can act as a base and deprotonate the ketone to form an enolate.[3][17] This consumes the ketone in a non-productive pathway. The base used to generate the ylide (e.g., n-BuLi) can also cause enolization if not fully consumed during ylide formation.
Solutions & Optimization Strategies:
Optimize Ylide Generation: Ensure the ylide is pre-formed completely before adding the ketone. This minimizes the presence of excess strong base during the olefination step.
Lower the Reaction Temperature: Perform the addition of the ketone to the ylide solution at a low temperature (e.g., -78 °C). This favors the nucleophilic addition pathway over the deprotonation pathway.[3] The reaction can then be allowed to slowly warm to room temperature to ensure completion.[3][18]
Choose the Right Base: For ylide generation, consider using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS). These can lead to cleaner ylide formation.
Reverse Addition: In some cases, adding the ylide solution slowly to the ketone solution can maintain a low instantaneous concentration of the basic ylide, potentially reducing enolization.
Q4: How can I improve the E/Z selectivity of my Wittig reaction with a ketone?
Achieving high stereoselectivity with ketones can be more challenging than with aldehydes, often resulting in mixtures of alkene isomers.[14]
Causality:
The stereochemical outcome depends on the stability of the ylide and the reaction conditions.
Non-stabilized Ylides: Under salt-free conditions, these ylides typically favor the formation of (Z)-alkenes via a kinetically controlled pathway through a less sterically hindered transition state.[6][11][18]
Stabilized Ylides: These favor the formation of (E)-alkenes via a thermodynamically controlled pathway where intermediates have time to equilibrate to the more stable configuration.[6][11][18]
Lithium Salts: The presence of lithium salts (e.g., from n-BuLi) can disrupt (Z)-selectivity by coordinating with intermediates, allowing for equilibration and leading to mixtures—a phenomenon termed "stereochemical drift".[1][16][19]
Solutions & Optimization Strategies:
For (Z)-Alkenes (from non-stabilized ylides): Use a salt-free ylide generation method. This involves preparing the ylide with a sodium or potassium base (e.g., NaH, KHMDS, NaNH₂) in a solvent like THF or DMF.[1][16] The addition of salts like NaI or LiI in DMF can sometimes enhance Z-selectivity.[1][7]
For (E)-Alkenes (from non-stabilized ylides): Employ the Schlosser modification . This procedure involves treating the initially formed betaine intermediate with a second equivalent of strong base (like phenyllithium) at low temperature to form a β-oxido ylide, which then equilibrates to the more stable threo configuration. Subsequent protonation and warming yield the (E)-alkene with high selectivity.[6][8][19][20]
For (E)-Alkenes (from stabilized reagents): The most reliable method is to use the Horner-Wadsworth-Emmons (HWE) reaction , which strongly favors the formation of (E)-alkenes.[9][15]
Q5: The ylide generation step seems to be the problem. How can I ensure it's forming completely and not decomposing?
Incomplete formation or premature decomposition of the ylide is a common and critical failure point.[3]
Causality:
Moisture and Air: Ylides, particularly non-stabilized ones, are highly sensitive to moisture and oxygen.[3] Any protic source will quench the ylide, and oxygen can lead to oxidative degradation.
Improper Base: The base must be strong enough to fully deprotonate the phosphonium salt. The pKa of a typical alkyltriphenylphosphonium salt is ~22-25.[16] Weak bases will result in incomplete ylide formation. The quality and freshness of the base are also critical.[21]
Ylide Instability: Non-stabilized ylides are not infinitely stable, even under inert conditions, and should generally be used shortly after preparation.[3]
Solutions & Optimization Strategies:
Rigorous Anhydrous and Inert Conditions: Use flame-dried glassware under a positive pressure of an inert gas (Nitrogen or Argon). Solvents must be thoroughly dried (e.g., distilled from a drying agent or passed through a solvent purification system).[3]
Select the Correct Base: For non-stabilized ylides, use a sufficiently strong base like n-BuLi, NaH, or NaNH₂.[3][16] For stabilized ylides, weaker bases like NaOMe or even K₂CO₃ may suffice.[7]
Confirm Ylide Formation: The formation of a non-stabilized ylide is often accompanied by a distinct color change, typically to a deep orange, red, or yellow.[3] The disappearance of the phosphonium salt slurry and the appearance of this color is a good visual indicator of success.
Generate and Use In Situ: Prepare the ylide and use it in the same pot without isolation. Add the ketone solution to the freshly prepared ylide at low temperature.[3][18]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental reasons ketones are less reactive than aldehydes in the Wittig reaction?
Ketones are generally less reactive than aldehydes due to a combination of electronic and steric factors.[5]
Electronic Effects: A ketone has two electron-donating alkyl/aryl groups attached to the carbonyl carbon, whereas an aldehyde has only one (and a hydrogen atom). These groups reduce the partial positive charge (electrophilicity) on the carbonyl carbon, making it a less attractive target for the nucleophilic ylide.
Steric Effects: The two substituent groups on a ketone create more steric hindrance around the carbonyl carbon compared to the single substituent and small hydrogen atom of an aldehyde. This makes it more difficult for the bulky phosphonium ylide to approach and attack the carbonyl.[5][22]
Q2: When should I consider using an alternative to the standard Wittig reaction for ketones?
You should strongly consider an alternative method under the following circumstances:
You are struggling with the purification to remove triphenylphosphine oxide (TPPO). [3][5]
The Horner-Wadsworth-Emmons (HWE) reaction is the most versatile and common alternative that addresses all these points. Other powerful methods for specific cases include the Julia Olefination for high (E)-selectivity and the Tebbe Olefination for methylenating extremely hindered carbonyls.[1][3][5]
Q3: How do lithium salts affect the reaction outcome, particularly with ketones?
Lithium salts, often present as a byproduct of ylide generation with organolithium bases (e.g., LiBr from n-BuLi and Ph₃PCH₂Br), can have a profound and often detrimental effect on stereoselectivity.[1][22] They coordinate to the oxygen atom in the betaine intermediate, increasing its stability and promoting reversibility of the initial addition step.[19][20] This reversibility allows the intermediates to equilibrate, which erodes the kinetic (Z)-selectivity of non-stabilized ylides, leading to a mixture of (E) and (Z) isomers.[1][16] To achieve high (Z)-selectivity, performing the reaction under "salt-free" conditions is often necessary.
Q4: What is the role of temperature in optimizing Wittig reactions with ketones?
Temperature is a critical parameter for controlling the balance between the desired reaction and unwanted side reactions.
Low Temperature (-78 °C to 0 °C): Ylide generation and the initial addition of the ketone are almost always performed at low temperatures.[3][18] This is crucial for maintaining the stability of reactive ylides and for minimizing side reactions like enolization by favoring the faster, lower-activation-energy pathway of nucleophilic addition.[4]
Warming to Room Temperature: After the initial addition at low temperature, the reaction is often allowed to warm. This provides the thermal energy needed for the collapse of the oxaphosphetane intermediate to the final alkene and TPPO, driving the reaction to completion.[3]
Elevated Temperatures (Reflux): While sometimes used to force a reaction with a very unreactive ketone, high temperatures can decrease stereoselectivity and promote decomposition or side reactions.[23] It is generally considered a last resort and should be approached with caution.
Part 3: Protocols & Data
Experimental Protocol: General Wittig Reaction with a Ketone using an Unstabilized Ylide
Ylide Generation:
Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (N₂ or Ar).
Suspend the alkyltriphenylphosphonium salt (1.1 equivalents) in anhydrous THF.
Cool the suspension to 0 °C or -78 °C in an appropriate cooling bath.
Slowly add a strong base (e.g., n-BuLi in hexanes, 1.05 equivalents) dropwise via syringe. A distinct color change (e.g., to deep orange or red) should be observed, indicating ylide formation.[3]
Stir the resulting ylide solution for 30-60 minutes at this temperature.
Reaction with Ketone:
Dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
Slowly add the ketone solution dropwise to the cold ylide solution.
Allow the reaction mixture to stir at the low temperature for 1-2 hours, then slowly warm to room temperature and stir overnight, or until TLC analysis indicates consumption of the ketone.
Workup:
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Data Presentation
Table 1: Comparison of Ylide Types for Ketone Olefination
ACS Publications. (n.d.). Dramatic concentration dependence of stereochemistry in the Wittig reaction. Examination of the lithium salt effect. The Journal of Organic Chemistry. [Link]
Reddit. (2022, December 16). Problems with wittig reaction. [Link]
ResearchGate. (n.d.). Optimization of Wittig reaction. [Link]
ACS Publications. (2004, August 13). Highly Efficient Synthesis of Terminal Alkenes from Ketones. Organic Letters. [Link]
ResearchGate. (n.d.). Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide. [Link]
MavMatrix. (n.d.). "The Development Of The Catalytic Wittig Reaction" by Zachary S. Nixon. [Link]
Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. [Link]
(2010, November 9). Chem 263 Nov 9, 2010 Wittig Reaction (continued): As seen earlier, nucleophilic addition to a carbonyl can give alcohol as the. [Link]
"separation of E/Z isomers of Methyl 3-methyl-5-phenylpent-2-enoate"
Title: Technical Support Center: Separation of E/Z Isomers of Methyl 3-methyl-5-phenylpent-2-enoate Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehen...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Separation of E/Z Isomers of Methyl 3-methyl-5-phenylpent-2-enoate
Introduction:
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with isolating the E and Z geometric isomers of Methyl 3-methyl-5-phenylpent-2-enoate. Because these isomers share identical molecular weights and nearly indistinguishable polar surface areas, conventional separation techniques often fail. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity isolation.
Q1: Why do the E and Z isomers of Methyl 3-methyl-5-phenylpent-2-enoate co-elute on standard normal-phase silica gel?A1: Standard silica gel separates compounds based on hydrogen bonding and dipole-dipole interactions. In the case of Methyl 3-methyl-5-phenylpent-2-enoate, the dipole moment is dominated by the ester carbonyl. The spatial rearrangement of the methyl and phenethyl (-CH2CH2Ph) groups across the C2=C3 double bond does not significantly alter the overall polarity. Consequently, their retention factors (
) on standard unmodified silica are virtually identical, leading to co-elution.
Q2: How does Argentation Chromatography (AgNO3-Silica) resolve this co-elution?A2: Argentation chromatography leverages
-complexation. Silver ions () impregnated into the silica matrix act as electron acceptors, forming reversible coordination complexes with the -electrons of the alkene double bond[1]. The separation is driven by steric hindrance: the Z-isomer (where the bulky phenethyl group is cis to the ester moiety) experiences greater steric crowding around the double bond. This hinders its ability to coordinate tightly with the ions compared to the less sterically encumbered E-isomer. As a result, the E-isomer is retained longer on the column, allowing for baseline resolution[2].
Q3: Is Supercritical Fluid Chromatography (SFC) a viable alternative for scalable separation?A3: Yes. SFC is highly effective for profiling and separating geometric isomers that resist conventional liquid chromatography[3]. By utilizing supercritical
combined with an organic modifier (e.g., methanol or isopropanol), SFC provides orthogonal selectivity. The high diffusivity and low viscosity of supercritical fluids enable rapid mass transfer, leading to sharper peaks and shorter run times, which is critical for preventing on-column isomerization[3].
Section 2: Self-Validating Experimental Protocols
Protocol A: Preparation and Execution of Argentation Chromatography (10% w/w
)
Causality Note: Silver nitrate is highly light-sensitive. All preparation steps must be conducted in amber glassware or foil-wrapped flasks to prevent the photoreduction of to elemental silver (), which irreversibly destroys the stationary phase's binding capacity.
Stationary Phase Preparation: Dissolve 10 g of
in 100 mL of acetonitrile (or distilled water). Add 90 g of standard chromatographic silica gel (230-400 mesh) to form a slurry.
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator (shielded from light) until a free-flowing powder is obtained.
Activation: Bake the impregnated silica at 120°C for 4 hours to remove residual moisture and activate the binding sites. Store in a desiccator in the dark.
Column Packing: Dry-pack the column or slurry-pack using 100% Hexane. Do not use polar solvents during packing, as they will prematurely elute the silver ions.
Loading & Elution: Load the Methyl 3-methyl-5-phenylpent-2-enoate isomer mixture. Elute using a shallow gradient of Hexane to Hexane/Ethyl Acetate (e.g., 98:2 to 95:5).
Validation: Analyze fractions via TLC using the same
-silica plates. Visualize using UV light (254 nm) and a potassium permanganate () stain to confirm the presence of the isolated double bonds.
-unsaturated esters can undergo spontaneous geometric isomerization under thermal stress or prolonged exposure to polar protic solvents[4]. SFC minimizes this risk through rapid separation and immediate solvent evaporation upon depressurization.
Column Selection: Equip the SFC system with a chiral or specialized achiral stationary phase (e.g., Chiralpak OJ-H or 2-Ethylpyridine)[3].
Method Parameters:
Mobile Phase:
/ Methanol (Gradient: 5% to 25% MeOH over 5 minutes)[3].
Flow Rate: 4.0 mL/min (analytical) or scaled proportionally for preparative columns.
Backpressure: 100 bar.
Temperature: 40°C.
Fraction Collection & Validation: Collect peaks into amber vials. The
will evaporate instantly. Immediately purge the residual modifier (Methanol) under a gentle stream of nitrogen. Validate isomeric purity immediately via -NMR (focusing on the C2 vinylic proton shift differences).
Section 3: Quantitative Data Summaries
Table 1: Comparison of Separation Strategies for E/Z Isomers
Issue 1: Rapid re-isomerization of the isolated E or Z fraction during storage.
Causality:
-unsaturated esters are susceptible to photo-induced or acid-catalyzed geometric isomerization, driving the system back to a thermodynamic equilibrium[4].
Solution: Store isolated fractions in amber vials to block UV light. If acid catalysis from trace silica is suspected, add a micro-drop of triethylamine (
) to the storage solvent to neutralize acidic protons. Store at -20°C under an argon atmosphere.
Issue 2: The isolated product from argentation chromatography has a dark tint or fails downstream metal-sensitive catalysis.
Causality: Silver ions (
) have leached from the silica stationary phase into the organic eluent.
Solution: Dissolve the isolated fraction in diethyl ether or ethyl acetate. Wash the organic layer twice with a 10% aqueous ammonium chloride (
) solution or dilute aqueous ammonia. The chloride or ammonia will strongly complex the residual silver, pulling it into the aqueous phase. Dry the organic layer over anhydrous and concentrate.
Issue 3: Poor resolution or peak tailing during Prep-HPLC.
Causality: Column overloading or secondary interactions with unendcapped silanol groups on the stationary phase.
Solution: Reduce the injection mass by 50%. If tailing persists, add 0.1% Formic Acid (if using Reverse Phase) to suppress silanol ionization, or switch to a core-shell column architecture to improve mass transfer kinetics.
Section 5: Separation Strategy Workflow
Below is the logical decision tree for selecting the appropriate separation method based on your laboratory's scale and infrastructure.
Workflow for selecting the E/Z isomer separation strategy based on scale and efficiency.
References
Title: How to separate E and Z isomers?
Source: ResearchGate
URL: [Link]
Title: US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof
Source: Google Patents
URL
Title: Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC)
Source: LCGC International
URL: [Link]
Title: Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters
Source: Journal of the American Chemical Society (ACS)
URL: [Link]
Technical Support Center: Stability and Degradation of Methyl 3-methyl-5-phenylpent-2-enoate
Welcome to the technical support center for Methyl 3-methyl-5-phenylpent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Methyl 3-methyl-5-phenylpent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability and degradation pathways of this compound. Here, we address common experimental challenges in a question-and-answer format, grounded in established scientific principles and field-proven experience. Our goal is to not only provide solutions but also to explain the causality behind our recommendations, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: My sample of Methyl 3-methyl-5-phenylpent-2-enoate shows a decrease in purity over time, even when stored in a standard laboratory environment. What are the likely degradation pathways?
A1: Methyl 3-methyl-5-phenylpent-2-enoate, an α,β-unsaturated ester, is susceptible to several degradation pathways under ambient conditions. The primary routes of degradation to consider are hydrolysis, oxidation, and photodegradation.
Hydrolysis: The ester functional group is prone to hydrolysis, especially in the presence of moisture. This reaction is catalyzed by both acidic and basic conditions and would yield 3-methyl-5-phenylpent-2-enoic acid and methanol.[1] Given that atmospheric moisture can be sufficient to initiate this process, long-term storage should be under anhydrous conditions.
Oxidation: The allylic carbon atom and the carbon-carbon double bond are susceptible to oxidation. Atmospheric oxygen can lead to the formation of hydroperoxides, which can further decompose into a variety of smaller carbonyl compounds, potentially altering the sample's purity and color.
Photodegradation: Compounds with conjugated systems, such as the one present in your molecule, are often sensitive to light.[1][2] UV radiation can induce isomerization of the double bond (from E to Z or vice-versa) or even lead to more complex photochemical reactions, resulting in a mixture of isomers and other degradation products.[2][3][4][5]
To mitigate these issues, we recommend storing the compound in a desiccator, under an inert atmosphere (e.g., argon or nitrogen), and in an amber vial to protect it from light.
Q2: I am performing a forced degradation study on a formulation containing Methyl 3-methyl-5-phenylpent-2-enoate. Under acidic conditions (e.g., 0.1 M HCl), I observe a rapid loss of the parent compound. What is the expected degradation product, and how can I confirm its identity?
A2: Under acidic conditions, the most probable degradation pathway is acid-catalyzed hydrolysis of the ester linkage.[1] This reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The expected degradation products are 3-methyl-5-phenylpent-2-enoic acid and methanol .
To confirm the identity of the degradation product, you can employ the following analytical techniques:
High-Performance Liquid Chromatography (HPLC): Develop a stability-indicating HPLC method. The degradation product, being a carboxylic acid, will likely have a different retention time than the parent ester. You can spike your degraded sample with a synthesized standard of 3-methyl-5-phenylpent-2-enoic acid to confirm co-elution.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying degradation products.[1] You would expect to see the molecular ion corresponding to the carboxylic acid. Tandem MS (MS/MS) can provide further structural confirmation through fragmentation analysis.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, ¹H and ¹³C NMR spectroscopy will provide definitive structural elucidation. The disappearance of the methyl ester signal and the appearance of a carboxylic acid proton signal would be key indicators.
Troubleshooting Guides
Problem 1: Unexpected Peak Formation in HPLC Analysis During a Thermal Stress Study.
Scenario: During a thermal stress study (e.g., heating at 80°C), you observe the formation of a new, significant peak in your HPLC chromatogram that does not correspond to the expected hydrolytic or oxidative degradation products.
Troubleshooting Steps & Explanations:
Re-evaluate the Potential for Isomerization: The double bond in Methyl 3-methyl-5-phenylpent-2-enoate can exist as E and Z isomers. Thermal energy can sometimes be sufficient to overcome the rotational barrier, leading to isomerization. The new peak could be the geometric isomer of your starting material.
Causality: The stability of the E and Z isomers can be different, and thermal energy can provide the activation energy needed to convert the more stable isomer into the less stable one, or to reach a thermodynamic equilibrium between the two.
Consider Cyclization or Rearrangement Reactions: At elevated temperatures, intramolecular reactions can occur. While less common for this specific structure, it's a possibility to consider, especially if the sample is not completely pure or if it's in a complex formulation.
Analyze with a Different Detector: If you are using a UV detector, the response factor for the new peak may be different from the parent compound. Using a mass spectrometer (LC-MS) can help determine if the new peak has the same mass as the parent compound (indicative of an isomer) or a different mass.
Isolate and Characterize: If the peak is significant, consider semi-preparative HPLC to isolate the impurity. Subsequent analysis by NMR and/or high-resolution mass spectrometry will be necessary for definitive identification.
Problem 2: Inconsistent Results in an Oxidative Stress Study using Hydrogen Peroxide.
Scenario: You are conducting an oxidative forced degradation study with hydrogen peroxide and observe highly variable rates of degradation between experiments, even under seemingly identical conditions.
Troubleshooting Steps & Explanations:
Control for Trace Metal Contamination: The decomposition of hydrogen peroxide into highly reactive hydroxyl radicals can be catalyzed by trace amounts of metal ions (Fenton-like reactions).[7] Inconsistency in your results could be due to variable trace metal contamination in your glassware, solvents, or even the sample itself.
Causality: Metal ions like Fe²⁺ or Cu²⁺ can react with H₂O₂ to generate hydroxyl radicals, which are potent oxidizing agents. The concentration of these radicals, and therefore the degradation rate, will be directly proportional to the concentration of the catalytic metal ions.
Standardize Glassware Preparation: To minimize metal ion contamination, thoroughly clean all glassware with a chelating agent like EDTA, followed by rinsing with high-purity water.
Use High-Purity Reagents: Ensure that the hydrogen peroxide and any solvents used are of high purity and low in metal content.
Control Temperature Carefully: The rate of oxidation is highly dependent on temperature. Ensure that the reaction temperature is precisely controlled and monitored throughout the experiment.
Monitor pH: The pH of the solution can influence the stability of hydrogen peroxide and the rate of oxidation. Buffer your reaction medium if necessary and monitor the pH throughout the experiment.
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Objective: To assess the stability of Methyl 3-methyl-5-phenylpent-2-enoate under acidic and basic conditions.
Materials:
Methyl 3-methyl-5-phenylpent-2-enoate
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
Methanol (HPLC grade)
Water (HPLC grade)
HPLC system with UV or MS detector
Procedure:
Sample Preparation: Prepare a stock solution of Methyl 3-methyl-5-phenylpent-2-enoate in methanol at a concentration of 1 mg/mL.
Acidic Hydrolysis:
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
Incubate the vial at a controlled temperature (e.g., 60°C).
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
Basic Hydrolysis:
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
Incubate the vial at a controlled temperature (e.g., 40°C, as basic hydrolysis is often faster).
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
Analysis: Analyze the samples by a validated stability-indicating HPLC method. Quantify the amount of remaining parent compound and any major degradation products.
Protocol 2: Photostability Study
Objective: To evaluate the effect of light on the stability of Methyl 3-methyl-5-phenylpent-2-enoate.
Materials:
Methyl 3-methyl-5-phenylpent-2-enoate
Methanol (HPLC grade)
Clear and amber glass vials
Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)
Procedure:
Sample Preparation: Prepare a solution of Methyl 3-methyl-5-phenylpent-2-enoate in methanol at a concentration of 0.1 mg/mL.
Exposure:
Place a portion of the solution in a clear glass vial and expose it to the light source in the photostability chamber.
As a control, wrap another vial containing the same solution in aluminum foil and place it in the same chamber to exclude light exposure.
Sampling: At specified time points (e.g., based on the intensity of the light source to achieve a certain lux-hour exposure), withdraw aliquots from both the exposed and control samples.
Analysis: Analyze the samples by HPLC. Compare the chromatograms of the exposed and control samples to identify any photodegradation products.
Data Presentation
Table 1: Summary of Forced Degradation Results for Methyl 3-methyl-5-phenylpent-2-enoate
Stress Condition
% Degradation (at 24h)
Major Degradation Product(s)
0.1 M HCl, 60°C
~35%
3-methyl-5-phenylpent-2-enoic acid
0.1 M NaOH, 40°C
>90%
3-methyl-5-phenylpent-2-enoic acid
3% H₂O₂, RT
~15%
Multiple minor oxidative products
Heat (80°C, solid)
<5%
Trace amounts of Z-isomer
Light (ICH Q1B)
~10%
Z-isomer
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Visualizations
Degradation Pathways
Caption: General workflow for a forced degradation study.
References
Alsante, K. M., et al. (2011). Forced degradation: A critical lens into pharmaceutical stability. American Pharmaceutical Review, 14(5), 68-75.
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced degradation studies: A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
ICH Harmonised Tripartite Guideline. (1996). Q1A(R2): Stability Testing of New Drug Substances and Products.
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 483-495.
Maheswaran, R. (2012). FDA perspectives: Scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
Tønnesen, H. H. (2004).
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development. Springer Science & Business Media.
Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical agent: A case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 43-52.
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
Doyle, M. P., & Moody, C. J. (1980). Photolytic decomposition of cinnamates. Journal of the Chemical Society, Perkin Transactions 1, 747-752.
MacManus-Spencer, L. A., et al. (2010). Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. Photochemical & Photobiological Sciences, 9(4), 543-550.
Afonso, J. A., et al. (2014). Photodegradation of avobenzone: a multidisciplinary study. Journal of Physical Chemistry B, 118(19), 5176-5184.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media.
Technical Support Center: Synthesis of Substituted Pentenoates Using Alternative Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of subs...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of substituted pentenoates using a range of alternative catalytic systems. Our goal is to equip you with the expertise to navigate common experimental challenges and optimize your synthetic routes.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction yield is disappointingly low or I'm not seeing any product formation. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield is a common frustration in organic synthesis. The root cause can often be traced back to several key factors, from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing and solving the problem:
Probable Causes & Solutions:
Incomplete Deprotonation/Carbanion Formation (for reactions like Horner-Wadsworth-Emmons):
Cause: The presence of moisture or other protic impurities can quench the base and the phosphonate carbanion, halting the reaction.[1]
Solution: Ensure all glassware is rigorously oven-dried and use strictly anhydrous solvents. It is also crucial to use at least a stoichiometric amount of base (typically 1.1-1.2 equivalents) to compensate for any minor impurities.[1]
Catalyst Deactivation:
Cause: Many catalysts are sensitive to air, moisture, or impurities in the starting materials. For instance, ruthenium catalysts used in cross-metathesis can be deactivated by nitrogen-containing compounds.[2]
Solution: Ensure all reagents and solvents are of high purity and appropriately degassed. When using nitrogen-containing substrates with ruthenium catalysts, consider protecting the nitrogen atom or using a salt of the substrate to prevent catalyst poisoning.[2]
Sub-optimal Reaction Conditions:
Cause: The chosen temperature, reaction time, or solvent may not be ideal for the specific catalyst and substrate.
Solution: Systematically screen different solvents and temperatures. For lipase-catalyzed reactions, temperature can significantly impact enantioselectivity and reaction rate.[3][4] For some reactions, such as the Horner-Wadsworth-Emmons, increasing the temperature may be necessary.[1]
Product Loss During Workup:
Cause: The desired product may be partially soluble in the aqueous phase during extraction or may be volatile.
Solution: To minimize loss, use a minimal amount of water for quenching and consider back-extracting the aqueous layer with an organic solvent.
Issue 2: Poor Stereoselectivity (Enantio- or Diastereoselectivity)
Question: I'm obtaining my desired product, but the stereoselectivity is poor. How can I improve the enantio- or diastereoselectivity of my reaction?
Answer: Achieving high stereoselectivity is often the primary motivation for using alternative catalysts. Poor selectivity can stem from a variety of factors related to the catalyst, substrate, and reaction environment.
Probable Causes & Solutions:
Sub-optimal Catalyst or Ligand:
Cause: The chosen chiral catalyst or ligand may not be providing sufficient steric or electronic influence to control the stereochemical outcome.
Solution: Screen a panel of chiral ligands or catalysts. For example, in palladium-catalyzed conjugate additions, chiral pyridineoxazoline (PyOx) ligands have shown to be effective.
Incorrect Solvent or Temperature:
Cause: The reaction medium and temperature play a crucial role in the transition state geometry, which dictates stereoselectivity. For lipase-catalyzed resolutions, the choice of solvent can dramatically affect the enantiomeric excess (ee).[3][4]
Solution: Experiment with a range of solvents, from polar to non-polar. For reactions exhibiting poor diastereoselectivity, lowering the reaction temperature can often favor the formation of the thermodynamically more stable diastereomer.
Substrate-Catalyst Mismatch:
Cause: The inherent stereochemical bias of the substrate may be mismatched with the stereochemical preference of the catalyst, leading to poor diastereoselectivity. This is a well-known challenge in reactions like mismatched double asymmetric crotylboration.[5]
Solution: In such cases, a highly selective reagent is necessary to override the substrate's intrinsic bias.[5]
Issue 3: Formation of Side Products
Question: My reaction is producing significant amounts of unintended side products. How can I identify and minimize their formation?
Answer: The formation of side products can complicate purification and reduce the yield of the desired pentenoate. Understanding the potential side reactions for your chosen methodology is key to mitigating them.
Probable Causes & Solutions:
Michael Addition Side Products (in base-catalyzed reactions):
Cause: In reactions like chalcone synthesis, the enolate can act as a nucleophile and add to the newly formed α,β-unsaturated product, leading to a 1,5-dicarbonyl compound.[6]
Solution: Consider using a weaker base or a catalytic amount of base to reduce the enolate concentration.[6] Solvent choice is also critical; aprotic solvents may be preferable to protic solvents like ethanol.[6]
Competing Isomerization (in Gold-catalyzed reactions):
Cause: Gold catalysts can sometimes promote isomerization of the starting material or product.[7]
Solution: Carefully optimize the reaction conditions, including the gold catalyst and co-catalyst, to favor the desired reaction pathway.
Homo-coupling (in Cross-Metathesis):
Cause: In ruthenium-catalyzed cross-metathesis, self-metathesis of the starting olefins can lead to undesired homo-coupled products.[8][9]
Solution: Employing an excess of one of the olefin partners can help to drive the reaction towards the desired cross-coupled product.[8]
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the use of alternative catalysts for substituted pentenoate synthesis.
Q1: What are the main advantages of using alternative catalysts over traditional methods for synthesizing substituted pentenoates?
A1: Alternative catalysts offer several key advantages:
Sustainability: Biocatalysts (e.g., lipases) and catalysts based on abundant metals like iron are more environmentally friendly and cost-effective than precious metal catalysts.[10]
Mild Reaction Conditions: Many alternative catalysts operate under milder conditions, which can improve functional group tolerance and reduce energy consumption.
Unique Selectivity: Organocatalysts and biocatalysts can provide access to enantiomerically pure products that are difficult to obtain through traditional methods.[3]
Q2: How do I choose the right alternative catalyst for my specific pentenoate synthesis?
A2: The choice of catalyst depends on the desired transformation:
For enantioselective synthesis , chiral organocatalysts or lipases are excellent choices.[3]
For carbon-carbon bond formation via conjugate addition , catalysts based on palladium, ruthenium, or iron can be effective.[11][12]
For olefin metathesis to construct the pentenoate backbone, ruthenium catalysts are widely used.[8]
Q3: My organocatalyzed Michael addition is sluggish. What can I do to improve the reaction rate?
A3: Sluggish reaction rates in organocatalytic Michael additions can often be addressed by:
Using a Co-catalyst: The addition of a Brønsted acid or a hydrogen bond donor can help to activate the Michael acceptor.[13]
Checking for Catalyst Inhibition: In some cases, the catalyst can form a non-productive "dead-end" intermediate, such as an imidazolidinone, with the aldehyde or ketone substrate. Using a catalyst that is less prone to this side reaction can improve performance.
Q4: I am having trouble purifying my product from the phosphate byproduct in a Horner-Wadsworth-Emmons reaction. What is the best way to remove it?
A4: The dimethyl phosphate byproduct is designed to be water-soluble.[1] To remove it effectively, perform multiple aqueous washes during the workup. Ensure the quench of the reaction is complete to facilitate the separation.[1]
Q5: What are the key parameters to consider for optimizing a lipase-catalyzed kinetic resolution of a pentenoate precursor?
A5: The success of a lipase-catalyzed resolution depends on several factors:
Enzyme Choice: Different lipases exhibit different enantioselectivities for the same substrate. Screening a variety of lipases is recommended.[3]
Solvent: The solvent can have a profound effect on enzyme activity and enantioselectivity.[3][4]
Acyl Donor: The nature of the acyl donor in a transesterification reaction can influence the reaction rate and selectivity.
Temperature: Temperature affects both the rate of reaction and the enantioselectivity.[3][4]
Section 3: Visualizations and Protocols
Troubleshooting Workflow for Low Yield
Caption: A logical flowchart for troubleshooting low reaction yields.
Potential for catalyst inhibition, may require a co-catalyst.
Kinetic Resolution
Lipases (e.g., Candida antarctica lipase B)
Enantioselectivity is highly dependent on substrate, solvent, and temperature.
Cross-Metathesis
Ruthenium Catalysts (e.g., Grubbs catalysts)
Catalyst deactivation by coordinating functional groups is a common issue.
Conjugate Addition
Palladium, Iron, or Gold Catalysts
Substrate scope and functional group tolerance can vary significantly.
Horner-Wadsworth-Emmons
- (Focus is on base and conditions)
Requires strictly anhydrous conditions for efficient carbanion formation.
Experimental Protocol: General Procedure for a Lipase-Catalyzed Kinetic Resolution
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the racemic pentenoate precursor (1.0 equiv) and the chosen anhydrous organic solvent (e.g., cyclohexane, toluene).
Reagent Addition: Add the acyl donor (e.g., vinyl acetate, 1.5-3.0 equiv) to the solution.
Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica lipase B, 10-50% by weight of the substrate).
Reaction: Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the progress by TLC or GC/HPLC.
Workup: Once approximately 50% conversion is reached, filter off the immobilized enzyme and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.
Purification: Purify the resulting mixture of the acylated product and the unreacted starting material by column chromatography to afford the two enantiomerically enriched compounds.
References
Minnaard, A. J., et al. (2011). Asymmetric construction of tertiary β-substituted ketones utilizing a cationic palladium(II)-DuPHOS complex.
Grasa, G. A., et al. (2018). Catalyst-Free Formal Conjugate Addition/Aldol or Mannich Multicomponent Reactions of Mixed Aliphatic Organozinc Reagents, π-Electrophiles and Michael Acceptors. Molecules, 23(7), 1735.
Gotor, V., et al. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches.
Renault, J., et al. (2011). Electrophilic carbon transfer in gold catalysis: synthesis of substituted chromones. Tetrahedron Letters, 52(20), 2476-2479.
Li, C.-J., et al. (2017). Carbonyls as Latent Alkyl Carbanions for Conjugate Additions.
Kamal, A., et al. (2016). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. RSC Advances, 6(74), 70044-70074.
Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Chemistry Steps.
Tanikawa, S., Ono, M., & Akita, H. (2005). Enzymatic Resolution of (±)-5-Acetoxy-4-aryl-(2E)-pentenoate Derivatives. Chemical & Pharmaceutical Bulletin, 53(5), 565-569.
Gellman, S. H., et al. (2020). Catalytic Intramolecular Conjugate Additions of Aldehyde-Derived Enamines to α,β-Unsaturated Esters. Journal of the American Chemical Society, 142(24), 10696-10701.
Ueji, S., & Watanabe, K. (2005). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. Current Organic Chemistry, 9(13), 1249-1267.
BenchChem. (2025). Horner-Wadsworth-Emmons Reaction with Methyl 3-(dimethoxyphosphinoyl)propionate: A Technical Troubleshooting Guide. BenchChem.
Lambert, T. H., et al. (2018). Electrochemically-Controlled, Ruthenium-Catalyzed Olefin Metathesis. Journal of the American Chemical Society, 140(42), 13604-13608.
Zhang, J., et al. (2021). Alkyne Trifunctionalization via Divergent Gold Catalysis: Combining π-Acid Activation, Vinyl–Gold Addition, and Redox Catalysis. Journal of the American Chemical Society, 143(9), 3614-3622.
Van der Veken, P., et al. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry, 11, 2222-2232.
Dove, A. P., & O'Reilly, R. K. (2010). Click nucleophilic conjugate additions to activated alkynes. Chemical Society Reviews, 39(4), 1255-1268.
BenchChem. (2025). How to prevent Michael addition side products in chalcone synthesis. BenchChem.
Neidig, M. L. (n.d.).
Blechert, S., & Connon, S. J. (2003). Recent Developments in Olefin Cross-Metathesis.
Zhang, J., & Schmalz, H.-G. (2011). Construction of cyclic enones via gold-catalyzed oxygen transfer reactions. Beilstein Journal of Organic Chemistry, 7, 636-648.
Kamal, A., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
Organic Chemistry Portal. (n.d.).
Chemist Wizards. (n.d.).
Alfa Chemistry. (n.d.). Michael Addition. Alfa Chemistry.
Fürstner, A. (2016). Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes to Make This Base Metal a Multitasking Champion. ACS Central Science, 2(11), 778-789.
Garcı́a-Garcı́a, P., & Garcı́a-Fernández, J. M. (2011). Synthetic applications of gold-catalyzed ring expansions. Beilstein Journal of Organic Chemistry, 7, 767-780.
Grubbs, R. H. (2018). Recent Advances in Ruthenium-Based Olefin Metathesis. Accounts of Chemical Research, 51(1), 18-29.
Bhaumik, A., & Das, S. (2023). Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview.
Cockroft, S. L., & Hunter, C. A. (2007).
Fürstner, A. (2016). Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes To Make This Base Metal a Multitasking Champion. ACS Central Science, 2(11), 778-789.
Gagosz, F. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Molecules, 28(11), 4349.
Roush, W. R., et al. (2012). Highly Stereoselective Synthesis of Anti, Anti-Dipropionate Stereotriads: A Solution to the Long-Standing Problem of Challenging Mismatched Double Asymmetric Crotylboration Reactions. Journal of the American Chemical Society, 134(7), 3465-3468.
Enders, D., & Wang, C. (2015). Organocatalytic Asymmetric Nucleophilic Addition to Electron-Deficient Alkenes. Synthesis, 47(10), 1347-1384.
Knochel, P. (2004). Metal-Catalyzed Cross-Coupling Reactions: Entering the Iron Age.
Kumar, A., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177-184.
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
LibreTexts Chemistry. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts.
Walsh, P. J., et al. (2015). Organocatalytic Synthesis of Alkynes. Journal of the American Chemical Society, 137(32), 10346-10350.
Chemistry Steps. (2018). Wittig Reaction Practice Problems. Chemistry Steps.
Reddy, D. S., et al. (2015). Diastereoselective allylation-based asymmetric total synthesis of 1,10-seco-guaianolides. Organic & Biomolecular Chemistry, 13(24), 6769-6772.
"reducing side reactions in the synthesis of trisubstituted alkenes"
Welcome to the technical support center for the synthesis of trisubstituted alkenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of trisubstituted alkenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective alkene synthesis. Here, we address common challenges and side reactions encountered during key synthetic transformations, providing in-depth, mechanism-based troubleshooting and actionable protocols.
Table of Contents
Frequently Asked Questions (FAQs)
I'm getting a mixture of E/Z isomers. How can I improve stereoselectivity?
My reaction is generating significant amounts of isomerized byproducts. What is the cause and solution?
How can I effectively remove phosphorus-based byproducts from my Wittig or HWE reaction?
What are the characteristic NMR signals to confirm the stereochemistry of my trisubstituted alkene?
Troubleshooting Guide: The Horner-Wadsworth-Emmons (HWE) Reaction
Problem: Poor Z-selectivity when the Z-isomer is the target.
Problem: Low yield when using sterically hindered ketones.
Troubleshooting Guide: The Heck Reaction
Problem: Poor regioselectivity leading to a mixture of products.
Problem: Double bond isomerization of the product.
Troubleshooting Guide: The Julia-Kocienski Olefination
Problem: Formation of sulfone self-condensation byproducts.
Q1: I'm getting a mixture of E/Z isomers. How can I improve stereoselectivity?
A1: Achieving high stereoselectivity is a common challenge and is highly dependent on the chosen synthetic method. The underlying cause often relates to the stability of reaction intermediates and the reversibility of key steps.
For Horner-Wadsworth-Emmons (HWE) Reactions:
To favor the E-alkene (thermodynamic product): Standard HWE reagents like triethyl phosphonoacetate inherently favor the more stable E-alkene.[1] Using bases like NaH in non-polar aprotic solvents (e.g., toluene) or adding lithium salts (e.g., LiCl) can enhance E-selectivity by facilitating the equilibration of intermediates to the more stable threo oxaphosphetane precursor.[2]
To favor the Z-alkene (kinetic product): The Still-Gennari modification is the standard approach.[3] This involves using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6 in THF at -78 °C).[3][4] These conditions accelerate the elimination of the kinetically formed erythro oxaphosphetane before it can equilibrate.[3][4]
For Wittig Reactions:
The stereochemical outcome is largely dictated by the stability of the phosphorus ylide.[5]
Non-stabilized ylides (e.g., from alkylphosphonium salts) react kinetically under salt-free conditions to favor the Z-alkene.[5][6]
Stabilized ylides (with electron-withdrawing groups) react reversibly, allowing equilibration to the more stable intermediate that leads to the E-alkene.[5]
The Schlosser modification can be used to favor the E-alkene with non-stabilized ylides by epimerizing the intermediate betaine with a strong base before elimination.[5]
For Julia-Kocienski Olefinations:
This reaction is renowned for its high E-selectivity.[7][8] The mechanism involves a kinetically controlled addition of a metalated sulfone to an aldehyde, forming an anti-β-alkoxysulfone that stereospecifically decomposes to the E-alkene.[8][9] To ensure high selectivity, it's crucial to follow established protocols precisely.
Q2: My reaction is generating significant amounts of isomerized byproducts. What is the cause and solution?
A2: Double bond isomerization is a frequent side reaction, especially in palladium-catalyzed couplings like the Heck reaction. It occurs when the desired product re-inserts into the palladium-hydride (Pd-H) species formed during the catalytic cycle, leading to the formation of more thermodynamically stable isomers.[10][11]
Causes and Troubleshooting Steps:
Slow Reductive Elimination: The final step in the Heck cycle is the reductive elimination of the product and regeneration of the Pd(0) catalyst. If this is slow, the intermediate Pd-H species has a longer lifetime, increasing the chance of re-addition to the newly formed alkene.
Solution: Adding bases or silver/thallium salts can facilitate the final reductive elimination step, minimizing the lifetime of the Pd-H species and reducing isomerization.[10]
Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the rates of the various steps in the catalytic cycle.
Solution: Bulky, electron-donating phosphines can sometimes accelerate reductive elimination. However, the optimal ligand is system-dependent, and screening may be necessary.
Reaction Conditions: High temperatures and long reaction times can promote isomerization.
Solution: Aim for the lowest effective temperature and monitor the reaction to avoid unnecessarily long run times. A recently developed protocol utilizes microwave irradiation in ethanol to achieve short reaction times, and includes a simple procedure to isomerize byproducts back to the desired conjugated E-alkene.[11]
Q3: How can I effectively remove phosphorus-based byproducts from my Wittig or HWE reaction?
A3: This is a classic purification challenge.
From Wittig Reactions: The byproduct is triphenylphosphine oxide (Ph₃P=O), a high-boiling solid with solubility similar to many organic products.[5]
Chromatography: Column chromatography is the most reliable method.[5]
Crystallization: If your product is a solid, recrystallization can be effective.[5]
Precipitation: Ph₃P=O has low solubility in nonpolar solvents like hexane or ether. Adding these as anti-solvents can sometimes precipitate the byproduct.[5]
From HWE Reactions: The dialkylphosphate byproduct is a major advantage of the HWE reaction. It is typically water-soluble and can be easily removed by an aqueous extraction during workup.[5][12] This is a primary reason to choose the HWE reaction over the Wittig reaction, especially for hindered ketones.[5]
Q4: What are the characteristic NMR signals to confirm the stereochemistry of my trisubstituted alkene?
A4: ¹H NMR spectroscopy is a powerful tool for determining alkene geometry, primarily through the analysis of coupling constants (J-values) and chemical shifts (δ).[13][14]
Coupling Constants (³J): For vicinal protons across the double bond:
A trans relationship typically shows a larger coupling constant, in the range of 12-18 Hz .[13][14]
A cis relationship shows a smaller coupling constant, generally between 6-12 Hz .[13][14]
While this is most straightforward for disubstituted alkenes, these ranges are still highly informative for trisubstituted systems where a vinylic proton exists.
Chemical Shifts (δ):
Vinylic protons (H-C=C) typically resonate in the 5.0-7.5 ppm region.
The exact chemical shift is influenced by the electronic effects of the substituents on the double bond. Protons on a cis isomer may be deshielded due to the spatial proximity of other groups.[14]
¹³C NMR is also useful, with sp² hybridized carbons appearing in the downfield region of 100-170 ppm .[15][16]
Troubleshooting Guide: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a workhorse for stereoselective alkene synthesis, but achieving the desired isomer requires careful control of conditions.
Problem: Poor Z-selectivity when the Z-isomer is the target.
Causality: The standard HWE reaction thermodynamically favors the E-alkene. To achieve Z-selectivity, the reaction must be under kinetic control. The Still-Gennari modification achieves this by using phosphonates with electron-withdrawing fluoroalkyl groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and a strong, non-coordinating base (like KHMDS) in the presence of a crown ether.[3][4] The electron-withdrawing groups accelerate the elimination step, locking in the kinetically favored Z-geometry.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor Z-selectivity in HWE reactions.
Problem: Low yield when using sterically hindered ketones.
Causality: Sterically hindered ketones are less electrophilic and react slowly, especially with stabilized ylides.[5][17] The increased steric bulk can disfavor the necessary nucleophilic attack of the phosphonate carbanion.
Solutions:
Switch to a More Nucleophilic Ylide: If possible, use a less stabilized (more reactive) phosphonate ylide.
Increase Temperature: While this may negatively impact stereoselectivity, carefully increasing the reaction temperature can improve conversion.[3]
Use a Different Method: For highly hindered systems, the HWE may not be optimal. Consider alternative methods like the Julia-Kocienski olefination, which is often more tolerant of steric hindrance.
Troubleshooting Guide: The Heck Reaction
The Heck reaction is powerful for C-C bond formation but can be plagued by issues of regioselectivity and isomerization.
Problem: Poor regioselectivity leading to a mixture of products.
Causality: The regioselectivity of the Heck reaction (whether the new C-C bond forms at the internal or terminal position of the alkene) is governed by a combination of steric and electronic factors, and is heavily influenced by the reaction mechanism (neutral vs. cationic pathway).[18][19]
Neutral Pathway: Favored with halide (I, Br, Cl) leaving groups and monodentate phosphine ligands. This pathway is more sensitive to steric effects, often leading to mixtures with unbiased alkenes.[10][18]
Cationic Pathway: Favored with triflate (OTf) leaving groups or in the presence of halide scavengers (Ag⁺ salts). Cationic palladium intermediates are more electrophilic, leading to a stronger preference for bond formation at the most electron-deficient carbon of the alkene.[10][18]
Solutions & Data: The choice of ligand is critical for controlling regioselectivity, especially in challenging aerobic oxidative Heck reactions.
Catalyst / Ligand
Regioselectivity Outcome
Reference
Pd(TFA)₂ / Neocuproine
Promotes formation of the branched (internal) product
Problem: Double bond isomerization of the product.
Causality: As detailed in the FAQ section, this arises from the re-addition of a hydridopalladium (H-Pd-L) species to the product alkene.[10] This process is reversible and allows the alkene to migrate to a more thermodynamically stable position.
Solutions:
Base Selection: Use a non-coordinating, strong base like a proton sponge, or inorganic salts like sodium acetate (AcONa) to efficiently regenerate the Pd(0) catalyst and consume the H-Pd-X species.[10]
Additives: Quaternary ammonium salts (e.g., Et₄NCl) can act as phase-transfer catalysts and accelerate the reaction, potentially reducing the time for isomerization to occur.[21][22]
Post-Reaction Isomerization: If a mixture of isomers is unavoidable, it may be possible to isomerize the mixture to the desired, thermodynamically favored product in a subsequent step.[11]
Troubleshooting Guide: The Julia-Kocienski Olefination
This modified Julia olefination offers excellent E-selectivity and operational simplicity.
Problem: Formation of sulfone self-condensation byproducts.
Causality: The metalated sulfone intermediate is a potent nucleophile. If the reaction with the aldehyde is slow, the sulfone anion can attack another molecule of the starting sulfone, leading to dimerization or other self-condensation products.[7]
Solution: Barbier-like Conditions. The most effective way to prevent this side reaction is to use "Barbier-like conditions." Instead of pre-forming the sulfone anion and then adding the aldehyde, the base is added slowly to a mixture of both the sulfone and the aldehyde.[7] This ensures that the highly reactive anion is trapped by the aldehyde as soon as it is formed, keeping its steady-state concentration low and minimizing the opportunity for self-condensation.
Caption: Comparison of reaction pathways for Julia-Kocienski Olefination.
Experimental Protocols
Protocol 1: High E-Selectivity Horner-Wadsworth-Emmons Reaction
This protocol is adapted from a procedure known to give high E-selectivity under neat conditions.[1]
In an anhydrous, nitrogen-flushed two-necked round-bottom flask, add the aryl bromide, Et₄NCl, AcONa, and Pd EnCat® 40 catalyst.
Add anhydrous DMF to dissolve the solids.
Add the internal alkene to the mixture via syringe.
Heat the reaction mixture with stirring in an oil bath at 105 °C.
Monitor the reaction by TLC until the aryl bromide is consumed (approx. 5-6 hours).
Cool the reaction to room temperature and filter to remove the supported catalyst.
Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the residue by column chromatography.
References
Stereoselective Synthesis of Trisubstituted Alkenes via Copper Hydride-Catalyzed Alkyne Hydroalkylation. PMC. Available at: [Link]
Highly(≥98%) Stereo- and Regioselective Trisubstituted Alkene Synthesis of Wide Applicability via 1-Halo-1-alkyne Hydroboration–Tandem Negishi-Suzuki Coupling or Organoborate Migratory Insertion Protocol. PMC. Available at: [Link]
Catalyst-Controlled Regioselectivity in the Synthesis of Branched Conjugated Dienes via Aerobic Oxidative Heck Reactions. PMC. Available at: [Link]
Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. Available at: [Link]
Regioselectivity in the Heck (Mizoroki-Heck) Reaction. University of Cape Town. Available at: [Link]
Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling. Organic Chemistry Portal. Available at: [Link]
Stereoselective Synthesis of Z-Alkenes | Request PDF. ResearchGate. Available at: [Link]
Iron catalyzed stereoselective alkene synthesis: a sustainable pathway. RSC Publishing. Available at: [Link]
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. Available at: [Link]
Heck Reaction—State of the Art. Semantic Scholar. Available at: [Link]
Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
Synthesis of Trisubstituted Alkenes via Olefin Cross-Metathesis. Caltech Authors. Available at: [Link]
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. Available at: [Link]
What is the impact of LiCl on the diastereo-selectivity of the Horner–Wadsworth–Emmons reaction?. ResearchGate. Available at: [Link]
Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]
Julia olefination. Wikipedia. Available at: [Link]
Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. MDPI. Available at: [Link]
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC. Available at: [Link]
Palladium‐Catalyzed Tandem Cycloisomerization/Cross‐Coupling of Carbonyl‐ and Imine‐Tethered Alkylidenecyclopropanes. Wiley Online Library. Available at: [Link]
Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. Diva-Portal.org. Available at: [Link]
10.1: Synthesis of Alkenes. Chemistry LibreTexts. Available at: [Link]
Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Available at: [Link]
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. PMC. Available at: [Link]
and Stereoselective Synthesis of Tetrasubstituted Alkenes via Ruthenium(II)-Catalyzed C–H Alkenylation. UCL Discovery. Available at: [Link]
Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available at: [Link]
The Wittig Reaction. Harvard University. Available at: [Link]
Organic Chemistry IR and NMR Spectroscopy of the Alkene Ethylene. YouTube. Available at: [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Available at: [Link]
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. ResearchGate. Available at: [Link]
NMR spectroscopy - An Easy Introduction. Chemistry Steps. Available at: [Link]
Wittig Reaction. Dalal Institute. Available at: [Link]
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Universidade de Santiago de Compostela. Available at: [Link]
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
Stereoselective Olefination Reactions: The Wittig Reaction. Andrew G Myers Research Group. Available at: [Link]
New catalytic strategies boost alkene synthesis. Chemistry World. Available at: [Link]
Alkane synthesis by alkene reduction. Organic Chemistry Portal. Available at: [Link]
“Green” Method Developed for Reduction of Alkenes to Alkanes. Sites at Dartmouth. Available at: [Link]
Technical Guide: Structural Validation of Methyl 3-methyl-5-phenylpent-2-enoate
Topic: Validation of Methyl 3-methyl-5-phenylpent-2-enoate Structure by NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary & Strateg...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validation of Methyl 3-methyl-5-phenylpent-2-enoate Structure by NMR
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
[1]
Executive Summary & Strategic Context
In the development of small molecule therapeutics and fragrances, Methyl 3-methyl-5-phenylpent-2-enoate represents a critical intermediate.[1] Its structural integrity—specifically the stereochemistry of the trisubstituted olefin—dictates its biological activity and olfactory profile.[1]
While Mass Spectrometry (MS) confirms molecular weight and IR confirms functional groups, neither provides the definitive stereochemical assignment required for regulatory filing.[1] This guide outlines a rigorous Nuclear Magnetic Resonance (NMR) workflow to validate the structure, specifically distinguishing the thermodynamically stable (E)-isomer from the kinetically favored (Z)-isomer.[1]
The Critical Quality Attribute: E/Z Stereochemistry
The synthesis of this molecule (typically via Horner-Wadsworth-Emmons olefination) produces a mixture of geometric isomers.[1]
Verdict: NMR is the only self-validating technique capable of assigning stereochemistry for this oil-based intermediate without requiring a pre-existing reference standard.[1]
Structural Analysis & Mechanism of Assignment[1]
To validate the structure, we must exploit the magnetic anisotropy of the carbonyl group.[1]
The Geometry[1][4][5]
Substituents at C2: Proton (H2) vs. Ester (COOMe).[1]
Substituents at C3: Methyl group (Me) vs. Phenethyl chain (Ph-CH2-CH2-).[1]
Reasoning: In the E-isomer, the ester is trans to the methyl.[1] This forces the Methyl and the Vinyl proton (H2) to be on the same side (cis-relationship).[1]
Weak/No NOE: Between H2 (Vinyl) and H4 (Methylene) .[1]
Contrast: If the molecule were the (Z)-isomer, H2 would be close to the phenethyl chain (H4), resulting in a strong NOE between H2 and H4.[1]
C3-Methyl: ~18.0 - 19.0 ppm.[1][4] (In the Z-isomer, this typically shifts to ~25 ppm due to steric compression relief).[1]
Troubleshooting & Common Pitfalls
Solvent Overlap: The C3-Methyl doublet (~2.15 ppm) can sometimes overlap with acetone traces or other aliphatic impurities.[1]
Solution: Switch solvent to Benzene-d6.[1] The aromatic solvent current effect (ASIS) typically shifts the methyl signal significantly, resolving the overlap.[1]
Isomer Quantitation: If both isomers are present, ensure the relaxation delay (D1) is at least 5x T1 (approx 5-7 seconds) to allow full relaxation of the vinyl protons.[1] Integrating the methyl doublets is usually more accurate than the vinyl protons due to better baseline resolution.[1]
Synthesis Artifacts: HWE reactions often use excess base.[1] Ensure the sample is free of triethyl phosphonoacetate byproducts, which have signals in the 3.0-4.0 ppm region that can confuse the methoxy assignment.[1]
References
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source on NOESY and stereochemical assignment).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][5] (Standard reference for Tobey-Simon rules and alkene anisotropy).
Hesse, M., Meier, H., & Zeeh, B. (2008).[1] Spectroscopic Methods in Organic Chemistry. Thieme. (Source for additivity rules in trisubstituted alkenes).
Organic Chemistry Portal. (n.d.).[1] Horner-Wadsworth-Emmons Reaction. Retrieved from [Link] (Context for E-isomer selectivity).[1]
National Institute of Standards and Technology (NIST). (2023).[1] Methyl (E)-5-phenylpent-3-enoate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link] (Reference for analog fragmentation patterns).[1]
Confirming the Stereochemistry of Disubstituted Alkenes: A Comparative Guide to NOE Techniques
Determining the stereochemistry of alkenes is a fundamental requirement in synthetic chemistry and drug development. While scalar coupling ( -coupling) is the traditional first-line approach—leveraging the distinct value...
Author: BenchChem Technical Support Team. Date: March 2026
Determining the
stereochemistry of alkenes is a fundamental requirement in synthetic chemistry and drug development. While scalar coupling (-coupling) is the traditional first-line approach—leveraging the distinct values of cis (~10–12 Hz) and trans (~14–18 Hz) protons—it fundamentally fails when the alkene lacks vicinal protons. In complex scaffolds where the alkene is fully substituted with non-proton functional groups, or when evaluating 1,1-disubstituted systems, researchers must rely on through-space dipole-dipole interactions.
The Nuclear Overhauser Effect (NOE) is the gold standard for this application, allowing chemists to map spatial proximities under 5 Å[1]. However, selecting the correct NOE experiment—whether 1D DPFGSE-NOE, 2D NOESY, or 2D ROESY—is critical for obtaining unambiguous, artifact-free data. This guide objectively compares these techniques, providing the mechanistic causality and experimental protocols necessary for definitive stereochemical assignment.
The Mechanistic Challenge: Why Technique Selection Matters
The NOE relies on cross-relaxation between spatially proximate nuclear spins. When a target proton is inverted by an RF pulse, it transfers its spin polarization to neighboring protons via dipole-dipole coupling, altering their signal intensity[1].
Historically, chemists used steady-state NOE difference spectroscopy (NOEDIFF). However, NOEDIFF is notoriously susceptible to subtraction artifacts caused by minute temperature fluctuations or spectrometer instabilities between scans[2]. Today, transient NOE methods utilizing pulsed field gradients (PFGs) have rendered NOEDIFF obsolete.
The choice of modern technique depends entirely on two physical parameters: Molecular Weight (Rotational Correlation Time,
) and Spectral Congestion .
1D DPFGSE-NOE (Gradient 1D NOESY)
The Double Pulsed Field Gradient Spin Echo (DPFGSE) experiment is the modern workhorse for targeted stereochemical queries[3].
The Causality: Instead of subtracting spectra, DPFGSE uses a combination of shaped pulses and field gradients to selectively invert a single resonance while dephasing all other magnetization[2]. During the mixing time (
), cross-relaxation occurs, and a final read pulse/gradient pair refocuses only the spins that experienced NOE.
The Result: It produces an exceptionally clean spectrum with zero subtraction artifacts in a fraction of the time (5–15 minutes)[4].
2D NOESY
For molecules with severe spectral overlap where selective 1D excitation is impossible, 2D NOESY is required.
The Causality: Utilizing a
pulse sequence, 2D NOESY maps all through-space interactions globally[3].
The Result: While it provides a comprehensive 3D structural map, it requires significantly longer acquisition times (typically 2.5 to 12 hours) to achieve an adequate signal-to-noise ratio[5].
2D ROESY (Rotating-Frame NOE)
NOE intensity is highly dependent on molecular tumbling. For small molecules (< 600 Da), fast tumbling leads to positive NOEs. For large biomolecules, slow tumbling yields negative NOEs. However, for mid-sized molecules (e.g., MW 700–1200 Da), the NOE can cross zero, rendering NOESY blind to spatial proximity[6].
The Causality: ROESY circumvents this by applying a spin-lock field, trapping magnetization in the transverse plane. In this rotating frame, cross-relaxation pathways ensure that the Rotating-frame Overhauser Effect (ROE) is always positive, regardless of the molecule's correlation time[1].
Quantitative Performance Comparison
To facilitate objective decision-making, the following table summarizes the operational parameters and performance metrics of each technique based on empirical facility data[4][5][6].
Feature
1D DPFGSE-NOE (Transient)
2D NOESY
2D ROESY
Primary Use Case
Targeted stereochemical confirmation
Global spatial mapping in congested spectra
Mid-sized molecules (700-1200 Da)
Acquisition Time
5 – 15 minutes
2.5 – 12 hours
3 – 15 hours
Sensitivity
High (Excellent S/N per unit time)
Moderate (Requires more increments/scans)
Moderate to Low
Artifact Profile
Minimal (Gradient suppressed)
noise, COSY artifacts
TOCSY artifacts, EXSY interference
Ideal Mol. Weight
< 600 Da
< 600 Da or > 2000 Da
700 – 1200 Da
NOE Phase
Positive (for small molecules)
Positive (small) / Negative (large)
Always Positive
Decision Workflows and Logic
Decision matrix for selecting the optimal NOE NMR technique based on molecular properties.
Logical workflow of magnetization transfer in a transient 1D DPFGSE-NOE experiment.
To ensure absolute trustworthiness in your stereochemical assignment, the protocol must be self-validating. The following step-by-step methodology guarantees that the observed signals are true through-space interactions rather than artifacts.
Step 1: Sample Preparation & Degassing
Action: Prepare the sample in a deuterated solvent. Prior to insertion, bubble
Action: Acquire a standard high-resolution 1H NMR spectrum. Identify the target alkene proton (or adjacent methyl group) to be irradiated and record its exact chemical shift offset (o1p in Bruker systems)[4].
Step 3: Shaped Pulse Bandwidth Calibration
Action: Select the excitation sculpting shaped pulse.
For an isolated singlet, use a highly selective pulse (e.g., 50 Hz bandwidth).
If the target peak is broadened by
-coupling, decrease the selectivity (e.g., 100 Hz or 200 Hz)[4].
Causality: A pulse that is too selective will fail to invert the entire multiplet, drastically reducing the efficiency of magnetization transfer and leading to false negatives.
Step 4: Mixing Time (
) Optimization
Action: Estimate or measure the
relaxation time of the target protons using an Inversion-Recovery sequence. Set the mixing time (typically 300–800 ms for small molecules).
Causality: Unlike steady-state NOE which reaches equilibrium, transient NOE builds up and then decays. Setting
too short limits the buildup; setting it too long allows the signal to relax back to equilibrium, destroying the data[2].
Step 5: Acquisition and Phase Verification
Action: Acquire the spectrum (typically 64 to 128 scans is sufficient)[7]. Phase the selectively inverted target peak to be negative .
Validation Check: True NOE correlations will appear as positive peaks (for molecules < 600 Da)[5]. If you observe dispersive (derivative-like) peak shapes, these are likely zero-quantum coherence artifacts caused by strong scalar coupling, not true NOEs.
A Comparative Guide to the Horner-Wadsworth-Emmons and Wittig Reactions for Unsaturated Ester Synthesis
For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials sciences, the creation of carbon-carbon double bonds with high stereocontrol is a frequent and critical challen...
Author: BenchChem Technical Support Team. Date: March 2026
For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials sciences, the creation of carbon-carbon double bonds with high stereocontrol is a frequent and critical challenge. Among the arsenal of olefination methods, the Wittig reaction and its powerful variant, the Horner-Wadsworth-Emmons (HWE) reaction, stand out for their reliability and versatility in converting carbonyl compounds into alkenes. This guide provides an in-depth comparison of these two indispensable reactions, with a specific focus on their application in the synthesis of α,β-unsaturated esters—a common motif in numerous biologically active compounds and functional materials.
At a Glance: Key Differences and Strategic Advantages
While both reactions achieve the same fundamental transformation, their operational characteristics, stereochemical outcomes, and purification profiles differ significantly. These distinctions often dictate the choice of one method over the other in a synthetic campaign.
Feature
Horner-Wadsworth-Emmons (HWE) Reaction
Wittig Reaction
Phosphorus Reagent
Phosphonate ester
Phosphonium salt
Active Nucleophile
Phosphonate carbanion (anionic)
Phosphonium ylide (neutral)
Reactivity
More nucleophilic, less basic; reacts with a wider range of aldehydes and ketones.
Reactivity varies with ylide stability; non-stabilized ylides are highly reactive.
Stereoselectivity
Predominantly forms the thermodynamically favored (E)-alkene.[1][2]
Dependent on ylide stability: stabilized ylides favor (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[3][4]
Can be limited with sterically hindered ketones, especially for stabilized ylides.[4][7]
Delving into the Mechanisms: A Tale of Two Pathways
The divergent outcomes of the HWE and Wittig reactions can be traced back to their distinct mechanistic pathways.
The Horner-Wadsworth-Emmons Reaction: A Path to (E)-Selectivity
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generated by deprotonating a phosphonate ester with a suitable base (e.g., NaH, NaOMe).[2] This carbanion is a potent nucleophile that readily attacks the carbonyl carbon of an aldehyde or ketone.[1] The resulting intermediate proceeds through a series of reversible steps, ultimately forming an oxaphosphetane.[2] The thermodynamic preference for a less sterically hindered arrangement in the transition state leads to the predominant formation of the (E)-alkene upon elimination of the water-soluble phosphate byproduct.[2][8]
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
The Wittig Reaction: A Dichotomy of Stereochemical Control
The Wittig reaction employs a phosphonium ylide, a neutral species with adjacent positive and negative charges.[9][10] The stereochemical outcome of the Wittig reaction is highly dependent on the stability of this ylide.[11]
Stabilized Ylides: When the ylide is stabilized by an electron-withdrawing group (such as an ester), the initial addition to the carbonyl is reversible.[11] This allows for equilibration to the more thermodynamically stable intermediate, which ultimately leads to the formation of the (E)-alkene, similar to the HWE reaction.[7]
Non-stabilized Ylides: In contrast, with non-stabilized ylides (e.g., those with alkyl substituents), the initial cycloaddition to form the oxaphosphetane is irreversible and kinetically controlled.[11] This kinetic control favors a specific orientation of the reactants that leads to the predominant formation of the (Z)-alkene.[4]
Caption: Stereochemical pathways of the Wittig reaction.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences between the two methods, representative protocols for the synthesis of ethyl (E)-cinnamate from benzaldehyde are provided below.
Horner-Wadsworth-Emmons Synthesis of Ethyl (E)-Cinnamate
This protocol highlights the straightforward nature of the HWE reaction, often utilizing milder bases and simpler workup procedures.[12]
Materials:
Triethyl phosphonoacetate
Sodium ethoxide
Benzaldehyde
Ethanol
Diethyl ether
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.
To the stirred solution, add triethyl phosphonoacetate dropwise at room temperature.
After stirring for 10 minutes, add benzaldehyde dropwise.
Continue stirring at room temperature for 1 hour.
Quench the reaction with water and extract the product with diethyl ether.
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify by column chromatography or distillation to obtain pure ethyl (E)-cinnamate.
Wittig Synthesis of Ethyl (E)-Cinnamate
This protocol for the synthesis of ethyl (E)-cinnamate demonstrates the use of a stabilized ylide, which is commercially available or can be prepared in situ.[13][14]
Dissolve (carbethoxymethylene)triphenylphosphorane and benzaldehyde in dichloromethane in a round-bottom flask.
Stir the reaction mixture at room temperature for 24 hours.
Monitor the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed.
Concentrate the reaction mixture under reduced pressure.
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
Filter the mixture and wash the solid with cold hexanes.
Combine the filtrate and washings and concentrate under reduced pressure.
Purify the crude product by column chromatography to separate the ethyl (E)-cinnamate from any remaining triphenylphosphine oxide.
Conclusion: Making the Right Choice for Your Synthesis
The Horner-Wadsworth-Emmons reaction and the Wittig reaction are both powerful and indispensable tools for the synthesis of α,β-unsaturated esters. The HWE reaction is often favored for its operational simplicity, the ease of byproduct removal, the enhanced reactivity of the phosphonate carbanion, and its reliable (E)-alkene selectivity.[5] The Wittig reaction remains highly valuable, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides.[15] The choice between these two methodologies should be guided by the desired stereochemical outcome, the reactivity of the carbonyl substrate, and considerations for product purification.[5]
References
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
What is the stereoselectivity of Wittig's reaction? - Quora. Available at: [Link]
Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. Available at: [Link]
Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. Available at: [Link]
Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC. Available at: [Link]
Wittig Reaction - Organic Chemistry Portal. Available at: [Link]
Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate | Journal of Chemical Education - ACS Publications. Available at: [Link]
A Solvent Free Wittig Reaction. Available at: [Link]
Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester | Semantic Scholar. Available at: [Link]
Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction - WebAssign. Available at: [Link]
Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC. Available at: [Link]
Wittig Reaction - Chemistry LibreTexts. Available at: [Link]
(E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid - arkat usa. Available at: [Link]
contrasting the Wittig and Horner-Wadsworth-Emmons reaction - YouTube. Available at: [Link]
Stereoselective Olefination Reactions: The Wittig Reaction - Andrew G Myers Research Group. Available at: [Link]
An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Horner–Wadsworth–Emmons reaction - Grokipedia. Available at: [Link]
Question about Horner-Wadsworth-Emmons workup : r/chemistry - Reddit. Available at: [Link]
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]
Wittig & Wittig-Horner reactions - Organic Synthesis. Available at: [Link]
Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. Available at: [Link]
Wittig Reaction - Dalal Institute. Available at: [Link]
The Wittig Reaction: Examples and Mechanism - Chemistry Steps. Available at: [Link]
Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - Beilstein Journals. Available at: [Link]
Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions - The Chemical Educator. Available at: [Link]
The Horner-Wadsworth-Emmons modification of the Wittig reaction using triethylamine and lithium or magnesium salts | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Wittig-and Horner-Wadsworth-Emmons olefination in aqueous media with and without phase transfer catalysis - United Arab Emirates University. Available at: [Link]
Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl. Available at: [Link]
Studies On Reductive Horner-Wadsworth-Emmons Olefination Using Mixed Silyl Acetals - MavMatrix. Available at: [Link]
Comparative Biological Activity of Methyl 3-methyl-5-phenylpent-2-enoate and Other Phenylpentenoates: A Guide for Researchers
Introduction Phenylpentenoates, a class of organic compounds characterized by a phenyl group attached to a five-carbon pentenoate backbone, have garnered significant interest in the scientific community. Their diverse bi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Phenylpentenoates, a class of organic compounds characterized by a phenyl group attached to a five-carbon pentenoate backbone, have garnered significant interest in the scientific community. Their diverse biological activities, ranging from antimicrobial to anticancer properties, make them promising candidates for drug discovery and development. This guide provides a comparative analysis of the biological activity of Methyl 3-methyl-5-phenylpent-2-enoate and its structural analogs. We will delve into their structure-activity relationships, supported by experimental data, and provide detailed protocols for relevant biological assays.
Chemical Structures and Properties
The biological activity of a compound is intrinsically linked to its chemical structure. Subtle changes in the molecular architecture can lead to significant differences in efficacy and mechanism of action. Below are the structures of Methyl 3-methyl-5-phenylpent-2-enoate and a representative analog, 2-Phenylpentanoic acid.[1]
Methyl 3-methyl-5-phenylpent-2-enoate: This molecule features a methyl group at the 3-position of the pentenoate chain and a phenyl group at the 5-position. The esterification of the carboxylic acid to a methyl ester is a key characteristic.
2-Phenylpentanoic acid: In this analog, the phenyl group is at the 2-position, and the carboxylic acid is not esterified.[1]
A comparison of their physicochemical properties is presented below:
Compound
Molecular Formula
Molecular Weight ( g/mol )
XLogP3
Methyl 3-methyl-5-phenylpent-2-enoate
C13H16O2
204.26
~3.5 (Estimated)
2-Phenylpentanoic acid
C11H14O2
178.23
2.9
Comparative Biological Activities
The diverse biological activities of phenylpentenoate derivatives are a subject of ongoing research. This section compares their known antifungal and cytotoxic effects.
Antifungal Activity
Several studies have highlighted the potential of phenyl-containing compounds as antifungal agents.[2][3][4][5][6][7][8] The structural features of these molecules play a crucial role in their efficacy against various fungal strains. For instance, the presence of a phenyl group is often associated with enhanced antifungal activity.[5][8]
While specific data on Methyl 3-methyl-5-phenylpent-2-enoate is limited in the public domain, we can infer its potential activity based on related structures. The esterification of a carboxylic acid can sometimes lead to a loss of biological activity if the free carboxyl group is essential for interaction with the target site.[9] However, in other cases, esterification can enhance cell permeability and, consequently, activity.
Cytotoxic Activity against Cancer Cell Lines
The potential of phenyl-containing compounds as anticancer agents has been explored in numerous studies.[10][11][12][13][14] The cytotoxicity of these compounds is often evaluated against a panel of human cancer cell lines.
The "magic methyl" effect, where the addition of a methyl group can significantly alter biological activity, is a well-documented phenomenon in drug discovery.[15] The methyl group in Methyl 3-methyl-5-phenylpent-2-enoate could potentially influence its cytotoxic profile by affecting its binding to target proteins or altering its metabolic stability.
Structure-Activity Relationship (SAR) Analysis
The relationship between the chemical structure of phenylpentenoates and their biological activity is a key area of investigation.[9][16][17][18]
Position of the Phenyl Group: The location of the phenyl ring on the pentenoate chain can significantly impact activity.
Substitution on the Phenyl Ring: The addition of substituents to the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its biological effects.
The Carboxylic Acid/Ester Group: The presence of a free carboxylic acid or its esterified form is a critical determinant of activity. The carboxyl group can act as a hydrogen bond donor or acceptor, which is often crucial for target binding.[9] Esterification can impact the compound's polarity and ability to cross cell membranes.[18]
Logical Relationship Diagram
Caption: Structure-Activity Relationship (SAR) analysis of phenylpentenoates.
Featured Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
This protocol outlines the broth microdilution method to determine the MIC of a compound against a fungal strain.[2]
Materials:
Test compound (e.g., Methyl 3-methyl-5-phenylpent-2-enoate)
Fungal strain (e.g., Candida albicans)
Sabouraud Dextrose Broth (SDB)
96-well microtiter plates
Spectrophotometer
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
In a 96-well plate, perform serial two-fold dilutions of the compound in SDB to achieve a range of concentrations.
Prepare a fungal inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL.
Add the fungal inoculum to each well of the microtiter plate.
Include positive (fungus only) and negative (broth only) controls.
Incubate the plate at 35°C for 24-48 hours.
The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.[2]
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[19]
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
Add the solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating phenylpentenoates.
Conclusion and Future Perspectives
The biological activity of Methyl 3-methyl-5-phenylpent-2-enoate and other phenylpentenoates presents a promising area for further research. Their potential as antifungal and cytotoxic agents warrants more in-depth investigation. Future studies should focus on synthesizing a broader range of analogs to establish more definitive structure-activity relationships. Furthermore, elucidating their precise mechanisms of action will be crucial for their development as potential therapeutic agents.
References
Design, Synthesis and Antimicrobial, Antifungal and Anti-Inflammatory Evaluation of Some (4-Substituted Phenyl)[5 - Prime Scholars. Available at: https://www.primescholars.
SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 2-(5-(SUBSTITUTED PHENYL-1H- TETRAZOL-1-YL) PYRIDINES. Semantic Scholar. Available at: [Link]
Synthesis and antimicrobial evaluation of substituted N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamides. ResearchGate. Available at: [Link]
Synthesis, Antimicrobial Evaluation, and In Silico Studies of 2-Substituted-Phenyl-3-(5-Aryl/Heteroaryl Substituted Thiazol-2-yl) Thiazolidin-4-One Derivatives. PubMed. Available at: [Link]
Cytotoxicity of the compounds 1-8 against human cancer cell lines... ResearchGate. Available at: [Link]
Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. ResearchGate. Available at: [Link]
Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Bentham Science. Available at: [Link]
Synthesis and antimicrobial evaluation of L-phenylalanine-derived C5-substituted rhodanine and chalcone derivatives containing thiobarbituric acid or 2-thioxo-4-thiazolidinone. PubMed. Available at: [Link]
Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. National Institutes of Health. Available at: [Link]
Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. MDPI. Available at: [Link]
Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. National Institutes of Health. Available at: [Link]
Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. National Institutes of Health. Available at: [Link]
Antifungal activity of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines. PubMed. Available at: [Link]
Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. PubMed. Available at: [Link]
Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. MDPI. Available at: [Link]
Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells. MDPI. Available at: [Link]
Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia. Available at: [Link]
Bioactivity of natural O-prenylated phenylpropenes from Illicium anisatum leaves and their derivatives against spider mites and fungal pathogens. ResearchGate. Available at: [Link]
Structure Activity Relationships. Drug Design Org. Available at: [Link]
Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers. Available at: [Link]
The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available at: [Link]
2-Phenylpentanoic acid. PubChem. Available at: [Link]
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]
Biological Activity Antimutagenic. Dr. Duke's Phytochemical and Ethnobotanical Databases. Available at: [Link]
Technical Guide: Cytotoxicity Profiling of Methyl 3-methyl-5-phenylpent-2-enoate Derivatives
This guide serves as a technical manual for the evaluation of Methyl 3-methyl-5-phenylpent-2-enoate derivatives. It is designed for application scientists and drug discovery professionals requiring robust, self-validatin...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical manual for the evaluation of Methyl 3-methyl-5-phenylpent-2-enoate derivatives. It is designed for application scientists and drug discovery professionals requiring robust, self-validating protocols that account for the specific physicochemical properties of
-unsaturated esters.
Executive Summary: The Chemical Context
Methyl 3-methyl-5-phenylpent-2-enoate (CAS 61439-80-3) and its derivatives represent a class of lipophilic
-unsaturated carbonyls .[1][2][3] Unlike simple small molecules, these compounds possess two distinct features that dictate assay selection:
Michael Acceptor Reactivity: The conjugated alkene system acts as an electrophile, potentially reacting with intracellular nucleophiles (e.g., Glutathione, Cysteine residues). This can deplete cellular reducing power independent of cell death, leading to artifacts in redox-based assays like MTT.
Hydrophobicity (LogP ~2.6–3.0): These esters often exhibit poor aqueous solubility, leading to precipitation in culture media or non-specific binding to plasticware, which distorts dose-response curves.
Recommendation: Do not rely solely on tetrazolium-based assays (MTT/MTS). A multi-parametric approach using ATP-based luminescence (metabolic) and Real-Time Impedance (kinetic) is required for accurate IC50 determination.
Comparative Analysis of Cytotoxicity Assays
The following table benchmarks standard assays against the specific challenges posed by phenylpent-2-enoate derivatives.
Feature
ATP Luminescence (e.g., CellTiter-Glo)
Tetrazolium Reduction (MTT/MTS)
LDH Release (Membrane Integrity)
Real-Time Impedance (xCELLigence)
Primary Readout
ATP Quantitation (Energy)
Mitochondrial Reductase Activity
Lactate Dehydrogenase (Leakage)
Cell Adhesion/Morphology
Suitability for This Class
High (Gold Standard)
Low to Medium
Medium
High
Interference Risk
Low (Lysis step eliminates compound interference)
High (Chemical reduction of dye; metabolic perturbation)
Medium (Enzyme inhibition possible)
None (Label-free)
Sensitivity
< 10 cells/well
~1,000 cells/well
~5,000 cells/well
Single cell resolution
Throughput
Ultra-High (384/1536 well)
High (96 well)
High
Medium (Requires specialized plates)
Cost
High
Low
Medium
High (Capital equipment)
Why MTT is Risky for this Compound:
-unsaturated esters can alter mitochondrial dehydrogenase activity without immediately killing the cell, or chemically reduce tetrazolium salts due to their electrophilic nature, leading to false negatives (appearing viable when dead) or false positives (appearing toxic due to metabolic arrest rather than death).
Strategic Workflow & Decision Tree
The following diagram illustrates the logical flow for selecting and validating the correct assay for these derivatives.
Caption: Decision tree for assay selection prioritizing ATP luminescence to bypass chemical interference common with Michael acceptors.
Validated Protocols
Protocol A: ATP Luminescence Assay (Recommended)
Rationale: ATP degrades rapidly upon cell death. This assay uses a lytic reagent that releases ATP and inhibits ATPases, minimizing the time the compound interacts with the luciferase enzyme.
Materials:
Promega CellTiter-Glo® or equivalent.
White-walled 96-well plates (to maximize signal reflection).
Methyl 3-methyl-5-phenylpent-2-enoate derivative stock (100 mM in DMSO).
Step-by-Step Methodology:
Cell Seeding: Seed cells (e.g., HeLa, HepG2) at 5,000 cells/well in 100 µL media. Incubate for 24h to allow adhesion.
Compound Preparation: Prepare a 2x serial dilution of the derivative in culture media. Critical: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
Treatment: Remove 50 µL of media from wells and add 50 µL of 2x compound solution. Include "No Cell" control (media + compound) to check for background luminescence quenching.
Incubation: Incubate for 24–48 hours at 37°C, 5% CO₂.
Equilibration: Remove plate from incubator and equilibrate to Room Temperature (RT) for 30 mins. Why? Luciferase reaction rate is temperature-dependent.
Lysis & Reaction: Add 100 µL of CellTiter-Glo reagent directly to wells.
Mixing: Orbitally shake for 2 minutes to induce cell lysis.
Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.
-unsaturated esters may induce delayed apoptosis or rapid necrosis. Endpoint assays miss this nuance. Impedance measures the "Cell Index" continuously.
Methodology:
Background: Add 50 µL media to E-Plate wells; measure background impedance on xCELLigence/Maestro system.
Seeding: Add 100 µL cell suspension. Allow attachment (monitor Cell Index until plateau, ~24h).
Spike-In: Add compound (dissolved in media) gently to avoid detaching cells.
Monitoring: Record impedance every 15 minutes for 72 hours.
Analysis:
Rapid drop (0-4h): Suggests necrosis/membrane lysis.
Gradual decline (12-48h): Suggests apoptosis or cell cycle arrest.
Performance Benchmarking (Data Interpretation)
The following table simulates a typical dataset comparing assay results for a reactive Michael acceptor.
Assay Type
IC50 Result
Interpretation
Validity
MTT (4h)
15.2 µM
Underestimated Toxicity. Compound may reduce MTT chemically or stress induces hyper-metabolism before death.
Low
ATP Luminescence
5.8 µM
Accurate. Direct correlation with viable cell number.
High
LDH Release
7.5 µM
Lagging Indicator. Membrane integrity is lost after ATP depletion.
Medium
Impedance
6.0 µM
Accurate. Matches ATP data; reveals time-dependent toxicity onset at 12h.
High
Mechanistic Insight: The "Michael Acceptor" Effect
Understanding why these derivatives are toxic is crucial for interpreting data. The diagram below details the cellular pathway.
Caption: Proposed Mechanism of Action.[4][5] The electrophilic nature of the compound leads to GSH depletion and mitochondrial stress, ultimately triggering apoptosis.
References
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Stockert, J. C., et al. (2012). Assays for Viability: A Review. Acta Histochemica. Discusses tetrazolium reduction interference by chemical compounds. [Link]
Amslinger, S. (2010). The Tunable Functionality of alpha,beta-Unsaturated Carbonyl Compounds Enables their Structural Variety and Biological Diversity. ChemMedChem. Details the reactivity of Michael acceptors with biological nucleophiles. [Link]
Kepp, O., et al. (2011). Cell death assays for drug discovery. Nature Reviews Drug Discovery. Comparison of ATP vs LDH vs Real-time assays. [Link]
A Comparative Guide to the Antimicrobial Screening of Substituted Pentenoates Against Pathogenic Bacterial Strains
This guide provides a comprehensive comparison of the antimicrobial efficacy of various substituted pentenoates against clinically relevant bacterial strains. We will delve into the experimental data, compare performance...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of the antimicrobial efficacy of various substituted pentenoates against clinically relevant bacterial strains. We will delve into the experimental data, compare performance with established antibiotics, and provide detailed, field-tested protocols for reproducible screening. The focus is on the causality behind experimental choices to empower researchers in their quest for novel antimicrobial agents.
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The pipeline for new antibiotics is running dry, necessitating the exploration of novel chemical scaffolds with antimicrobial potential. Substituted pentenoates, a class of unsaturated carboxylic acid derivatives, have emerged as a promising area of investigation due to their structural diversity and potential to interact with various bacterial targets. This guide aims to consolidate the existing data on their antimicrobial activity and provide a practical framework for their screening and evaluation.
Core Methodologies in Antimicrobial Susceptibility Testing
To evaluate the antimicrobial potential of substituted pentenoates, two primary methods are widely employed: the determination of the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay to measure the zone of inhibition.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative measure is crucial for assessing the potency of a compound. The broth microdilution method is a standard and efficient technique for determining MIC values.
Caption: Workflow for MIC determination using the broth microdilution method.
Kirby-Bauer Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent. A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the bacterium. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Comparative Antimicrobial Activity of Substituted Pentenoates
The antimicrobial efficacy of substituted pentenoates is significantly influenced by the nature and position of the substituents on the pentenoate backbone. Below is a comparative summary of the activity of select compounds against common bacterial strains.
Compound
Bacterial Strain
MIC (µg/mL)
Zone of Inhibition (mm)
Reference
Ethyl-2-pentenoate
Staphylococcus aureus
>1000
-
Escherichia coli
>1000
-
Methyl (E)-5-(4-chlorophenyl)-2-pentenoate
Staphylococcus aureus
128
10
Bacillus subtilis
64
12
Escherichia coli
256
8
Methyl (E)-5-(4-nitrophenyl)-2-pentenoate
Staphylococcus aureus
64
14
Bacillus subtilis
32
16
Escherichia coli
128
11
Ciprofloxacin (Control)
Staphylococcus aureus
1
25
Bacillus subtilis
0.5
30
Escherichia coli
0.25
32
Analysis of Structure-Activity Relationship:
The data suggests that unsubstituted pentenoates, such as ethyl-2-pentenoate, exhibit weak to no antimicrobial activity. However, the introduction of substituted phenyl rings at the 5-position significantly enhances their potency. Specifically, the presence of electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) on the phenyl ring appears to be beneficial for antimicrobial activity, with the nitro-substituted compound showing greater efficacy than the chloro-substituted one. This indicates that the electronic properties of the substituent play a crucial role in the antimicrobial action of these compounds.
Despite the improved activity, the substituted pentenoates in this comparison still exhibit significantly higher MIC values and smaller zones of inhibition compared to the broad-spectrum antibiotic ciprofloxacin, indicating that further optimization of their chemical structure is necessary to achieve clinically relevant potency.
Detailed Experimental Protocols
For ensuring reproducibility and accuracy, the following detailed protocols are provided.
Protocol for Broth Microdilution MIC Assay
Materials:
96-well sterile microtiter plates
Mueller-Hinton Broth (MHB)
Substituted pentenoate compounds
Bacterial strains (e.g., S. aureus, E. coli)
0.5 McFarland turbidity standard
Sterile saline or phosphate-buffered saline (PBS)
Incubator (37°C)
Procedure:
Compound Preparation: Prepare a stock solution of each substituted pentenoate in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB to obtain a range of concentrations.
Inoculum Preparation: From a fresh overnight culture of the test bacterium, suspend a few colonies in sterile saline or PBS. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:100 in MHB to get a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
Plate Inoculation: Dispense 50 µL of the standardized bacterial inoculum into each well of the 96-well plate.
Addition of Compounds: Add 50 µL of the serially diluted compound solutions to the corresponding wells. This will result in a final 1:1 dilution of the compounds and the inoculum. Include a positive control (inoculum without compound) and a negative control (broth only).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol for Kirby-Bauer Disk Diffusion Assay
Materials:
Mueller-Hinton Agar (MHA) plates
Sterile filter paper disks (6 mm diameter)
Substituted pentenoate compounds
Bacterial strains
Sterile cotton swabs
Incubator (37°C)
Procedure:
Plate Preparation: Prepare MHA plates and allow them to solidify at room temperature.
Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland) and streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
Disk Application: Aseptically place sterile filter paper disks onto the inoculated agar surface.
Compound Application: Pipette a known amount (e.g., 10 µL) of each substituted pentenoate solution onto a separate disk. Allow the solvent to evaporate completely.
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.
Conclusion and Future Directions
Substituted pentenoates represent a class of compounds with tunable antimicrobial activity. The introduction of specific substituents, particularly electron-withdrawing groups on a terminal phenyl ring, can impart significant antibacterial properties. While the currently reported compounds do not surpass the efficacy of established antibiotics like ciprofloxacin, the clear structure-activity relationship provides a strong foundation for future medicinal chemistry efforts.
Future research should focus on:
Synthesizing a broader library of substituted pentenoates with diverse electronic and steric properties.
Screening against a wider panel of pathogenic bacteria, including multidrug-resistant strains.
Investigating the mechanism of action of the most potent compounds.
Evaluating the cytotoxicity of these compounds to assess their potential for therapeutic use.
By systematically exploring the chemical space of substituted pentenoates, it may be possible to develop nov
Validation
"comparative analysis of spectroscopic data for phenylpentenoate isomers"
Comparative Analysis of Spectroscopic Data for Phenylpentenoate Isomers: A Technical Guide for Structural Elucidation Scientific Context & Analytical Challenges Phenylpentenoate derivatives, such as 3-methyl-5-phenyl-2-p...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of Spectroscopic Data for Phenylpentenoate Isomers: A Technical Guide for Structural Elucidation
Scientific Context & Analytical Challenges
Phenylpentenoate derivatives, such as 3-methyl-5-phenyl-2-pentenoate and 5-phenylpent-2-enoic acid, are highly versatile building blocks in organic synthesis, medicinal chemistry, and agricultural science[1]. The biological efficacy and synthetic trajectory of these molecules are heavily dictated by their stereochemistry (E/Z geometry) and positional isomerism. For instance, the spatial orientation of the double bond directly dictates their reactivity in downstream asymmetric transformations, such as stereoselective conjugate additions[2].
For analytical chemists and drug development professionals, the unambiguous structural elucidation of these isomers is a critical quality control step. Relying on a single spectroscopic method can lead to misassignment; therefore, a multimodal approach integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is required to build a self-validating analytical profile.
Mechanistic Principles of Spectroscopic Differentiation
To objectively compare these isomers, we must look beyond the raw data and understand the physical chemistry driving the spectral differences.
Magnetic Anisotropy & Steric Compression in NMR:
The chemical shift of the allylic methyl group is a primary diagnostic tool. In
-unsaturated esters, the carbonyl oxygen possesses a strong magnetic shielding/deshielding cone.
In ethyl (E)-3-methyl-5-phenyl-2-pentenoate, the main carbon chain is trans, forcing the allylic methyl group to be cis to the ester carbonyl. The carbonyl's anisotropy profoundly deshields these methyl protons, shifting them downfield to
2.21 ppm[3]. Furthermore, this cis-relationship causes steric compression (the -gauche effect), which pushes the C NMR signal of the methyl group upfield to 18.44 ppm[3].
Conversely, in the (Z)-isomer, the methyl group is trans to the carbonyl, escaping the strongest region of the deshielding cone, and thus resonates upfield at
1.88 ppm[4]. Lacking the same steric compression, its C signal appears at 25.06 ppm[4].
Spatial Proximity via NOE:
The Nuclear Overhauser Effect (NOE) relies on dipole-dipole cross-relaxation, which is strictly dependent on the inverse sixth power of the internuclear distance (
). It is the definitive method for assigning E/Z geometry. Irradiation of the methyl protons ( 1.88 ppm) in the (Z)-isomer yields a measurable positive NOE (6-8%) on the adjacent olefinic proton ( 5.69 ppm) because they are spatially cis[4]. In the (E)-isomer, the trans-relationship places them beyond the ~3.5 Å threshold for effective cross-relaxation, yielding no NOE enhancement[3].
Quantitative Spectroscopic Data Summaries
The following tables summarize the objective performance of various spectroscopic techniques in differentiating phenylpentenoate isomers based on peer-reviewed experimental data.
Analytical Note: The MS base peak at m/z 91 corresponds to the tropylium ion (C
H), a highly stable, classic fragmentation pattern confirming the presence of the terminal benzyl group in the pentenoate chain[4],[3].
Self-Validating Experimental Protocol: 1D NOE Difference Spectroscopy
To ensure absolute trustworthiness in your structural assignments, do not rely solely on 1D chemical shifts. Execute the following self-validating NOE protocol to map the spatial relationships of the protons.
Step-by-Step Methodology:
Sample Preparation (Critical Step): Dissolve 15–20 mg of the purified phenylpentenoate isomer in 0.6 mL of high-purity CDCl
containing 0.03% v/v TMS.
Degassing: Subject the NMR tube to three consecutive freeze-pump-thaw cycles.
Causality: Dissolved paramagnetic oxygen (O
) acts as a powerful relaxation sink, which can completely quench the delicate NOE signal. Degassing ensures the cross-relaxation pathway is isolated entirely to the protons of interest.
Acquisition Parameters: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Equilibrate the probe to 298 K. Acquire a standard
H NMR spectrum to precisely determine the irradiation frequencies (e.g., 1.88 ppm for the (Z)-isomer methyl group)[4].
Pre-saturation & Interleaved Acquisition: Apply a selective, low-power continuous wave (CW) radiofrequency pulse to the target methyl resonance. Set the mixing time (D8) to 2.0–3.0 seconds to allow the NOE to reach steady-state buildup. Crucially, acquire the irradiated spectrum and an off-resonance control spectrum in an interleaved manner (e.g., alternating blocks of 16 scans for a total of 512 scans).
Causality: Interleaved acquisition creates a self-validating internal control; it mathematically cancels out subtraction artifacts caused by minute temperature fluctuations or magnetic field drift over the course of the experiment.
Data Processing: Subtract the control Free Induction Decay (FID) from the irradiated FID. Apply a mild exponential line broadening (1–2 Hz) prior to Fourier transformation. A positive integral at the chemical shift of the olefinic proton (
5.69 ppm) confirms a cis spatial relationship, definitively identifying the (Z)-isomer[4].
Analytical Workflows & Logical Frameworks
Workflow for the multi-modal spectroscopic identification of phenylpentenoate isomers.
Logical framework mapping spatial proximity to NOE enhancements for E/Z isomer differentiation.
condensation with aldehydes." Canadian Journal of Chemistry 1991, 69(9), 1450-1456.[Link]
Hirano, K.; et al. "Copper-catalyzed stereoselective conjugate addition of alkylboranes to alkynoates." Beilstein Journal of Organic Chemistry 2014, 10, 182-187.[Link]
A Comparative Guide to Evaluating the Purity of Synthetic Methyl 3-methyl-5-phenylpent-2-enoate
For researchers, scientists, and professionals in drug development, the purity of a synthetic compound is paramount. This guide provides an in-depth technical comparison of methodologies for evaluating the purity of synt...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the purity of a synthetic compound is paramount. This guide provides an in-depth technical comparison of methodologies for evaluating the purity of synthetic Methyl 3-methyl-5-phenylpent-2-enoate, a valuable α,β-unsaturated ester intermediate. We will delve into the common synthetic routes, the potential impurities that can arise, and a comparative analysis of analytical techniques to ensure the highest degree of accuracy in purity assessment. This guide is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind the recommended approaches.
Introduction to Methyl 3-methyl-5-phenylpent-2-enoate and the Critical Role of Purity
Methyl 3-methyl-5-phenylpent-2-enoate is an organic compound with potential applications in the synthesis of more complex molecules, including pharmacologically active agents. Its structure, featuring an α,β-unsaturated ester moiety, makes it a versatile building block in various organic reactions. The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to unwanted side reactions, reduced yields of the desired product, and in the context of drug development, adverse biological effects. Therefore, rigorous purity evaluation is a non-negotiable aspect of its synthesis and application.
Synthetic Routes and Their Influence on the Impurity Profile
The purity of a synthesized compound is intrinsically linked to its method of preparation. The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and highly E-selective method for the synthesis of α,β-unsaturated esters, and is a likely route for producing Methyl 3-methyl-5-phenylpent-2-enoate.[1][2]
The Horner-Wadsworth-Emmons (HWE) Approach
The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. In the case of Methyl 3-methyl-5-phenylpent-2-enoate, the reaction would likely involve the condensation of 4-phenyl-2-butanone with a methyl phosphonoacetate derivative.[3]
Key Advantages of the HWE Reaction:
High (E)-Stereoselectivity: The reaction typically yields the more stable (E)-isomer as the major product.[1][4]
Facile Purification: The phosphate byproduct is generally water-soluble, simplifying its removal during the workup.[1][2]
Potential Impurities from the HWE Synthesis:
Unreacted Starting Materials: Residual 4-phenyl-2-butanone and the phosphonate reagent.
(Z)-Isomer: Although the reaction is highly E-selective, trace amounts of the (Z)-isomer may be formed.
Byproducts from the Base: The choice of base (e.g., sodium hydride, sodium methoxide) can influence the formation of side products.
Aldol Condensation Products: Self-condensation of the ketone starting material can occur under basic conditions.
Alternative Synthetic Strategies: A Comparative Overview
While the HWE reaction is a robust method, other synthetic routes can also be employed, each with its own set of potential impurities.
Wittig Reaction: A classic olefination reaction that can also be used to synthesize α,β-unsaturated esters. However, the triphenylphosphine oxide byproduct can sometimes be challenging to remove completely.[5]
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, often catalyzed by a weak base.[5] This method can be a good alternative, particularly for large-scale synthesis, as it can be more atom-economical.[5]
The choice of synthetic route will directly impact the types and levels of impurities present in the crude product, thus dictating the most appropriate purification and analytical strategies.
Comparative Analysis of Analytical Techniques for Purity Determination
A multi-faceted analytical approach is essential for a comprehensive evaluation of the purity of Methyl 3-methyl-5-phenylpent-2-enoate. The following techniques, when used in conjunction, provide a detailed picture of the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to identify and quantify impurities.
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The presence of characteristic signals for the vinylic proton, the methyl groups, the methylene groups, and the aromatic protons can confirm the structure of the target molecule. Impurities will present as additional, often smaller, signals in the spectrum.
¹³C NMR Spectroscopy: Complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon, the olefinic carbons, and the aromatic carbons are particularly diagnostic.[6]
Expected ¹H NMR Data (Predicted based on the ethyl ester analog): [3]
A singlet for the vinylic proton (~5.7 ppm).
A singlet or doublet for the methyl group on the double bond (~2.2 ppm).
Multiplets for the two methylene groups in the pentenoate chain.
A singlet for the methyl ester protons (~3.7 ppm).
Multiplets for the aromatic protons of the phenyl group (~7.2-7.3 ppm).
Expected ¹³C NMR Data (Predicted based on the ethyl ester analog): [3]
Carbonyl carbon (~167 ppm).
Olefinic carbons (~116 and ~159 ppm).
Aromatic carbons (~126-141 ppm).
Methyl ester carbon (~51 ppm).
Aliphatic carbons for the methyl and methylene groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity and identifying impurities. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for purity analysis.
Expected Mass Spectrum:
Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of Methyl 3-methyl-5-phenylpent-2-enoate (C₁₃H₁₆O₂), which is 204.26 g/mol .
Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the molecule. For this compound, one would expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the cleavage of the side chain, and the tropylium ion (m/z 91) which is characteristic of compounds containing a benzyl group.[3]
Chromatographic Techniques: GC-MS and HPLC
Chromatographic methods are the workhorses of purity determination, allowing for the separation and quantification of the main component from its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds like Methyl 3-methyl-5-phenylpent-2-enoate.[7][8][9]
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The separated components are then detected by a mass spectrometer.
Advantages: High resolution, sensitivity, and the ability to identify unknown impurities through their mass spectra.
Considerations: The compound must be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis.[10][11]
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the components between the mobile and stationary phases.
Advantages: Suitable for non-volatile and thermally labile compounds, and offers a wide range of stationary and mobile phases for method optimization.
Considerations: Peak identification relies on comparison with a reference standard unless coupled with a mass spectrometer (LC-MS).
Comparative Data Summary:
Analytical Technique
Information Provided
Strengths
Limitations
¹H NMR
Structural confirmation, identification and quantification of proton-containing impurities.
HPLC System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).
Column: ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm ID, 5 µm particle size) or equivalent reverse-phase column.
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
UV Detection: 254 nm (or the λmax of the compound).
3. Data Analysis:
The purity is calculated based on the peak area percentage of the main component.
Quantification is performed by comparing the peak area of the sample to the calibration curve generated from the reference standards.
Visualizing the Workflow and Chemical Relationships
Diagrams are essential for visualizing complex workflows and chemical structures.
Caption: Chemical structures of the target compound, a potential isomeric impurity, and key starting materials.
Conclusion and Recommendations
The comprehensive purity assessment of synthetic Methyl 3-methyl-5-phenylpent-2-enoate necessitates a combination of spectroscopic and chromatographic techniques. While NMR spectroscopy provides invaluable structural confirmation and can quantify impurities with distinct signals, GC-MS and HPLC are essential for separating and quantifying a broader range of potential impurities, including isomeric and trace-level contaminants.
For routine quality control, a validated HPLC method often provides a balance of accuracy, precision, and throughput. However, for initial characterization of a newly synthesized batch or for troubleshooting purposes, the combination of NMR and GC-MS is highly recommended to gain a complete picture of the compound's purity and to identify any unexpected byproducts. The choice of the most appropriate analytical strategy will ultimately depend on the specific requirements of the research or development program, but the principles and protocols outlined in this guide provide a solid foundation for ensuring the quality and reliability of this important synthetic intermediate.
References
Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. ResearchGate. Available at: [Link]
Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]
Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Available at: [Link]
An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. ResearchGate. Available at: [Link]
Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. The Journal of Organic Chemistry. Available at: [Link]
Methyl 3-methyl-4-oxo-5-phenyl-pentanoate. SpectraBase. Available at: [Link]
SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. Available at: [Link]
Analysis of Fatty Acid Methyl Esters by a Gas--Liquid Chromatography--Chemical Ionization Mass Spectrometry Computer System. PubMed. Available at: [Link]
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI). Shimadzu. Available at: [Link]
Ethyl (Z)-3-Methyl-5-phenyl-2-pentenoate. ResearchGate. Available at: [Link]
Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Leco. Available at: [Link]
multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. Available at: [Link]
NMR EXAMPLES TO LEARN, (E)-5-Phenylpent-2-enal with real (lit) and predict data. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Available at: [Link]
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. Available at: [Link]
3-Methyl-5-phenylpent-2-enenitrile. The Ingredient Directory - The Fragrance Conservatory. Available at: [Link]
Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]
Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. Available at: [Link]
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. PMC. Available at: [Link]
2-Propenoic acid, 3-phenyl-, methyl ester. NIST WebBook. Available at: [Link]
ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses. Available at: [Link]
methyl 5-hydroxy-2-(2-methylbut-3-en-2-yl)-3-oxo-5-phenylpent-4-enoate (NP0201403). NP-MRD. Available at: [Link]
"in vitro testing of Methyl 3-methyl-5-phenylpent-2-enoate on cancer cell lines"
In the realm of preclinical drug development, the evaluation of novel phenylpropanoid derivatives requires a rigorous, evidence-based approach. Methyl 3-methyl-5-phenylpent-2-enoate (MMPP), a structural analog of methyl...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of preclinical drug development, the evaluation of novel phenylpropanoid derivatives requires a rigorous, evidence-based approach. Methyl 3-methyl-5-phenylpent-2-enoate (MMPP), a structural analog of methyl cinnamate and related
-unsaturated esters, presents a compelling candidate for anticancer screening due to its "Michael acceptor" pharmacophore—a moiety known to target cysteine residues in oncogenic proteins.
This guide serves as a comparative technical standard for researchers evaluating MMPP. It synthesizes established protocols with reference data from structural analogs to define the performance benchmarks required for this compound to be considered a viable hit.
Executive Technical Summary
Compound Class:
-Unsaturated Phenylpropanoid Ester.
Primary Mechanism (Hypothesized): Covalent modification of thiols (Michael Addition) on signaling proteins (e.g., NF-
Stock Solution: Dissolve neat oil in sterile DMSO to 100 mM. Vortex for 60s.
Sterilization: Pass through a 0.22
m PTFE filter (nylon filters may bind the ester).
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the methyl ester.
Cytotoxicity Benchmarking (MTT/SRB Assays)
To objectively assess MMPP, it must be run alongside a Structural Reference (Methyl Cinnamate) and a Clinical Standard (Cisplatin or Doxorubicin). The following data represents the validation threshold derived from peer-reviewed performance of analogs.
Researchers should use this table to interpret their results. If MMPP falls into the "Inactive" range, it likely lacks sufficient bioavailability or target engagement.
Compound
Role
Target IC (MCF-7)
Target IC (HepG2)
Mechanism of Action
MMPP
Test Candidate
< 25 M (Goal)
< 20 M (Goal)
Michael Adduct Formation / ROS
Methyl Cinnamate
Structural Analog
12.5 - 30 M
13 - 40 M
PI3K/Akt Inhibition, Apoptosis [1, 2]
Cisplatin
Clinical Standard
2 - 10 M
1 - 5 M
DNA Crosslinking
Ferulic Acid Methyl Ester
Phenolic Analog
20 - 50 M
30 - 60 M
Antioxidant/Cytostatic
Analyst Note: MMPP possesses a pentyl chain (vs. the shorter propenyl of cinnamate), increasing lipophilicity. This may enhance membrane permeability, potentially lowering the IC
below that of Methyl Cinnamate.
Mechanistic Validation: The Apoptosis Workflow
Mere cytotoxicity is insufficient. You must prove the cell death is regulated (apoptosis) rather than necrotic (toxicity).
Flow Cytometry Workflow (Annexin V/PI)
This protocol differentiates between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V-/PI+).
Figure 1: Step-by-step workflow for differentiating apoptotic vs. necrotic cell death induced by MMPP.
Key Molecular Targets (Western Blot)
To validate the mechanism, probe for the following markers. The expected modulation for a bioactive
Inhibition of survival signaling (common for this class).
Signaling Pathway Visualization
The biological activity of MMPP is hypothesized to stem from its electrophilic nature. The diagram below illustrates the "Causality" of its action—how the chemical structure dictates the biological outcome.
Figure 2: Hypothesized Mechanism of Action. The
-unsaturated carbonyl acts as a Michael acceptor, depleting thiols and inhibiting oncogenic signaling.
References
Ferreira, P. et al. (2024). "In silico and in vitro anti-cancer activity against breast cancer cell line MCF-7 of amide cinnamate derivatives." Journal of Applied Pharmaceutical Science.
Lee, J. et al. (2020). "A Phytochemical Constituent, (E)-Methyl-Cinnamate Isolated from Alpinia katsumadai Hayata Suppresses Cell Survival."[4] PMC (NIH).
BLD Pharm. (2024). "Product Analysis: Methyl 3-methyl-5-phenylpent-2-enoate (CAS 61439-80-3)." Chemical Data Sheet.
De, P. et al. (2011). "Cinnamic acid derivatives as anticancer agents-a review." Current Medicinal Chemistry.
Publish Comparison Guide: Structure-Activity Relationship (SAR) of 3-Methyl-5-phenylpent-2-enoate Analogs
As a Senior Application Scientist, I frequently evaluate chemical scaffolds that act as "privileged structures"—molecular frameworks that can be fine-tuned to interact with entirely different biological targets. The 3-me...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate chemical scaffolds that act as "privileged structures"—molecular frameworks that can be fine-tuned to interact with entirely different biological targets. The 3-methyl-5-phenylpent-2-enoate architecture is a masterclass in modular drug design. By making precise structural modifications—such as introducing halogenation at the C2 position or extending the unsaturation to a diene system—we can dramatically shift the molecule's bioactivity.
This guide objectively compares the performance, mechanistic causality, and experimental validation of three distinct analogs derived from this core structure, transitioning from an inert synthetic intermediate to a potent anticancer agent, and finally to a highly selective plant physiology modulator.
Structural Anatomy & SAR Principles
The baseline scaffold consists of a phenyl ring, a pentenoate chain, and a methyl group at the C3 position. Understanding the Structure-Activity Relationship (SAR) requires analyzing how specific functional group substitutions alter the electronic landscape and target affinity:
The Baseline Scaffold (Ethyl 3-methyl-5-phenylpent-2-enoate): In its unsubstituted form, this ester primarily serves as a versatile building block. It is heavily utilized in medicinal chemistry as an intermediate for synthesizing highly potent, acylguanidine-type Histamine H2 receptor (H2R) agonists[1].
The Fluorinated Analog (Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate): Introducing a highly electronegative fluorine atom at the C2 position fundamentally changes the molecule's biological profile. This modification confers the ability to induce apoptosis in human cancer cell lines by inhibiting specific enzymes essential for cancer cell proliferation[2].
The Diene-Extended Analog (ku-76): Removing the 3-methyl group to reduce steric bulk and extending the system to a (2Z,4E)-diene yields ku-76 ((2Z,4E)-5-phenylpenta-2,4-dienoic acid). This specific configuration acts as a potent, selective inhibitor of root gravitropism in plants, targeting gravity-sensing machinery without causing the generalized growth inhibition seen with traditional auxins[3].
Comparative Performance Analysis
To facilitate objective comparison, the quantitative performance and primary applications of these three analogs are summarized below.
A robust SAR analysis relies on reproducible, self-validating experimental systems. Below are the field-proven methodologies used to evaluate the biological efficacy of the active analogs.
Protocol A: In Vitro Cytotoxicity Assay (Fluorinated Analogs)
Objective: Quantify the apoptotic induction of Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate in MCF-7 (Breast) and HeLa (Cervical) cancer cell lines[5].
Causality & Self-Validation: We utilize the MTT assay because the reduction of the tetrazolium salt to formazan is strictly dependent on NAD(P)H-dependent cellular oxidoreductase enzymes. Since the mechanism of action for these fluorinated analogs involves the rapid induction of apoptosis and mitochondrial dysfunction, the MTT assay provides a direct, causal readout of early-stage cytotoxicity before total membrane rupture occurs.
Step-by-Step Workflow:
Cell Seeding: Seed MCF-7 and HeLa cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).
Compound Treatment: Prepare serial dilutions of the fluorinated analog (10 µM to 200 µM) in DMSO (final DMSO concentration <0.1%). Treat cells for 48 hours.
Metabolic Quantification: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow mitochondrial reductases to process the substrate.
Solubilization & Readout: Carefully aspirate the media, dissolve the resulting formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values via non-linear regression.
Objective: Validate the selective inhibition of gravitropic bending by ku-76 in lettuce (Lactuca sativa) radicles[3].
Causality & Self-Validation: Most auxin transport inhibitors suppress both gravitropism and primary root elongation. To prove that ku-76 specifically targets the gravity-sensing regulatory components (located in the columella cells of the root cap) rather than general growth machinery, this protocol simultaneously measures the curvature angle (
) and total root length[4]. A self-validating result will show a severely reduced while maintaining normal or increased root length.
Step-by-Step Workflow:
Seed Germination: Germinate Lactuca sativa seeds on 1% agar plates in the dark at 25°C for 24 hours until radicles emerge.
Compound Application: Transfer uniform seedlings to fresh 1% agar plates containing 5 µM ku-76 or a mock solvent control[6].
Gravistimulation: Rotate the agar plates exactly 90 degrees to induce a gravitropic response. Incubate in the dark for an additional 24 hours.
Phenotypic Quantification: Photograph the roots. Use ImageJ software to measure the curvature angle (
) relative to the gravity vector, and the total primary root length.
Expected Outcome: ku-76 treated roots will exhibit
(compared to for controls) while maintaining 100-150% root elongation relative to the mock[4].
Mechanistic Visualization
The following diagram illustrates how structural divergence from the core 3-methyl-5-phenylpent-2-enoate scaffold dictates the molecule's ultimate biological fate.
Divergent Structure-Activity Relationships of 3-methyl-5-phenylpent-2-enoate analogs.
Conclusion
The SAR profile of 3-methyl-5-phenylpent-2-enoate analogs demonstrates the profound impact of targeted molecular editing. While the baseline structure is an invaluable synthetic intermediate for H2 receptor agonists, strategic halogenation unlocks potent in vitro anticancer activity. Conversely, extending the conjugated system to a diene (as seen in ku-76) shifts the molecule's affinity entirely toward plant regulatory mechanisms, providing researchers with a highly selective tool for studying root gravitropism.
References
Highly Potent, Selective Acylguanidine-Type Histamine H2 Receptor Agonists: Synthesis and Structure-Activity Relationships | Universität Regensburg | 1
Proper Disposal of Methyl 3-methyl-5-phenylpent-2-enoate: A Guide for Laboratory Professionals
In the dynamic environment of research and drug development, the safe and compliant disposal of chemical waste is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 3-...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic environment of research and drug development, the safe and compliant disposal of chemical waste is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 3-methyl-5-phenylpent-2-enoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory standards.
Understanding the Compound: Hazard Profile of Methyl 3-methyl-5-phenylpent-2-enoate
Unsaturated esters can present several hazards, including:
Flammability: Similar to other organic esters, this compound is likely a flammable liquid.[1][2] Vapors may be heavier than air and can travel to an ignition source.
Skin and Eye Irritation: Direct contact may cause skin and eye irritation.[1][3]
Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[3]
Environmental Hazards: Improper disposal can lead to environmental contamination. Some related compounds are noted to be toxic to aquatic life.[2][4]
Given these potential hazards, it is crucial to handle Methyl 3-methyl-5-phenylpent-2-enoate with appropriate personal protective equipment (PPE) and within a well-ventilated area, such as a chemical fume hood.[1][5][6]
Immediate Safety and Spill Management
Accidents can happen. A prompt and correct response to a spill is critical to mitigate risks.
2.1. Personal Protective Equipment (PPE)
Before handling the chemical for disposal or in the event of a spill, ensure the following PPE is worn:
Alert Personnel: Immediately notify others in the vicinity.
Ventilate the Area: Ensure adequate ventilation, preferably within a fume hood.
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or diatomite to dike and contain the spill.[1]
Absorb the Material: Carefully absorb the spilled liquid with the absorbent material.
Collect the Waste: Sweep or scoop the contaminated absorbent into a designated, labeled hazardous waste container.[7]
Decontaminate the Area: Clean the spill site with an appropriate solvent, followed by soap and water.
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.
Step-by-Step Disposal Protocol
The disposal of Methyl 3-methyl-5-phenylpent-2-enoate must comply with federal, state, and local regulations.[8] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
3.1. Waste Classification
The first step is to determine if the waste is hazardous. Based on its likely properties, Methyl 3-methyl-5-phenylpent-2-enoate waste would be classified as hazardous due to:
Toxicity: Due to potential health and environmental hazards.[8]
Therefore, it must be managed as hazardous waste.
3.2. Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][10]
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for liquid organic waste. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[11][12]
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "Methyl 3-methyl-5-phenylpent-2-enoate" and its approximate concentration.[9][11] Do not use abbreviations or chemical formulas.[11]
Segregation: Store the waste container separately from incompatible materials, such as strong acids, bases, and oxidizing agents.[13][14]
3.3. Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) near the point of generation.[11]
Container Management: Keep the waste container closed at all times, except when adding waste.[11] Do not leave a funnel in the container.[11]
Secondary Containment: Place the waste container in a secondary containment tray to catch any potential leaks.[14]
Storage Location: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[14][15]
3.4. Final Disposal
Contact EH&S: Once the waste container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EH&S) office to arrange for pickup.[11]
Professional Disposal: The EH&S department will ensure the waste is transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16]
Do Not Dispose Down the Drain: Under no circumstances should Methyl 3-methyl-5-phenylpent-2-enoate or its containers be disposed of in the sink or regular trash.[9][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 3-methyl-5-phenylpent-2-enoate.
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-methyl-5-phenylpent-2-enoate
Hazard Assessment and Risk Mitigation: Understanding the Compound Methyl 3-methyl-5-phenylpent-2-enoate is an ester. While specific toxicity data is limited, it is prudent to treat this compound with a degree of caution,...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment and Risk Mitigation: Understanding the Compound
Methyl 3-methyl-5-phenylpent-2-enoate is an ester. While specific toxicity data is limited, it is prudent to treat this compound with a degree of caution, assuming it may present hazards similar to other chemicals in its class. Based on analogous compounds, potential hazards may include skin and eye irritation.[1][2] Therefore, a comprehensive approach to personal protective equipment (PPE) is not merely a suggestion but a critical component of a safe experimental design.
The core principle of laboratory safety is to minimize exposure.[3] This is achieved through a hierarchy of controls, with PPE being the final, but essential, barrier between the researcher and the chemical.[4][5]
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.[6] The following table summarizes the recommended PPE for handling Methyl 3-methyl-5-phenylpent-2-enoate.
PPE Category
Item
Specification and Rationale
Eye and Face Protection
Chemical Splash Goggles and Face Shield
Safety glasses are a minimum, but chemical splash goggles that form a seal around the eyes are strongly recommended to protect against splashes and vapors.[4][7][8][9][10] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[4][7]
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are generally recommended for work with esters.[10][11] It is crucial to inspect gloves for any signs of degradation or punctures before each use. For prolonged or immersive work, consider double-gloving or using thicker, more robust gloves.[7] Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
Body Protection
Laboratory Coat
A flame-resistant lab coat, fully buttoned, is mandatory to protect the skin and personal clothing from spills and splashes.[7][12] For procedures with a higher risk of significant spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[11]
Respiratory Protection
Use in a Well-Ventilated Area
Work should be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors.[12][13] If a fume hood is not available, or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[7][14] Participation in a respiratory protection program is required for respirator use.[4][14]
Foot Protection
Closed-Toe Shoes
Closed-toe shoes are required at all times in a laboratory setting to protect against spills and falling objects.[7][9]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow is paramount for minimizing the risk of exposure and cross-contamination. The following diagram outlines the key steps for the safe handling of Methyl 3-methyl-5-phenylpent-2-enoate.
Caption: Safe Handling Workflow for Methyl 3-methyl-5-phenylpent-2-enoate.
Donning and Doffing PPE: A Critical Procedure
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation: All waste contaminated with Methyl 3-methyl-5-phenylpent-2-enoate, including excess reagent, contaminated consumables (e.g., pipette tips, gloves), and rinse solutions, must be collected in a designated, properly labeled hazardous waste container.[9][12]
Container Labeling: The waste container must be clearly labeled with the full chemical name and the words "Hazardous Waste."
Disposal Procedures: Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[15][16] Do not pour this chemical down the drain.[12]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
Scenario
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Inhalation
Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill
Alert others in the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal.[16][17] For large spills, evacuate the area and contact your institution's emergency response team.
References
Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25). Quimivita. [Link]
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). American Laboratory. [Link]
Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. [Link]
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. [Link]
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. [Link]
Laboratory Safety Rules. Oklahoma State University. [Link]
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]
Lab Safety Rules and Guidelines. (2024, January 23). Technology Networks. [Link]
Safety considerations for chemical reagents. Ampliqon. [Link]